Product packaging for Emodepside(Cat. No.:CAS No. 155030-63-0)

Emodepside

Cat. No.: B1671223
CAS No.: 155030-63-0
M. Wt: 1119.4 g/mol
InChI Key: ZMQMTKVVAMWKNY-YSXLEBCMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Emodepside (CAS 155030-63-0) is a semisynthetic cyclooctadepsipeptide with broad-spectrum anthelmintic activity . It is a derivative of the natural compound PF1022A, produced by the fungus Mycelia sterilia , and is modified with morpholine rings to enhance its properties . This compound is of significant research interest due to its unique dual mode of action, which shows efficacy against nematode isolates that have developed resistance to other anthelmintic classes such as benzimidazoles, macrocyclic lactones, and tetrahydropyrimidines . Its primary molecular targets are the presynaptic latrophilin-like receptors and the calcium-activated potassium (SLO-1) channels in nematodes . Binding to latrophilin receptors triggers a G-protein signaling cascade involving phospholipase C-β, diacylglycerol (DAG), and UNC-13, leading to the release of inhibitory neurotransmitters . Concurrently, this compound acts as a positive allosteric modulator of SLO-1 potassium channels, causing a slow, concentration-dependent hyperpolarization of muscle cells and neurons, which results in flaccid paralysis, inhibition of pharyngeal pumping, and suppression of egg laying . This multifaceted mechanism ultimately leads to the death of the parasite. This compound is a valuable tool for studying neuromuscular function in helminths and is a promising candidate for investigating new treatments for human neglected tropical diseases, including potential applications against onchocerciasis, trichuriasis, and hookworm . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H90N6O14 B1671223 Emodepside CAS No. 155030-63-0

Properties

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQMTKVVAMWKNY-YSXLEBCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165799
Record name Emodepside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1119.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155030-63-0
Record name Emodepside [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155030630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodepside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emodepside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMODEPSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ647Y5GC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Emodepside's Mechanism of Action on Nematode Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside, a semi-synthetic cyclooctadepsipeptide, is a broad-spectrum anthelmintic effective against a range of gastrointestinal and filarial nematodes, including strains resistant to classical drug classes like benzimidazoles and macrocyclic lactones.[1] Its novel mode of action is centered on the modulation of specific nematode ion channels, leading to neuromuscular inhibition and paralysis. This technical guide provides an in-depth exploration of this compound's molecular targets, the signaling pathways it hijacks, and the experimental methodologies used to elucidate its mechanism. The primary molecular target has been identified as the SLO-1 potassium channel, a large-conductance, calcium-activated potassium (BK) channel.[1][2] A secondary target, the latrophilin-like receptor (LAT-1), is also implicated, particularly in mediating effects on the nematode pharynx.[2][3][4] This document consolidates current knowledge, presents quantitative data for comparative analysis, details experimental protocols, and uses pathway diagrams to offer a comprehensive resource for researchers in parasitology and pharmacology.

Core Molecular Targets

The anthelmintic activity of this compound is primarily mediated through its interaction with two key proteins in the nematode neuromuscular system: the SLO-1 potassium channel and the latrophilin-like receptor, LAT-1.

Primary Target: The SLO-1 Potassium Channel

Genetic and electrophysiological evidence firmly establishes the SLO-1 channel as the principal target of this compound.[2][5] SLO-1 channels are voltage- and calcium-activated potassium channels that play a critical role in regulating neuronal excitability and muscle function.[6]

  • Mechanism of Action: this compound acts as a potent opener of the nematode SLO-1 channel.[2][6] By binding to the channel, it causes a significant increase in potassium ion (K+) efflux from neurons and muscle cells.[1] This leads to hyperpolarization of the cell membrane, making it more difficult for the cell to fire action potentials. The resulting decrease in neuronal and muscle activity leads to a flaccid paralysis of the worm, inhibiting locomotion, pharyngeal pumping, and egg-laying.[1][7] Studies have shown that this compound can directly open C. elegans SLO-1a channels even in the absence of increased intracellular calcium, and this effect is largely irreversible upon washout.[2][8]

  • Target Specificity: The anthelmintic specificity of this compound is underpinned by its differential activity on nematode versus host SLO-1 orthologues. While this compound can modulate human BK channels (KCNMA1), its effect is distinct and less pronounced. It causes a strong, sustained activation of nematode SLO-1 channels, whereas its effect on human channels is a transient facilitation followed by inhibition.[9][10] For instance, 100 nM this compound strongly facilitates C. elegans SLO-1 currents but has a biphasic effect on the human orthologue.[9][11]

Secondary Target: The Latrophilin-1 (LAT-1) Receptor

The latrophilin-1 (LAT-1) receptor, a G protein-coupled receptor (GPCR), was one of the first identified targets for this compound's parent compound, PF1022A.[3] While not essential for all of this compound's effects, it plays a significant role in specific tissues.

  • Mechanism of Action: this compound binds to the LAT-1 receptor, which is expressed in the pharynx and other neurons.[3][12] This binding is thought to activate a Gqα protein signaling cascade, leading to the release of an unidentified inhibitory neurotransmitter that acts on postsynaptic membranes to induce paralysis, particularly of the pharyngeal musculature.[3]

  • Tissue-Specific Effects: The involvement of LAT-1 appears to be context-dependent. In C. elegans, mutants lacking the lat-1 gene show resistance to this compound's inhibition of pharyngeal pumping.[12][13] However, these mutants remain susceptible to the drug's paralytic effects on locomotion, which are mediated by the direct action of this compound on SLO-1 channels in body wall muscle and motor neurons.[1][4][13] This indicates a dual mechanism where this compound can act independently on SLO-1 or via a LAT-1 pathway depending on the tissue.

Signaling Pathways

This compound triggers neuromuscular inhibition through at least two distinct pathways, which can be visualized as follows.

Direct SLO-1 Channel Activation Pathway

This pathway is considered the primary mechanism for this compound's broad anthelmintic effects on locomotion and muscle function. It is independent of the LAT-1 receptor.

G cluster_membrane Cell Membrane This compound This compound SLO1 SLO-1 K+ Channel This compound->SLO1 Direct Binding & Activation Efflux Increased K+ Efflux SLO1->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Paralysis Inhibition of Neuron/Muscle Firing (Flaccid Paralysis) Hyperpolarization->Paralysis

Caption: Direct activation of the SLO-1 channel by this compound.

LAT-1 Receptor-Mediated Pathway

This pathway is particularly relevant for the inhibition of pharyngeal pumping and involves a G-protein signaling cascade.

G cluster_presynaptic Presynaptic Neuron This compound This compound LAT1 LAT-1 Receptor This compound->LAT1 Binds Gq Gqα Protein LAT1->Gq Activates PLC Phospholipase Cβ Gq->PLC Activates DAG Diacylglycerol (DAG) Mobilization PLC->DAG Vesicle Presynaptic Vesicle Function Modulation (via UNC-13) DAG->Vesicle Transmitter Release of Inhibitory Transmitter Vesicle->Transmitter Postsynaptic Postsynaptic Effects (Pharyngeal Paralysis) Transmitter->Postsynaptic

Caption: LAT-1 receptor-mediated signaling pathway of this compound.

Quantitative Data on this compound-Channel Interaction

The potency of this compound has been quantified in various nematode species and against different channel orthologues. The following tables summarize key findings from electrophysiological studies.

Parameter Channel Expression System Value Reference
Current Facilitation C. elegans SLO-1HEK293 cells+73.0 ± 17.4% (at 100 nM)[9][11]
Current Modulation Human KCNMA1HEK293 cells+33.5 ± 9% (transient), then -52.6 ± 9.8% (sustained) (at 100 nM)[9][11]
EC₅₀ B. malayi SLO-1fXenopus oocytes5 ± 1 µM[14]

Table 1: Effect of this compound on SLO-1 Channel Currents.

Species SLO-1 Splice Variant EC₅₀ (nM) Reference
Onchocerca volvulusOvo-SLO-1a22.8[10]
Onchocerca volvulusOvo-SLO-1b18.2[10]
Onchocerca volvulusOvo-SLO-1c16.0[10]
Onchocerca volvulusOvo-SLO-1d17.2[10]
Onchocerca volvulusOvo-SLO-1e16.4[10]
Onchocerca ochengiOoc-SLO-1a16.5[10]
Onchocerca ochengiOoc-SLO-1b14.8[10]

Table 2: Half-maximal effective concentration (EC₅₀) of this compound on Onchocerca spp. SLO-1 Splice Variants Expressed in Xenopus Oocytes.

Key Experimental Protocols

The characterization of this compound's action on ion channels relies heavily on heterologous expression systems coupled with electrophysiological recording techniques.

Heterologous Expression and Electrophysiology in Xenopus laevis Oocytes

This system is widely used to study ion channel function due to the large size of the oocytes and their ability to efficiently express exogenous proteins.[15][16]

Protocol Outline:

  • Gene Cloning: The full-length cDNA of the target slo-1 gene from the nematode of interest is cloned into a suitable expression vector.

  • cRNA Synthesis: Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA template.

  • Oocyte Preparation: Oocytes are surgically harvested from adult female Xenopus laevis frogs and defolliculated, typically using collagenase treatment.[17]

  • cRNA Injection: A defined amount of cRNA (e.g., 15-50 ng) is injected into the cytoplasm of Stage V-VI oocytes. Oocytes are then incubated for 2-7 days to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • An oocyte expressing the channel is placed in a recording chamber and perfused with a recording solution (e.g., OR2 medium).

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • The membrane potential is held at a set voltage (e.g., -80 mV).

    • Voltage steps are applied (e.g., from -60 mV to +80 mV in 20 mV increments for 500 ms) to elicit channel opening and record ionic currents.[10]

    • This compound is applied via the perfusion system at various concentrations, and changes in the recorded currents are measured to determine its effect (e.g., activation, potentiation) and to generate concentration-response curves.[10]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis Clone Clone Nematode slo-1 gene cRNA Synthesize cRNA in vitro Clone->cRNA Inject Inject cRNA into Oocyte cRNA->Inject OocytePrep Harvest & Prepare Xenopus Oocytes OocytePrep->Inject Incubate Incubate (2-7 days) for Channel Expression Inject->Incubate TEVC Perform Two-Electrode Voltage Clamp (TEVC) Incubate->TEVC RecordBase Record Baseline K+ Currents TEVC->RecordBase ApplyDrug Apply this compound via Perfusion System RecordBase->ApplyDrug RecordEffect Record Changes in K+ Currents ApplyDrug->RecordEffect Analyze Generate Concentration- Response Curves (EC₅₀) RecordEffect->Analyze

Caption: Workflow for analyzing this compound's effect on SLO-1 in Xenopus oocytes.

Patch-Clamp Electrophysiology in Mammalian Cells (HEK293)

This technique offers higher resolution recordings, including single-channel analysis, and is used to study the detailed biophysical changes induced by this compound.

Protocol Outline:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid containing the slo-1 gene. A co-transfection with a marker like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells.

  • Cell Preparation: 24-48 hours post-transfection, cells are prepared for recording.

  • Whole-Cell Patch-Clamp Recording:

    • A glass micropipette with a ~1 µm tip diameter, filled with an intracellular solution containing a known concentration of free Ca²⁺, is pressed against a transfected cell.

    • Suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane.

    • A further pulse of suction ruptures the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior (the "whole-cell" configuration).

    • The cell is voltage-clamped, and currents are recorded in response to voltage steps, similar to the TEVC protocol.

    • This compound is applied to the bath solution, and its effect on the whole-cell SLO-1 currents is recorded and analyzed.[9]

  • Single-Channel Recording (Excised Patch): For more detailed analysis, after forming a giga-seal, the pipette can be pulled away to excise a small patch of membrane. This allows for the recording of currents through individual ion channels, providing insight into how this compound affects channel open probability and conductance.[18]

Conclusion and Future Directions

The mechanism of action for this compound is uniquely centered on the potent and selective activation of the nematode SLO-1 potassium channel, with a secondary, tissue-specific role for the LAT-1 receptor. This dual-target engagement distinguishes it from all other major anthelmintic classes and is the basis for its efficacy against multi-drug-resistant parasite populations.[1][10] The detailed understanding of its interaction with the SLO-1 channel, supported by robust quantitative and electrophysiological data, provides a solid foundation for its current use in veterinary medicine and its promising development for treating human onchocerciasis.[10][19]

Future research should focus on:

  • Structural Biology: Elucidating the high-resolution structure of this compound bound to the nematode SLO-1 channel to precisely map the binding site and inform the design of next-generation derivatives.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance, likely involving polymorphisms in the slo-1 gene, to proactively manage the drug's long-term efficacy.

  • Comparative Pharmacology: Expanding the quantitative analysis across a wider range of parasitic nematodes to better predict the clinical spectrum of activity.

By continuing to build on this detailed molecular understanding, the scientific community can optimize the use of this compound and leverage its unique mechanism to develop novel strategies for combating parasitic nematode infections globally.

References

Emodepside: A Technical Guide to a Novel Anthelmintic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside, a semi-synthetic derivative of the fungal metabolite PF1022A, represents a significant advancement in anthelmintic therapy. Its novel mode of action, targeting both the latrophilin receptor and the SLO-1 potassium channel in nematodes, provides a crucial tool against parasites resistant to conventional drug classes. This technical guide offers an in-depth exploration of this compound, covering its synthesis, dual mechanism of action, and extensive biological activity. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this potent nematicidal agent.

Introduction

The rise of anthelmintic resistance in parasitic nematodes poses a significant threat to both human and animal health. This compound, a cyclic octadepsipeptide, has emerged as a promising solution due to its efficacy against a broad spectrum of nematodes, including those resistant to other anthelmintic classes.[1] It is a semi-synthetic derivative of PF1022A, a natural product of the fungus Mycelia sterilia, which is found in the leaves of Camellia japonica.[2][3] This guide provides a detailed technical overview of this compound for professionals in the field of parasitology and drug development.

Synthesis

The synthesis of this compound from its natural precursor, PF1022A, is a targeted semi-synthetic process. The core structure of PF1022A, a 24-membered cyclooctadepsipeptide, is chemically modified to enhance its anthelmintic properties. The key modification involves the addition of a morpholine ring to the para-position of each of the two D-phenyllactic acid residues within the PF1022A molecule.[2] This chemical alteration results in the formation of this compound, a compound with improved potency and a broader spectrum of activity.[2]

Mechanism of Action

This compound exhibits a unique dual mechanism of action, targeting two distinct proteins in the neuromuscular system of nematodes. This multifaceted approach contributes to its high efficacy and its ability to overcome resistance to other anthelmintics.

Latrophilin Receptor (LAT-1)

One of the primary targets of this compound is the latrophilin receptor (LAT-1), a G-protein coupled receptor located on presynaptic neurons.[4] Binding of this compound to LAT-1 is thought to initiate a signaling cascade that ultimately leads to the release of an inhibitory neuropeptide. This results in the paralysis of the pharyngeal muscles, inhibiting feeding, and also affects somatic musculature, leading to impaired locomotion.[4] In C. elegans, the effects on pharyngeal pumping are mediated by LAT-1.

SLO-1 Potassium Channel

The second, and equally critical, target of this compound is the SLO-1 potassium channel, a large-conductance, calcium-activated potassium channel.[4][5] this compound directly interacts with and opens the SLO-1 channel, causing an efflux of potassium ions from neurons and muscle cells.[5][6] This leads to hyperpolarization of the cell membrane, which inhibits neuronal firing and muscle contraction, resulting in a flaccid paralysis of the nematode.[4] Genetic studies have shown that nematodes with non-functional SLO-1 channels are resistant to this compound, highlighting the critical role of this channel in its anthelmintic activity.[5]

The following diagram illustrates the proposed signaling pathway of this compound's action on the latrophilin receptor.

This compound Latrophilin Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound lat1 LAT-1 Receptor This compound->lat1 gq Gq Protein lat1->gq activates plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 vesicle_release Inhibitory Neuropeptide Release dag->vesicle_release promotes vesicle_release->placeholder receptor Postsynaptic Receptor placeholder->receptor paralysis Flaccid Paralysis receptor->paralysis leads to

Caption: this compound signaling via the LAT-1 receptor.

The direct action of this compound on the SLO-1 channel is depicted in the following diagram.

This compound SLO-1 Channel Action cluster_membrane Cell Membrane This compound This compound slo1 SLO-1 Channel This compound->slo1 opens k_ion K+ slo1->k_ion efflux hyperpolarization Hyperpolarization k_ion->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis leads to

Caption: this compound's direct action on the SLO-1 channel.

Quantitative Data Summary

The biological activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy and pharmacokinetic data.

Table 1: In Vitro Efficacy of this compound against Various Nematode Species
Nematode SpeciesLife StageIC50 (µM) after 24hIC50 (µM) after 72hReference
Trichuris murisL13.7-[7]
Trichuris murisAdult< 0.3< 0.05[7]
Ancylostoma ceylanicumL3~0.9~0.9[7]
Ancylostoma ceylanicumAdult< 0.005< 0.0025[7]
Necator americanusL3~0.8~0.08[7]
Necator americanusAdult< 0.005< 0.0025[7]
Heligmosomoides polygyrusL3~0.9~0.2[7]
Heligmosomoides polygyrusAdult~0.8~0.2[7]
Strongyloides rattiL3~0.7~0.25[7]
Strongyloides rattiAdult~0.75~0.36[7]
Brugia malayi (female)Adult0.447-[2]
Table 2: In Vivo Efficacy of this compound in Animal Models
Host SpeciesNematode SpeciesDose (mg/kg)RouteEfficacy (% worm reduction)ED50 (mg/kg)Reference
MouseTrichuris muris75Oral1001.2[7]
HamsterAncylostoma ceylanicum2.5Oral100-[7]
HamsterNecator americanus10Oral1000.5[7]
MouseOnchocerca lienalis (microfilariae)≥5 x 1.56-Significant reduction-[8]
Table 3: Pharmacokinetic Parameters of this compound in Dogs
FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC0–∞ (ng·h/mL)Reference
Modified-release tablet1Oral3.772.321,510[9][10]
Feline topical solution1Oral11.12.013,923[9][10]
Feline topical solution3Topical0.035-2,405[9][10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to study the effect of this compound on SLO-1 channel activity.

Workflow Diagram:

TEVC Workflow start Start oocyte_prep Oocyte Preparation (Collagenase treatment) start->oocyte_prep crna_injection cRNA Injection (SLO-1 channel) oocyte_prep->crna_injection incubation Incubation (2-7 days) crna_injection->incubation tevc_setup TEVC Setup (Oocyte placement, impalement) incubation->tevc_setup recording Electrophysiological Recording (Voltage-clamp protocol) tevc_setup->recording drug_application This compound Application recording->drug_application data_analysis Data Analysis (Current-voltage relationship) recording->data_analysis drug_application->recording repeat end End data_analysis->end

Caption: Workflow for TEVC experiments.

Protocol:

  • Xenopus laevis Oocyte Preparation:

    • Harvest oocytes from mature female Xenopus laevis frogs.

    • Treat with collagenase to remove the follicular cell layer.

    • Select healthy stage V-VI oocytes for injection.

  • cRNA Injection:

    • Synthesize cRNA encoding the nematode SLO-1 channel subunit of interest.

    • Microinject a defined amount of cRNA (e.g., 15 ng) into each oocyte.

    • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-1.5 MΩ). One electrode measures the membrane potential, and the other injects current.

    • Clamp the oocyte membrane potential at a holding potential (e.g., 0 mV or -40 mV).

    • Apply a voltage-step protocol, for example, from the holding potential to a range of test potentials (e.g., +40 mV to -160 mV in -20 mV decrements) to elicit channel currents.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the recording solution to the desired final concentrations.

    • Apply this compound to the oocyte by perfusing the recording chamber with the drug-containing solution.

    • Record channel activity before, during, and after drug application to determine its effect on current amplitude and kinetics.

  • Data Analysis:

    • Measure the peak current at each test potential.

    • Construct current-voltage (I-V) curves to visualize the effect of this compound on the channel's electrical properties.

    • Calculate EC50 values by fitting the concentration-response data to a suitable equation.

In Vitro Nematode Larval Motility/Survival Assay

This assay is used to determine the IC50 of this compound on nematode larvae.

Protocol:

  • Larval Preparation:

    • Obtain infective third-stage larvae (L3) of the nematode species of interest.

    • Wash the larvae extensively to remove any contaminants.

  • Assay Setup:

    • Dispense a known number of larvae (e.g., 40-50) into each well of a 96-well plate containing a suitable medium (e.g., M9 buffer).

    • Prepare serial dilutions of this compound in the assay medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects larval motility (e.g., < 0.5%).

  • Drug Exposure and Incubation:

    • Add the this compound dilutions to the wells containing the larvae. Include a vehicle control (medium with solvent only).

    • Incubate the plates at an appropriate temperature (e.g., 21°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Motility/Survival Assessment:

    • Assess larval motility or survival at specified time points. This can be done manually by microscopic observation or using an automated system like a WMicrotracker, which detects larval movement through infrared microbeam interruptions.

    • For manual assessment, larvae are often scored as motile or non-motile. For automated systems, a motility score is generated.

  • Data Analysis:

    • Calculate the percentage of inhibition of motility or survival for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression model.

In Vivo Efficacy in a Rodent Model of Helminth Infection

This protocol describes the general procedure for evaluating the in vivo efficacy of this compound against an intestinal nematode infection in a rodent model.

Protocol:

  • Animal Infection:

    • Select a suitable rodent model (e.g., mice or hamsters) and the corresponding nematode species (e.g., Trichuris muris in mice, Ancylostoma ceylanicum in hamsters).

    • Infect the animals with a standardized number of infective eggs or larvae via oral gavage or subcutaneous injection, depending on the parasite's life cycle.

  • Drug Formulation and Administration:

    • Prepare a stable formulation of this compound for oral administration (e.g., a suspension in a vehicle like 7% Tween-80 and 3% ethanol in water).

    • Treat the infected animals with a single oral dose of this compound at various concentrations. A vehicle control group must be included.

  • Efficacy Assessment:

    • Collect feces from the animals for a set period post-treatment (e.g., 3 days) and count the number of expelled worms.

    • At the end of the study period, euthanize the animals and harvest the intestines.

    • Count the number of worms remaining in the intestines.

  • Data Analysis:

    • Calculate the total worm burden for each animal (expelled worms + remaining worms).

    • Determine the percentage of worm burden reduction for each treatment group compared to the vehicle control group using the formula: [(mean worm burden of control group - mean worm burden of treated group) / mean worm burden of control group] x 100.

    • Calculate the ED50 (effective dose for 50% worm reduction) by plotting the percentage of worm burden reduction against the log of the this compound dose and fitting the data to a suitable regression model.

Conclusion

This compound stands out as a powerful and innovative anthelmintic with a unique dual mechanism of action that is effective against a wide range of parasitic nematodes, including those resistant to older drug classes. The comprehensive data and detailed protocols presented in this guide underscore its significance in the fields of veterinary and human medicine. Further research and clinical development of this compound are crucial for addressing the growing challenge of anthelmintic resistance and for the control of neglected tropical diseases such as onchocerciasis.

References

The Latrophilin Receptor: A Key Target for the Anthelmintic Emodepside

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Emodepside is a novel cyclooctadepsipeptide anthelmintic with a unique mode of action, rendering it effective against nematode populations resistant to conventional drug classes. Its mechanism involves a complex interplay with at least two primary molecular targets: the presynaptic latrophilin (LAT-1) receptor and the SLO-1 calcium-activated potassium channel. This dual-target engagement leads to a profound neuromuscular disruption in the parasite, manifesting as flaccid paralysis, inhibition of feeding (pharyngeal pumping), and cessation of reproduction. This technical guide provides a detailed examination of the latrophilin receptor as a crucial target for this compound. It consolidates key quantitative data, outlines detailed experimental protocols used to elucidate this interaction, and presents signaling pathways and experimental workflows through structured diagrams. This document is intended to serve as a comprehensive resource for researchers in parasitology, pharmacology, and anthelmintic drug development.

Introduction

Parasitic nematode infections pose a significant threat to human and animal health globally. The emergence of widespread resistance to classical anthelmintics, such as benzimidazoles, levamisole, and macrocyclic lactones, has created an urgent need for new drugs with novel mechanisms of action.[1][2] this compound, a semi-synthetic derivative of the fungal metabolite PF1022A, represents a promising new class of anthelmintics.[3][4] It is effective against a variety of gastrointestinal nematodes.[3]

The primary molecular targets of this compound in nematodes are the latrophilin-like G-protein coupled receptor (GPCR), specifically LAT-1, and the SLO-1 large-conductance calcium-activated potassium (BK) channel.[1][5][6][7] The interaction with these two distinct targets results in a potent and multifaceted disruption of nematode physiology. The effect on the pharyngeal muscle, which is critical for feeding, is primarily mediated through the LAT-1 receptor.[5][7][8][9] In contrast, the effects on body wall muscle and locomotion are largely attributed to the direct activation of SLO-1 channels.[5][6][9] This guide focuses specifically on the LAT-1 receptor, detailing its signaling pathway and the experimental approaches used to characterize it as a key this compound target.

The Latrophilin Receptor (LAT-1)

Latrophilins are a subfamily of adhesion G-protein coupled receptors (aGPCRs), characterized by a large extracellular N-terminus and a seven-transmembrane domain.[5][10][11] A key feature of many aGPCRs, including latrophilin, is their cleavage at a conserved GPCR proteolysis site (GPS) into an N-terminal fragment (NTF) and a C-terminal fragment (CTF), which remain non-covalently associated.[5][12] In nematodes like Caenorhabditis elegans, the homolog LAT-1 is essential for coordinating oriented cell division during embryonic development and plays roles in neurotransmitter release.[10][11][13] In mammals, latrophilins are involved in critical neuronal functions, including synapse formation and signaling.[14][15] Their dual role in cell adhesion and signal transduction makes them complex and intriguing drug targets.[10]

This compound's Mechanism of Action via Latrophilin

This compound's action on the nematode pharynx is initiated by its binding to the presynaptic LAT-1 receptor.[3][4] This binding event triggers a downstream intracellular signaling cascade that culminates in the paralysis of the pharyngeal muscle.[3][4]

The established signaling pathway is as follows:

  • Receptor Binding and G-Protein Activation: this compound binds to LAT-1, activating a heterotrimeric Gq-alpha protein.[3][4]

  • PLCβ Activation and DAG Mobilization: The activated Gqα subunit stimulates phospholipase C-beta (PLCβ).[3][4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

  • Presynaptic Protein Activation: DAG activates key presynaptic proteins, including UNC-13 and synaptobrevin, which are essential components of the synaptic vesicle release machinery.[3][4]

  • Neurotransmitter Release: The activation of this machinery leads to the release of an as-yet-unidentified inhibitory neurotransmitter or modulator from presynaptic vesicles.[3][4]

  • Postsynaptic Effect and Paralysis: This transmitter acts on postsynaptic receptors on the pharyngeal muscle, inducing hyperpolarization or inhibition, which results in a flaccid paralysis of the pharynx.[3][4] This prevents the nematode from feeding, ultimately leading to starvation and death.

Emodepside_Latrophilin_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound LAT1 Latrophilin Receptor (LAT-1) This compound->LAT1 binds Gq Gqα LAT1->Gq activates PLCb PLCβ Gq->PLCb activates DAG DAG PLCb->DAG mobilizes PIP2 PIP2 UNC13 UNC-13 DAG->UNC13 activates Vesicle Synaptic Vesicle (with unknown transmitter) UNC13->Vesicle promotes fusion Transmitter Inhibitory Transmitter Vesicle->Transmitter releases PostReceptor Postsynaptic Receptor Transmitter->PostReceptor binds Paralysis Flaccid Paralysis (Pharynx) PostReceptor->Paralysis leads to

This compound-LAT-1 signaling cascade in nematodes.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from studies on this compound, providing context for its potency and physiological effects. Direct binding affinity (Kd) or potency (EC50/IC50) of this compound specifically at the LAT-1 receptor is not yet published; however, data from cellular and organismal assays demonstrate its potent activity.

ParameterValueOrganism / SystemDescription / EffectReference
IC₅₀ (Locomotion) 3.7 nMC. elegans (Adult)Inhibition of body bend generation on agar.[16]
IC₅₀ (Locomotion) 13.4 nMC. elegans (L4 Larva)Inhibition of body bend generation on agar.[16]
IC₅₀ (Motility) Sex-dependentBrugia malayi (Adult)This compound is more potent in immobilizing adult males than females.[17]
Effective Concentration 500 nMC. elegans (Adult)Almost total inhibition of egg-laying within one hour.[16]
Channel Conductance 110 ± 3 pSO. volvulus SLO-1AMain open-state conductance of the related SLO-1 channel target expressed in HEK 293 cells.[18]
Human Plasma LLOQ 1 ng/mLHumanLower Limit of Quantitation for this compound in plasma from clinical studies.[19]
Human Plasma Half-Life > 500 hoursHumanTerminal elimination half-life after oral administration.[19]
NOAEL (4-week) 5 mg/kg/dayRats, DogsNo Observed Adverse Effect Level from repeat oral dose toxicity studies.[20]

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of electrophysiology, calcium imaging, and behavioral assays.

Electrophysiological Analysis (Voltage-Clamp)

Voltage-clamp is a powerful technique used to measure the ion currents across the membranes of excitable cells while holding the membrane voltage at a set level.[21][22] It is essential for studying the effects of drugs on ion channels and neuromuscular junctions.

Methodology: Two-Electrode Voltage-Clamp (TEVC) on Ascaris suum Muscle

This protocol is adapted from studies investigating the electrophysiological effects of this compound on nematode muscle flaps.[1][23]

  • Preparation: Dissect a single Ascaris suum muscle flap and pin it to the bottom of a recording chamber filled with a suitable saline solution.

  • Impaling: Impale a single muscle cell with two sharp glass microelectrodes (filled with 3 M KCl). One electrode measures the membrane potential (Vm), and the other injects current.

  • Clamping: Using a voltage-clamp amplifier, set a holding potential (e.g., -30 mV). The amplifier will inject the necessary current to maintain this voltage.[21][22]

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with a saline solution containing this compound at the desired concentration.

  • Recording: Record the changes in membrane current required to hold the cell at the command potential. This compound's activation of LAT-1 and subsequent downstream effects will alter postsynaptic currents, which are measured by the amplifier.

  • Analysis: Analyze the recorded currents to determine changes in amplitude, kinetics, and other properties induced by the drug.

Voltage_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A Dissect Nematode Muscle Flap D Impale Muscle Cell with Two Microelectrodes A->D B Prepare Saline & Drug Solutions G Perfuse with This compound Solution B->G C Pull Glass Microelectrodes C->D E Set Holding Potential (Voltage Clamp) D->E F Record Baseline Current E->F F->G H Record Drug-Induced Current Changes G->H I Analyze Current (Amplitude, Kinetics) H->I J Determine Drug Effect I->J

Generalized workflow for a voltage-clamp experiment.
Intracellular Calcium Imaging

Since the LAT-1 signaling cascade involves PLCβ and the potential generation of IP3, it can lead to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[5][12][24] Calcium imaging allows for the direct visualization of these intracellular concentration changes.[25][26][27]

Methodology: Agonist Screening using Calcium Indicators

This protocol describes a general method for detecting intracellular calcium transients in response to a compound like this compound.[24]

  • Cell Preparation: Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the nematode LAT-1 gene).

  • Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) or utilize cells stably expressing a genetically encoded calcium indicator (e.g., GCaMP).[24][26]

  • Imaging Setup: Place the prepared cells on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline Measurement: Record the baseline fluorescence of the cells for a short period before stimulation.

  • Stimulation: Add this compound to the imaging buffer.

  • Data Acquisition: Continuously record the fluorescence intensity over time. An increase in intracellular Ca²⁺ will cause a corresponding increase in the indicator's fluorescence.

  • Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to measure the magnitude and kinetics of the calcium response triggered by this compound.

C. elegans Behavioral Assays

The free-living nematode C. elegans is an excellent model for assessing the in-vivo effects of anthelmintics due to its genetic tractability and well-characterized behaviors.[2]

Methodology: Locomotion and Egg-Laying Assays

These protocols are adapted from studies quantifying the physiological impact of this compound.[16]

  • Locomotion (Thrashing) Assay:

    • Place individual adult worms in a droplet of M9 buffer in a multi-well plate.

    • Add this compound to the buffer to achieve the desired final concentration.

    • After a set incubation period (e.g., 1 hour), count the number of thrashes (one full sinusoidal movement) per minute.

    • Compare the thrashing rate of treated worms to vehicle-control worms to determine the percentage of inhibition.

  • Egg-Laying Assay:

    • Synchronize a population of worms so they are at the young adult stage.

    • Expose the worms to this compound (e.g., 500 nM) in liquid culture or on agar plates.

    • After 1-2 hours, mount the worms on an agar pad on a microscope slide.

    • Count the number of eggs retained in the uterus. A paralytic effect on the egg-laying muscles leads to an accumulation of eggs.[16]

Conclusion and Future Directions

The latrophilin receptor LAT-1 is a validated and critical target for the anthelmintic this compound, primarily mediating its potent inhibitory effects on nematode pharyngeal function. The signaling cascade, involving Gqα, PLCβ, and DAG, represents a unique mechanism of action that distinguishes this compound from all other anthelmintic classes. This novel pathway provides a powerful tool against drug-resistant parasite populations.

While significant progress has been made, several areas warrant further investigation:

  • Identification of the Endogenous Ligand: The natural ligand for LAT-1 in nematodes remains unknown. Its identification could provide deeper insights into nematode physiology.

  • Identification of the Downstream Neurotransmitter: The specific inhibitory neurotransmitter released by this compound's action is yet to be identified.

  • Structural Biology: High-resolution structures of this compound bound to the LAT-1 receptor would be invaluable for understanding the precise molecular interactions and could guide the design of new, even more potent derivatives.

  • Pathway Crosstalk: Further research is needed to fully understand the interplay between the LAT-1 signaling pathway and the direct effects of this compound on SLO-1 channels, which together produce the complete anthelmintic phenotype.

Continued exploration of the this compound-latrophilin interaction will not only enhance our understanding of this important drug but also pave the way for the development of the next generation of anthelmintics.

References

Emodepside's Action on SLO-1 Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside, a semi-synthetic cyclooctadepsipeptide, is an anthelmintic drug with a novel mechanism of action that circumvents resistance to classical anthelmintics. Its primary molecular target is the SLO-1 potassium channel, a large-conductance, calcium-activated potassium channel (BK channel) crucial for regulating neuronal and muscular excitability in nematodes. This technical guide provides an in-depth analysis of the interaction between this compound and SLO-1 channels, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The information presented herein is intended to support further research and development of this compound and other SLO-1-targeting anthelmintics.

Introduction

Parasitic nematode infections pose a significant threat to human and animal health globally. The emergence of resistance to conventional anthelmintics necessitates the development of new drugs with unique modes of action. This compound represents a promising class of compounds that effectively paralyzes and kills a broad spectrum of nematodes. Genetic and electrophysiological studies have unequivocally identified the SLO-1 potassium channel as the principal target of this compound.[1][2][3] This channel, homologous to the mammalian BK channel, plays a pivotal role in modulating neurotransmitter release and muscle contraction by controlling potassium ion efflux and subsequent cell hyperpolarization.[1][4] this compound's interaction with SLO-1 leads to an increase in the channel's open probability, resulting in a sustained hyperpolarization of neuronal and muscle cells, which ultimately causes flaccid paralysis of the worm.[1][5] This guide delves into the specifics of this interaction, providing a comprehensive resource for the scientific community.

Quantitative Analysis of this compound's Effect on SLO-1 Channels

The effects of this compound on SLO-1 channel activity have been quantified in various heterologous expression systems. The following tables summarize key data from these studies, providing a comparative overview of this compound's potency and efficacy on different SLO-1 orthologs.

Table 1: Electrophysiological Effects of this compound on SLO-1 Channels

SLO-1 OrthologExpression SystemThis compound ConcentrationEffectReference
Caenorhabditis elegans SLO-1aXenopus laevis oocytes1-10 µMSignificantly increased currents over a wide range of step potentials in the absence of increased intracellular Ca2+[6][7]
C. elegans SLO-1HEK293 cells100 nM+73.0 ± 17.4% facilitation of currents[8]
Onchocerca volvulus SLO-1AHEK293 cells0.3 µM & 1.0 µMIncreased mean current amplitudes, open-burst times, and open probability[9]
Brugia malayi SLO-1fXenopus laevis oocytesEC50 = 5 ± 1 µMConcentration-dependent increase in outward currents[10]
Human KCNMA1HEK293 cells100 nMTransient facilitation (+33.5 ± 9%) followed by sustained inhibition (-52.6 ± 9.8%)[8]

Table 2: Single-Channel Conductance of SLO-1 Channels

SLO-1 OrthologExpression SystemMain Open-State ConductanceReference
Onchocerca volvulus SLO-1AHEK293 cells110 ± 3 pS[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on SLO-1 channels.

Heterologous Expression of SLO-1 Channels in Xenopus laevis Oocytes

This protocol describes the expression of SLO-1 channels in Xenopus oocytes for subsequent electrophysiological analysis using two-electrode voltage-clamp (TEVC).

Protocol:

  • cRNA Preparation:

    • Linearize the plasmid DNA containing the SLO-1 coding sequence.

    • Synthesize capped cRNA in vitro using a commercially available transcription kit.

    • Purify the cRNA and verify its integrity and concentration.

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from adult female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Wash the defolliculated oocytes and incubate them in a suitable medium (e.g., ND96).

  • cRNA Injection:

    • Load the purified cRNA into a microinjection needle.

    • Inject approximately 50 nl of cRNA solution (at a concentration of ~0.5-1 µg/µl) into the cytoplasm of each oocyte.

    • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for channel expression.[11][12]

Two-Electrode Voltage-Clamp (TEVC) Recording from Oocytes

TEVC is used to measure the whole-cell currents flowing through the expressed SLO-1 channels.

Protocol:

  • Solution Preparation:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • Electrode Solution: 3 M KCl.

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

  • Data Acquisition:

    • Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit channel opening.[12]

    • Record the resulting currents using a suitable amplifier and data acquisition software.

    • To test the effect of this compound, perfuse the recording chamber with a solution containing the desired concentration of the drug and record the changes in current.

Heterologous Expression of SLO-1 Channels in HEK293 Cells

HEK293 cells are a mammalian cell line commonly used for patch-clamp electrophysiology.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS).

    • Transfect the cells with a plasmid containing the SLO-1 coding sequence using a suitable transfection reagent (e.g., Lipofectamine). Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.

  • Cell Preparation for Recording:

    • Plate the transfected cells onto glass coverslips 24-48 hours post-transfection.

    • Prior to recording, transfer a coverslip to the recording chamber.

Whole-Cell Patch-Clamp Recording from HEK293 Cells

This technique allows for the measurement of ionic currents through the entire cell membrane.

Protocol:

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration, pH 7.2.[8]

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Approach a transfected cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

    • Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage protocols to elicit SLO-1 currents.[8]

    • Record the currents before and after the application of this compound to the external solution.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of this compound's action and a typical experimental workflow for its characterization.

emodepside_signaling_pathway cluster_direct Direct Pathway cluster_indirect Indirect Pathway (Pharyngeal System) This compound This compound slo1 SLO-1 Channel This compound->slo1 Activates hyperpolarization Membrane Hyperpolarization slo1->hyperpolarization Increased K+ efflux paralysis Flaccid Paralysis hyperpolarization->paralysis emodepside2 This compound lat1 Latrophilin-like Receptor (LAT-1) emodepside2->lat1 Binds to signaling_cascade Intracellular Signaling Cascade (PKC, NO) lat1->signaling_cascade Activates slo1_2 SLO-1 Channel signaling_cascade->slo1_2 Modulates hyperpolarization2 Membrane Hyperpolarization slo1_2->hyperpolarization2 Increased K+ efflux pharyngeal_inhibition Inhibition of Pharyngeal Pumping hyperpolarization2->pharyngeal_inhibition

Caption: Proposed signaling pathways of this compound's action on SLO-1 channels.

experimental_workflow cluster_cloning Molecular Cloning cluster_expression Heterologous Expression cluster_electrophysiology Electrophysiological Recording cluster_analysis Data Analysis slo1_gene Identify & Isolate SLO-1 Gene expression_vector Clone into Expression Vector slo1_gene->expression_vector transfection Transfect into HEK293 Cells expression_vector->transfection injection Inject cRNA into Xenopus Oocytes expression_vector->injection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp tevc Two-Electrode Voltage-Clamp injection->tevc data_acquisition Record Currents (Control vs. This compound) patch_clamp->data_acquisition tevc->data_acquisition quantification Quantify Changes in Current, Conductance, etc. data_acquisition->quantification

Caption: A typical experimental workflow for characterizing this compound's effect on SLO-1.

Conclusion

This compound's potent and specific activation of nematode SLO-1 potassium channels represents a significant advancement in anthelmintic therapy. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers investigating the molecular pharmacology of this compound and for those engaged in the discovery of novel anthelmintics targeting ion channels. Further elucidation of the precise binding site of this compound on the SLO-1 channel and the intricate details of the downstream signaling pathways will undoubtedly pave the way for the design of even more effective and selective anthelmintic agents.

References

The Rise of a Novel Anthelmintic: A Technical Guide to the Discovery and Origin of Cyclooctadepsipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to conventional anthelmintics has created an urgent need for novel therapeutic agents. The cyclooctadepsipeptide class of natural products represents a significant advancement in the field of parasitology, offering a unique mechanism of action against a broad spectrum of nematodes. This technical guide provides an in-depth exploration of the discovery, origin, and biological characterization of these complex molecules, with a primary focus on the parent compound PF1022A and its semi-synthetic derivative, emodepside. Detailed experimental protocols for the isolation, purification, and biological evaluation of cyclooctadepsipeptides are presented, alongside a comprehensive summary of their quantitative data. Furthermore, this guide employs visual diagrams to elucidate the biosynthetic pathway and the molecular mechanism of action, providing a valuable resource for researchers and professionals in drug development.

Discovery and Origin

The journey of the cyclooctadepsipeptide class began in the early 1990s with the discovery of PF1022A.[1][2] This novel anthelmintic compound was isolated from the mycelia of the fungus Mycelia sterilia, a species belonging to the microflora found on the leaves of the Japanese camellia, Camellia japonica.[1][2][3] This discovery marked the advent of a new class of anthelmintics with a distinct chemical architecture and mode of action compared to existing drugs like benzimidazoles, levamisole, and ivermectin.[1][2][4]

Subsequent research led to the isolation of other naturally occurring analogues, including PF1022B, C, D, and E, from the same fungal culture.[3] The potent and broad-spectrum activity of PF1022A against gastrointestinal nematodes spurred further investigation and development.[3][5] A significant milestone in this journey was the creation of this compound, a semi-synthetic derivative of PF1022A. This compound is characterized by the addition of a morpholine ring to each of the two D-phenyllactic acid residues of the parent compound.[2][4] This modification enhanced its anthelmintic properties, leading to its successful commercialization as a veterinary drug.

Table 1: Key Milestones in the Discovery of Cyclooctadepsipeptides

YearMilestoneKey Compound(s)Producing OrganismReference(s)
Early 1990sDiscovery of the first anthelmintically active cyclooctadepsipeptidePF1022AMycelia sterilia (Rosellinia sp.)[1][2]
Post-discoveryIsolation of natural analoguesPF1022B, C, D, EMycelia sterilia (Rosellinia sp.)[3]
DevelopmentSynthesis of a more potent derivativeThis compoundSemi-synthetic from PF1022A

Biosynthesis of Cyclooctadepsipeptides

Cyclooctadepsipeptides are synthesized by a large, multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS).[6][7] The synthetase responsible for PF1022A production, named PFSYN, is a 350-kDa enzyme that operates via a thiotemplate mechanism, similar to other peptide synthetases like the enniatin synthetase.[6][7]

The biosynthesis involves the sequential activation and condensation of precursor molecules. The primary substrates for PF1022A synthesis are L-leucine, D-lactate, and D-phenyllactate.[6][7] The process is initiated by the adenylation (A) domain of the NRPS, which activates the amino and hydroxy acids using ATP. These activated substrates are then transferred to a thiolation (T) domain, where they are covalently bound as thioesters. A key modification, the N-methylation of L-leucine, occurs after its attachment to the enzyme.[6][7] The condensation (C) domain then catalyzes the formation of dipeptidol units, which are subsequently condensed in a head-to-tail fashion to form the final cyclooctadepsipeptide structure.[8][6][7] The low specificity of the D-hydroxy acid binding site allows for the incorporation of either D-lactate or D-phenyllactate, leading to the production of different PF1022 analogues.[6][7]

Biosynthesis_of_Cyclooctadepsipeptides cluster_NRPS Non-Ribosomal Peptide Synthetase (PFSYN) cluster_substrates Substrates cluster_products Products A_domain Adenylation (A) T_domain Thiolation (T) A_domain->T_domain Thioesterification M_domain Methylation (M) T_domain->M_domain N-methylation of L-Leu C_domain Condensation (C) T_domain->C_domain M_domain->C_domain Dipeptidol Dipeptidol units C_domain->Dipeptidol Condensation Cyclooctadepsipeptide Cyclooctadepsipeptide (e.g., PF1022A) C_domain->Cyclooctadepsipeptide Release L_Leu L-Leucine L_Leu->A_domain D_Lac D-Lactate D_Lac->A_domain D_PheLac D-Phenyllactate D_PheLac->A_domain ATP ATP ATP->A_domain Activation SAM S-adenosyl- L-methionine SAM->M_domain Dipeptidol->C_domain Iterative Condensation & Cyclization

Biosynthesis of Cyclooctadepsipeptides by NRPS.

Mechanism of Action

The anthelmintic efficacy of cyclooctadepsipeptides stems from their unique mode of action, which is distinct from other classes of anthelmintics.[1][9] Their primary target is a calcium-activated potassium channel encoded by the slo-1 gene in nematodes.[9] this compound acts as a potent activator of this channel, leading to an influx of potassium ions and subsequent hyperpolarization of the neuronal and muscle cell membranes.[9][10] This results in the inhibition of pharyngeal pumping and locomotion, ultimately causing a flaccid paralysis of the worm.[1][4]

Interestingly, the effect of this compound on the SLO-1 channel is selective for the nematode isoform. While it can modulate insect and human SLO channels, it only causes a sustained activation of the nematode channel, which is believed to be the basis for its potent and selective anthelmintic activity.[9][10]

In addition to the SLO-1 channel, a latrophilin-like receptor, HC110R in Haemonchus contortus, has been identified as another target for cyclooctadepsipeptides.[1][2] Binding to this receptor is also thought to play a role in the disruption of pharyngeal pumping.[1][2]

Mechanism_of_Action cluster_NematodeCell Nematode Neuron/Muscle Cell This compound This compound SLO1 SLO-1 K+ Channel This compound->SLO1 Activates Latrophilin Latrophilin-like Receptor (HC110R) This compound->Latrophilin Binds K_ion K+ SLO1->K_ion Increased Influx Paralysis Flaccid Paralysis (Inhibition of pharyngeal pumping & locomotion) Latrophilin->Paralysis Contributes to Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Paralysis

Mechanism of action of this compound in nematodes.

Experimental Protocols

Isolation and Purification of PF1022A from Mycelia sterilia

This protocol is based on methodologies described for the extraction and purification of cyclodepsipeptides from fungal cultures.

4.1.1. Fermentation

  • Inoculate a suitable liquid medium with a culture of Mycelia sterilia PF1022.

  • Incubate the culture under appropriate conditions of temperature, aeration, and agitation to promote fungal growth and production of PF1022A.

  • Monitor the production of PF1022A using analytical techniques such as HPLC.

4.1.2. Extraction

  • After the fermentation period, separate the mycelia from the culture broth by filtration.

  • Extract the mycelial cake with a mixture of acetone and water (e.g., 60% acetone). Stir the mixture for a sufficient period to ensure efficient extraction.

  • Filter the mixture to remove the mycelial debris.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous concentrate with an immiscible organic solvent such as ethyl acetate.

  • Separate the organic layer and concentrate it to obtain a crude extract containing PF1022A.

4.1.3. Purification

  • Subject the crude extract to column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of chloroform and ethyl acetate, to separate PF1022A from other components.

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing PF1022A.

  • Pool the PF1022A-containing fractions and concentrate them.

  • For further purification, perform gel filtration chromatography using a medium like Sephadex LH-20.

  • Finally, purify PF1022A to homogeneity using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

4.1.4. Characterization

  • Confirm the identity and purity of the isolated PF1022A using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation_Workflow Fermentation 1. Fermentation of Mycelia sterilia Extraction 2. Extraction of Mycelia Fermentation->Extraction Silica_Gel 3. Silica Gel Chromatography Extraction->Silica_Gel Gel_Filtration 4. Gel Filtration (Sephadex LH-20) Silica_Gel->Gel_Filtration RP_HPLC 5. Preparative RP-HPLC Gel_Filtration->RP_HPLC Characterization 6. Characterization (NMR, MS) RP_HPLC->Characterization

General workflow for the isolation of PF1022A.
In Vitro Anthelmintic Activity Assay: Larval Motility Inhibition

This protocol describes a general method for assessing the anthelmintic activity of cyclooctadepsipeptides against nematode larvae.

  • Preparation of Larvae: Obtain infective third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus).

  • Compound Preparation: Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a multi-well plate, add a defined number of L3 larvae to each well containing the appropriate culture medium.

  • Treatment: Add the test compound dilutions to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Motility Assessment: At each time point, visually assess the motility of the larvae under a microscope. Score the motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

  • Data Analysis: Calculate the percentage of larval motility inhibition for each concentration compared to the controls. Determine the IC50 value (the concentration that inhibits 50% of larval motility).

Electrophysiological Analysis of SLO-1 Channel Modulation

This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to study the effect of this compound on nematode SLO-1 channels.

  • Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes for injection.

  • cRNA Injection: Inject oocytes with cRNA encoding the nematode SLO-1 channel subunit.

  • Incubation: Incubate the injected oocytes for 2-4 days to allow for channel expression.

  • Electrophysiology Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps to elicit channel opening and record the resulting currents.

  • Compound Application: Perfuse the oocyte with the recording solution containing the desired concentration of this compound.

  • Post-treatment Recording: After a defined incubation period with this compound, repeat the voltage-step protocol and record the currents.

  • Data Analysis: Compare the current-voltage relationships and channel kinetics before and after the application of this compound to determine its effect on the SLO-1 channel.

Quantitative Data Summary

The biological activity of cyclooctadepsipeptides has been quantified in various studies. The following tables summarize some of the key findings.

Table 2: In Vitro Anthelmintic Activity of this compound

Nematode SpeciesStageAssay Duration (h)IC50 (µM)Reference(s)
Trichuris murisAdult24< 4[11]
Ancylostoma ceylanicumAdult24< 0.005[11]
Necator americanusAdult24< 0.005[11]
Heligmosomoides polygyrusAdult24< 4[11]
Strongyloides rattiAdult24< 4[11]
Schistosoma mansoniAdult2430-50[11]
Schistosoma haematobiumAdult2430-50[11]

Table 3: In Vivo Anthelmintic Activity of this compound

HostNematode SpeciesAdministrationDose (mg/kg)Efficacy (Worm Burden Reduction %)Reference(s)
HamsterAncylostoma ceylanicumOral2.5100[11]
HamsterNecator americanusOral2.5100[11]
MouseTrichuris murisOral1085.9[11]
MouseTrichuris murisOral2.569.6[11]
CatAelurostrongylus abstrususTopical (twice)399.2[12]

Table 4: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose, Liquid Formulation)

Dose (mg)Cmax (ng/mL)AUC0–24 (ng·h/mL)tmax (h)Terminal Half-life (h)Reference(s)
12.949.84.0> 500[13]
515.32584.0> 500[13]
1031.85424.0> 500[13]
2066.211804.0> 500[13]
4012924204.0> 500[13]

Conclusion

The discovery of the cyclooctadepsipeptide class, originating from a fungal metabolite, has provided a much-needed novel class of anthelmintics. Their unique chemical structure and mechanism of action, primarily targeting the nematode SLO-1 potassium channel, offer a valuable tool in the fight against parasitic nematode infections, particularly in the face of growing drug resistance. The successful development of the semi-synthetic derivative, this compound, for veterinary use underscores the therapeutic potential of this compound class. Further research into the biosynthesis, mechanism of action, and structure-activity relationships of cyclooctadepsipeptides holds promise for the development of new and improved anthelmintics for both veterinary and human medicine. This technical guide provides a foundational resource for scientists and researchers to build upon in their efforts to combat parasitic diseases.

References

The Broad-Spectrum Nematocidal Activity of Emodepside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside, a semi-synthetic derivative of the fungal metabolite PF1022A, represents a significant advancement in anthelmintic therapy due to its novel mechanism of action and broad-spectrum efficacy against a wide range of nematodes, including those resistant to other drug classes.[1] This technical guide provides a comprehensive overview of the nematocidal activity of this compound, focusing on its molecular targets, signaling pathways, and quantitative efficacy. Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are provided, alongside structured data presentations and visualizations to facilitate a deeper understanding of its pharmacological profile for research and drug development purposes.

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect through a unique mechanism of action that distinguishes it from other classes of nematocides.[1] Its primary targets are the latrophilin (LAT-1) receptor and the calcium-activated potassium channel, SLO-1.[2]

1.1. The Latrophilin Receptor Pathway

This compound binds to the presynaptic latrophilin receptor (LAT-1), a G-protein coupled receptor, in nematodes.[2][3][4] This binding event initiates a downstream signaling cascade through the activation of a Gq alpha protein and phospholipase-C beta.[3][4] This leads to the mobilization of diacylglycerol (DAG), which in turn activates UNC-13 and synaptobrevin, proteins crucial for synaptic vesicle priming and fusion.[3][4] The culmination of this pathway is the release of a currently unidentified inhibitory neurotransmitter or neuromodulator at the neuromuscular junction.[3][4] This ultimately results in the flaccid paralysis of the nematode's pharynx and somatic musculature, leading to cessation of feeding and movement, and eventual death.[2][3]

1.2. The SLO-1 Potassium Channel

In addition to the latrophilin pathway, this compound also acts on the SLO-1 potassium channel, a calcium-activated potassium channel.[2] The activation of SLO-1 channels by this compound leads to an efflux of potassium ions, causing hyperpolarization of the neuronal and muscle cell membranes.[2] This hyperpolarization inhibits synaptic transmission and muscle contraction, contributing to the paralytic effect of the drug.[2] Genetic studies in Caenorhabditis elegans have demonstrated that nematodes with mutations in the slo-1 gene exhibit resistance to this compound, highlighting the critical role of this channel in its mechanism of action.

Emodepside_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound LAT1 Latrophilin Receptor (LAT-1) This compound->LAT1 binds SLO1_pre SLO-1 Channel This compound->SLO1_pre activates SLO1_post SLO-1 Channel This compound->SLO1_post activates Gq Gqα LAT1->Gq activates PLCb Phospholipase C-β Gq->PLCb activates DAG Diacylglycerol (DAG) PLCb->DAG mobilizes UNC13 UNC-13 DAG->UNC13 activates Synaptobrevin Synaptobrevin UNC13->Synaptobrevin activates Vesicle Synaptic Vesicle Synaptobrevin->Vesicle promotes fusion Transmitter Inhibitory Neurotransmitter Vesicle->Transmitter releases Postsynaptic_Receptor Postsynaptic Receptor Transmitter->Postsynaptic_Receptor binds K_ion_pre K+ SLO1_pre->K_ion_pre efflux Paralysis Flaccid Paralysis Postsynaptic_Receptor->Paralysis K_ion_post K+ SLO1_post->K_ion_post efflux Hyperpolarization Hyperpolarization K_ion_post->Hyperpolarization Hyperpolarization->Paralysis

Caption: this compound's dual mechanism of action on nematode neurons and muscles.

Quantitative Data on Nematocidal Activity

The broad-spectrum activity of this compound has been demonstrated against a multitude of nematode species in both in vitro and in vivo studies.

2.1. In Vitro Efficacy

The in vitro activity of this compound is typically assessed by determining the concentration that inhibits larval motility or development by 50% (IC50).

Nematode SpeciesLife StageIC50 (µM)Incubation TimeReference
Trichuris murisL13.724h[5]
Adult< 2.524h[5]
Ancylostoma ceylanicumL3< 124h[5]
Adult< 0.00524h[5]
Necator americanusL3< 0.2524h[5]
Adult< 0.00524h[5]
Heligmosomoides polygyrusL3< 2.524h[5]
Adult< 0.524h[5]
Strongyloides rattiL3< 124h[5]
Acanthocheilonema viteaeMicrofilariae0.0172h[6]
Brugia malayiMicrofilariae0.06472h[7]
Brugia pahangiMicrofilariae0.02572h[7]
Adult Male0.1424h[7]
Adult Female0.2424h[7]
Dirofilaria immitisMicrofilariae0.0172h[7]
L30.00672h[7]
L40.00972h[7]
Onchocerca gutturosaAdult Male0.001120h[7]
Onchocerca lienalisMicrofilariae0.02-[7]

2.2. In Vivo Efficacy

In vivo studies are crucial for determining the therapeutic potential of an anthelmintic. Efficacy is often measured as the percentage reduction in worm burden or fecal egg count.

Host AnimalNematode SpeciesDose (mg/kg)RouteEfficacy (% Reduction)Reference
MouseTrichuris muris75Oral100 (Worm Burden)[5]
10Oral85.9 (Worm Burden)[5]
2.5Oral69.6 (Worm Burden)[5]
HamsterNecator americanus10Oral100 (Worm Burden)[5]
5Oral100 (Worm Burden)[5]
2.5Oral93.8 (Worm Burden)[5]
HamsterAncylostoma ceylanicum2.5Oral100 (Worm Burden)[5]
DogMixed gastrointestinal nematodes1 (in combination)Oral99.9 (Fecal Egg Count)[8]
CatAelurostrongylus abstrusus3 (single dose)Topical73.0 (Worm Burden)[9]
3 (two doses)Topical99.2 (Worm Burden)[9]
SheepHaemonchus contortus (Levamisole-resistant)1Oral99.7 (Worm Count)[10]
CattleCooperia oncophora (Ivermectin-resistant)1Oral96 (Worm Burden)[10]

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of anthelmintic compounds.

3.1. In Vitro Motility Assay

This assay assesses the effect of a compound on the viability of nematode larvae or adults by observing their motility.

In_Vitro_Assay_Workflow start Start prepare_worms Prepare Nematode Culture (e.g., L3 larvae or adults) start->prepare_worms prepare_compounds Prepare Serial Dilutions of this compound start->prepare_compounds dispense_worms Dispense Worms into 96-well Plates prepare_worms->dispense_worms add_compounds Add this compound Dilutions and Controls to Wells prepare_compounds->add_compounds dispense_worms->add_compounds incubate Incubate at 37°C (24-72 hours) add_compounds->incubate observe_motility Observe Motility (Microscopy or Automated System) incubate->observe_motility data_analysis Data Analysis (Calculate IC50 values) observe_motility->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro anthelmintic motility assay.

Methodology:

  • Nematode Preparation: Collect and wash the desired life stage of the nematode (e.g., L3 larvae or adult worms).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain the desired test concentrations.

  • Assay Setup: Dispense a standardized number of nematodes into each well of a 96-well plate containing the appropriate culture medium.

  • Drug Application: Add the this compound dilutions to the wells. Include positive (a known anthelmintic) and negative (vehicle control) controls.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Motility Assessment: Observe the motility of the nematodes in each well under a microscope. A scoring system can be used to quantify motility, or automated systems can be employed for high-throughput screening.

  • Data Analysis: Calculate the percentage inhibition of motility for each concentration and determine the IC50 value using appropriate statistical software.

3.2. In Vivo Efficacy Study in a Rodent Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound against a gastrointestinal nematode infection in a rodent model.

Methodology:

  • Animal Infection: Experimentally infect laboratory rodents (e.g., mice or hamsters) with a standardized number of infective nematode larvae (L3).

  • Treatment: After a pre-patent period to allow the infection to establish, administer this compound orally or via another relevant route at various dose levels. A vehicle control group and a positive control group (treated with a known effective anthelmintic) should be included.

  • Fecal Egg Count (optional): Collect fecal samples before and after treatment to monitor the reduction in fecal egg output.

  • Worm Burden Determination: At a specified time point post-treatment (e.g., 7-14 days), humanely euthanize the animals and recover the adult worms from the gastrointestinal tract.

  • Efficacy Calculation: Count the number of worms in each animal and calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.

Conclusion

This compound's broad-spectrum activity and novel mechanism of action make it a valuable tool in the fight against nematode infections, particularly in the context of emerging anthelmintic resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and utilize this important class of compounds. The unique dual targeting of the latrophilin receptor and the SLO-1 potassium channel provides a strong rationale for its efficacy against a wide range of nematode species and highlights its potential for continued development and application in both veterinary and human medicine.

References

In Vitro Pharmacological Profile of Emodepside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside, a semi-synthetic cyclooctadepsipeptide, is an anthelmintic drug with a unique mode of action, rendering it effective against a broad spectrum of nematodes, including those resistant to other classes of anthelmintics. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, focusing on its molecular targets, mechanism of action, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Molecular Targets and Mechanism of Action

This compound primarily exerts its anthelmintic effect through a complex interplay with two distinct molecular targets at the neuromuscular junction of nematodes: the presynaptic latrophilin-like receptor (LAT-1) and the calcium-activated potassium channel, SLO-1.

The SLO-1 Potassium Channel: The Principal Effector

The primary target of this compound is the SLO-1 channel, a large-conductance calcium-activated potassium channel. This compound acts as a potent and specific opener of nematode SLO-1 channels.[1][2] This activation is often irreversible and leads to a significant influx of potassium ions, causing hyperpolarization of the neuronal and muscle cell membranes.[3] This hyperpolarization inhibits neurotransmitter release and muscle contraction, ultimately resulting in the flaccid paralysis and death of the nematode.[4] Studies have demonstrated that this compound's effect on nematode SLO-1 channels is significantly more potent than on their mammalian counterparts, which contributes to its favorable safety profile.[1][2]

The Latrophilin Receptor: An Initiator of a Signaling Cascade

In addition to its direct action on SLO-1, this compound also binds to a presynaptic latrophilin-like receptor, LAT-1.[4] This interaction initiates a G protein-coupled signaling cascade. Specifically, this compound binding to LAT-1 is thought to activate a Gqα protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). The resulting increase in DAG levels is believed to play a role in the downstream signaling that ultimately contributes to the opening of SLO-1 channels and the subsequent paralysis of the pharyngeal muscles.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified through various experimental assays, primarily focusing on its effect on nematode motility and the activation of its primary target, the SLO-1 channel.

Table 1: In Vitro Motility Inhibition of Filarial Nematodes by this compound
Filarial SpeciesDevelopmental StageIC50 (µM)Incubation Time (h)
Acanthocheilonema viteaeMicrofilariae0.0172
Litomosoides sigmodontisL3 Larvae>1072
Dirofilaria immitisAdult Male0.0029 - 0.014372
Dirofilaria immitisAdult Female0.0029 - 0.014372

Data sourced from Hübner et al., 2021.[5]

Table 2: In Vitro Activation of Nematode SLO-1 Channels by this compound
SLO-1 Channel SourceSplice VariantExpression SystemEC50 (µM)
Onchocerca ochengiSplice Variant aXenopus laevis oocytes~7.8
Onchocerca ochengiSplice Variant bXenopus laevis oocytes~7.8
Onchocerca volvulusSplice Variant 1Xenopus laevis oocytes~7.8
Onchocerca volvulusSplice Variant 2Xenopus laevis oocytes~7.8
Onchocerca volvulusSplice Variant 3Xenopus laevis oocytes~7.8
Onchocerca volvulusSplice Variant 4Xenopus laevis oocytes~7.8
Onchocerca volvulusSplice Variant 5Xenopus laevis oocytes~7.8
Brugia malayislo-1fXenopus laevis oocytes5 ± 1
Brugia malayislo-1aXenopus laevis oocytes>30
Brugia malayislo-1a + slo-1fXenopus laevis oocytes>30

Data for Onchocerca sourced from Bah et al., 2021 and for Brugia malayi from Kashyap et al., 2019.[3][6]

Experimental Protocols

In Vitro Nematode Motility Assay

This assay is a fundamental method for assessing the anthelmintic activity of compounds like this compound.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the motility of various nematode species and life stages.

Methodology:

  • Parasite Preparation: Nematodes (e.g., microfilariae, L3 larvae, or adult worms) are isolated and washed in an appropriate culture medium.

  • Assay Setup: A defined number of parasites are placed in individual wells of a multi-well plate containing culture medium.

  • Compound Addition: this compound is added to the wells at a range of concentrations. A solvent control (e.g., DMSO) is included.

  • Incubation: The plates are incubated under controlled conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 72 hours).[5]

  • Motility Scoring: The motility of the nematodes is assessed at defined time points. This can be done manually using a scoring system (e.g., 0 = no movement, 3 = vigorous movement) or through automated tracking systems.[5]

  • Data Analysis: The percentage of motility inhibition is calculated relative to the solvent control. IC50 values are determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is crucial for studying the direct effect of this compound on ion channels like SLO-1.

Objective: To characterize the activation of nematode SLO-1 channels by this compound and determine its potency (EC50).

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: cRNA encoding the specific nematode SLO-1 channel subunit(s) is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., Normal Frog Ringer: 90 mM NaCl, 2 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).[7]

    • Two microelectrodes filled with 3 M KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -70 mV).[7][8]

    • Voltage steps are applied (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit ion channel currents.[7]

  • Compound Application: this compound is perfused into the recording chamber at various concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed. The increase in current amplitude in the presence of this compound is measured. EC50 values are determined by plotting the normalized current response against the log of the this compound concentration.

Visualizations

Signaling Pathway of this compound

Emodepside_Signaling_Pathway This compound This compound LAT1 Latrophilin Receptor (LAT-1) This compound->LAT1 Binds SLO1 SLO-1 Channel This compound->SLO1 Directly Activates Gq Gqα LAT1->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG->SLO1 Modulates K_ion K+ SLO1->K_ion Efflux Hyperpolarization Hyperpolarization & Paralysis K_ion->Hyperpolarization

Caption: Proposed signaling pathway of this compound in nematodes.

Experimental Workflow for In Vitro Motility Assay

Motility_Assay_Workflow start Start prep Prepare Nematodes (Isolate and Wash) start->prep plate Plate Nematodes in Multi-well Plates prep->plate add_drug Add this compound & Controls plate->add_drug incubate Incubate (e.g., 37°C, 72h) add_drug->incubate score Assess Motility (Manual or Automated) incubate->score analyze Analyze Data (Calculate % Inhibition, IC50) score->analyze end End analyze->end

Caption: Workflow for the in vitro nematode motility assay.

Experimental Workflow for Two-Electrode Voltage-Clamp

TEVC_Workflow start Start prep_oocytes Prepare Xenopus Oocytes start->prep_oocytes inject_crna Inject SLO-1 cRNA prep_oocytes->inject_crna express Incubate for Channel Expression inject_crna->express record_baseline Record Baseline Currents (Voltage Clamp) express->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_response Record Current Response apply_this compound->record_response analyze Analyze Data (Determine EC50) record_response->analyze end End analyze->end

Caption: Workflow for the two-electrode voltage-clamp (TEVC) experiment.

References

Emodepside's Impact on Nematode Neuromuscular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodepside is a semi-synthetic cyclooctadepsipeptide with potent and broad-spectrum anthelmintic activity against a wide range of gastrointestinal and filarial nematodes, including strains resistant to other anthelmintic classes.[1][2] Its unique mechanism of action, distinct from classical anthelmintics like benzimidazoles, macrocyclic lactones, and cholinergic agonists, makes it a valuable tool in combating parasitic nematode infections and a subject of significant interest in drug development.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on nematode neuromuscular signaling, detailed experimental protocols for its study, and a summary of key quantitative data.

This compound's primary mode of action involves the modulation of two key protein targets at the nematode neuromuscular junction: the calcium-activated potassium channel SLO-1 and the latrophilin receptor LAT-1.[2][3] The activation of these targets leads to a flaccid paralysis in nematodes, manifesting as inhibition of locomotion, pharyngeal pumping (feeding), and egg-laying.[2]

Core Mechanism of Action

This compound exerts its paralytic effects on nematodes through a dual mechanism, targeting both a presynaptic G-protein coupled receptor and a postsynaptic ion channel. The relative contribution of each pathway can vary depending on the specific neuron and muscle type.

The Latrophilin Receptor (LAT-1) Pathway

In the pharynx, this compound's effects are primarily mediated by the latrophilin receptor, LAT-1.[2] this compound binding to this presynaptic receptor initiates a signaling cascade that ultimately leads to the release of an inhibitory neurotransmitter or neuromodulator, resulting in the paralysis of the pharyngeal muscle.[1][4]

The proposed signaling pathway is as follows:

  • This compound Binding: this compound binds to the extracellular domain of the latrophilin-like receptor (LAT-1) on presynaptic neurons.[4]

  • G-protein Activation: This binding activates a Gqalpha (Gαq) protein coupled to the receptor.[1][4]

  • PLC-β Activation: The activated Gαq subunit stimulates Phospholipase C-beta (PLC-β).[1][4]

  • DAG Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Vesicle Priming and Fusion: DAG activates UNC-13 and synaptobrevin, proteins crucial for synaptic vesicle priming and fusion, leading to the release of a currently unidentified inhibitory neurotransmitter.[1][4]

  • Postsynaptic Inhibition: This neurotransmitter acts on postsynaptic receptors on the pharyngeal muscle, causing hyperpolarization and cessation of pumping.[4]

latrophilin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound lat1 LAT-1 Receptor This compound->lat1 Binds gq Gαq lat1->gq Activates plc PLC-β gq->plc Activates dag DAG plc->dag Produces pip2 PIP2 pip2->plc unc13 UNC-13 dag->unc13 Activates synaptobrevin Synaptobrevin unc13->synaptobrevin Activates vesicle Synaptic Vesicle (Inhibitory Neurotransmitter) synaptobrevin->vesicle Promotes Fusion receptor Postsynaptic Receptor vesicle->receptor Release paralysis Pharyngeal Paralysis receptor->paralysis Leads to

Caption: this compound's Latrophilin Signaling Pathway.
The SLO-1 Potassium Channel Pathway

This compound's inhibitory effects on nematode body wall muscle, leading to locomotor paralysis, are primarily mediated by the direct or indirect activation of the SLO-1 calcium-activated potassium channel.[2] This mechanism is largely independent of the latrophilin receptor.[2]

The proposed mechanism is as follows:

  • SLO-1 Channel Activation: this compound, being lipophilic, is thought to cross the cell membrane and directly or indirectly activate SLO-1 channels located on both presynaptic motor neurons and postsynaptic body wall muscle cells.[5]

  • Potassium Efflux: Activation of SLO-1 channels leads to an increased efflux of potassium (K+) ions from the cell.

  • Hyperpolarization: The efflux of positive charge results in hyperpolarization of the cell membrane, making it more difficult to reach the threshold for depolarization and action potential firing.

  • Inhibition of Neurotransmission and Muscle Contraction: In presynaptic neurons, this hyperpolarization reduces neurotransmitter release. In muscle cells, it directly inhibits contraction.

  • Flaccid Paralysis: The combined effect on neurons and muscles results in the characteristic flaccid paralysis of the nematode.[2]

slo1_pathway cluster_cell Neuron or Muscle Cell This compound This compound slo1 SLO-1 K+ Channel This compound->slo1 Activates membrane k_out K+ Efflux slo1->k_out hyperpolarization Hyperpolarization k_out->hyperpolarization inhibition Inhibition of Neurotransmission/ Muscle Contraction hyperpolarization->inhibition paralysis Locomotor Paralysis inhibition->paralysis

Caption: this compound's SLO-1 Channel-Mediated Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)
Nematode SpeciesLife StageAssay DurationIC50 (µM)Reference(s)
Trichuris murisL124 h3.7[6]
Adult24 h< 0.3[6]
Ancylostoma ceylanicumAdult24 h< 0.005[6]
Necator americanusAdult24 h< 0.005[6]
Heligmosomoides polygyrusAdult72 h0.2 - 0.8[6]
Strongyloides rattiAdult72 h0.2 - 0.8[6]
Caenorhabditis elegans (Wild-type)Adult1 h (Body Bends)0.016 (95% CI: 0.011-0.024)[7][8]
L41 h (Body Bends)0.0134[9]
Onchocerca volvulus (SLO-1A)-ElectrophysiologyEC50: 0.40 ± 0.05[10]
Brugia malayi (SLO-1F)-ElectrophysiologyEC50: 1.4 ± 0.2[10]
Table 2: Electrophysiological Effects of this compound on SLO-1 Channels
ChannelExpression SystemThis compound Conc.EffectQuantitative ChangeReference(s)
C. elegans SLO-1HEK293 cells100 nMCurrent Facilitation+73.0 ± 17.4%[11]
O. volvulus SLO-1AHEK293 cells1 µMIncreased Current2.20 ± 0.58 nA (vs. -0.01 ± 0.02 nA in control)[12]
O. volvulus SLO-1AHEK293 cells-Single-channel Conductance110 ± 3 pS[12]
Human KCNMA1HEK293 cells100 nMTransient Facilitation, then Inhibition+33.5 ± 9% (facilitation), -52.6 ± 9.8% (inhibition)[11]
C. elegans SLO-1aXenopus oocytes1-10 µMIncreased CurrentsSignificantly increased over a wide range of potentials[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols used to investigate the effects of this compound.

Nematode Motility and Phenotypic Assays

These assays are fundamental for quantifying the paralytic effects of this compound on whole organisms.

motility_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sync Synchronize Nematode Population culture Culture to Desired Life Stage (e.g., L4, Adult) sync->culture exposure Expose Nematodes to this compound culture->exposure drug_prep Prepare this compound Solutions drug_prep->exposure incubation Incubate for a Defined Period exposure->incubation record Record Behavior incubation->record quantify Quantify Phenotype (e.g., body bends/min, pharyngeal pumps/min, eggs laid) record->quantify dose_response Generate Dose-Response Curves quantify->dose_response ic50 Calculate IC50 Values dose_response->ic50

Caption: General Workflow for Nematode Phenotypic Assays.

4.1.1 C. elegans Locomotion (Body Bend) Assay

  • Objective: To quantify the effect of this compound on the locomotor activity of C. elegans.

  • Protocol:

    • Synchronize a population of wild-type (N2) and mutant C. elegans and grow them to the desired stage (e.g., L4 or young adult).

    • Prepare agar plates containing a range of this compound concentrations.

    • Transfer a set number of worms (e.g., 10) to the center of each plate.

    • After a defined exposure time (e.g., 1 hour), count the number of body bends for each worm over a 1-minute period. A body bend is defined as a complete sinusoidal movement of the body.

    • Calculate the average number of body bends per minute for each concentration.

    • Plot the percentage inhibition of body bends against the this compound concentration to determine the IC50 value.[7]

4.1.2 C. elegans Pharyngeal Pumping Assay

  • Objective: To measure the effect of this compound on the feeding behavior of C. elegans.

  • Protocol:

    • Prepare a C. elegans pharyngeal preparation by making a transverse cut immediately posterior to the terminal bulb of the pharynx.[7]

    • Transfer the preparation to a recording chamber with saline.

    • Record the electropharyngeogram (EPG) to measure the basal pumping rate.[7]

    • Stimulate pumping with a known concentration of serotonin (e.g., 300 nM 5-HT).[7][8]

    • Introduce this compound into the perfusion solution and continue recording the EPG.

    • Quantify the pumping frequency before and after this compound application to determine the percentage of inhibition.[7][8]

4.1.3 C. elegans Egg-laying Assay

  • Objective: To assess the impact of this compound on the reproductive function of C. elegans.

  • Protocol:

    • Synchronize C. elegans and grow them to the young adult stage.

    • Transfer individual worms to separate wells of a microtiter plate containing M9 buffer with or without different concentrations of this compound.

    • After a set incubation period (e.g., 1-4 hours), count the number of eggs laid by each worm.

    • Calculate the average number of eggs laid per worm for each condition and determine the percentage of inhibition.

Electrophysiological Recordings

Electrophysiology allows for the direct measurement of ion channel activity and provides detailed insights into the molecular mechanism of this compound.

electrophysiology_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis expression Heterologous Expression of SLO-1 (e.g., HEK293 cells, Xenopus oocytes) cell_culture Cell Culture and Transfection expression->cell_culture patch Establish Whole-Cell or Two-Electrode Voltage Clamp cell_culture->patch electrode_prep Prepare Recording Electrodes electrode_prep->patch baseline Record Baseline Currents patch->baseline drug_app Apply this compound baseline->drug_app record_effect Record Currents in the Presence of this compound drug_app->record_effect measure Measure Current Amplitude, Voltage-Dependence record_effect->measure iv_curve Generate Current-Voltage (I-V) Curves measure->iv_curve stats Statistical Analysis iv_curve->stats

Caption: General Workflow for Electrophysiological Recordings.

4.2.1 Whole-Cell Patch-Clamp Recording from HEK293 Cells

  • Objective: To characterize the effect of this compound on heterologously expressed nematode SLO-1 channels.

  • Protocol:

    • Transfect Human Embryonic Kidney (HEK293) cells with a plasmid containing the cDNA for the nematode slo-1 gene.

    • After 24-48 hours, transfer the cells to a recording chamber.

    • Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

    • Apply a series of voltage steps and record the resulting potassium currents.

    • Perfuse the chamber with a solution containing this compound and repeat the voltage-step protocol.

    • Analyze the changes in current amplitude and voltage-dependence of activation.[11]

4.2.2 Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus Oocytes

  • Objective: To study the direct effects of this compound on SLO-1 channels in a robust expression system.

  • Protocol:

    • Inject Xenopus laevis oocytes with cRNA encoding the nematode SLO-1 channel.

    • Incubate the oocytes for 2-5 days to allow for channel expression.

    • Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential and apply a series of voltage steps to elicit SLO-1 currents.

    • Apply this compound to the bathing solution and record the changes in the SLO-1 currents.[3]

4.2.3 Ascaris suum Somatic Muscle Electrophysiology

  • Objective: To investigate the effects of this compound on the native neuromuscular system of a parasitic nematode.

  • Protocol:

    • Dissect a muscle flap from the anterior end of an adult Ascaris suum.

    • Pin the muscle flap in a recording chamber and perfuse with a suitable saline solution.

    • Using sharp microelectrodes, impale a single muscle cell to record the resting membrane potential and input resistance.

    • Apply this compound to the perfusion solution and record any changes in membrane potential (hyperpolarization) and input resistance.[13]

Conclusion

This compound represents a significant advancement in anthelmintic therapy due to its novel mechanism of action targeting the nematode-specific SLO-1 potassium channel and latrophilin receptor. This dual-pronged attack on the neuromuscular system leads to a potent flaccid paralysis, effectively disrupting essential life functions such as feeding, locomotion, and reproduction. The detailed understanding of its molecular targets and the downstream signaling pathways, as outlined in this guide, provides a solid foundation for the rational design of new anthelmintics and for strategies to mitigate the development of resistance. The experimental protocols described herein are essential tools for further elucidating the intricacies of this compound's action and for the discovery of new nematicidal agents. The quantitative data summarized provides a valuable benchmark for future research and development in the field of parasitology and anthelmintic drug discovery.

References

Methodological & Application

Application Notes and Protocols: Emodepside in C. elegans Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Emodepside is a broad-spectrum, semi-synthetic anthelmintic belonging to the cyclooctadepsipeptide class.[1] It has a novel mode of action, making it effective against nematodes that have developed resistance to conventional anthelmintics like benzimidazoles and macrocyclic lactones.[2][3] The free-living nematode, Caenorhabditis elegans, serves as an excellent model organism for studying this compound's mechanism of action due to its genetic tractability and the high conservation of its neuromuscular pathways with parasitic nematodes.[4] this compound primarily targets the large-conductance Ca2+-activated potassium (BK) channel, SLO-1, and to a lesser extent, the latrophilin-like receptor, LAT-1, leading to neuromuscular inhibition.[2][5][6] This results in paralysis of pharyngeal pumping (feeding), locomotion, and egg-laying, ultimately causing the death of the worm.[2][7]

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is the activation of the SLO-1 potassium channel.[2][5] This channel is widely expressed in the nervous system and muscles of C. elegans.[8] Activation of SLO-1 leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and inhibiting cellular activity.[2][9]

  • In Body Wall and Egg-Laying Muscles: this compound acts directly or indirectly on SLO-1 channels in body wall muscles and motor neurons.[2] This activation leads to flaccid paralysis, inhibiting locomotion and preventing egg-laying.[2][10]

  • In the Pharynx (Feeding): The inhibitory effect on pharyngeal pumping involves both the latrophilin receptor LAT-1 and the SLO-1 channel on pharyngeal neurons.[1][2] Mutants lacking LAT-1 show resistance to this compound's effects on feeding but remain sensitive to its paralytic effects on locomotion, indicating a distinct pathway in the pharynx.[1][11]

The diagram below illustrates the proposed signaling pathways for this compound in different tissues of C. elegans.

Emodepside_Pathway cluster_body Body Wall & Vulval Muscle cluster_pharynx Pharyngeal Neuromuscular System BWM Body Wall Muscle & Motor Neurons Paralysis Inhibition of Locomotion & Egg-Laying BWM->Paralysis SLO1_BWM SLO-1 Channel SLO1_BWM->BWM K+ Efflux (Hyperpolarization) This compound This compound This compound->SLO1_BWM Activates PN Pharyngeal Neurons Pharynx_Inhibition Inhibition of Pharyngeal Pumping PN->Pharynx_Inhibition LAT1 LAT-1 Receptor LAT1->PN SLO1_PN SLO-1 Channel SLO1_PN->PN K+ Efflux (Hyperpolarization) Emodepside_Pharynx This compound Emodepside_Pharynx->LAT1 Binds Emodepside_Pharynx->SLO1_PN Activates

Caption: this compound signaling pathways in C. elegans.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various physiological functions in wild-type (N2) C. elegans.

Table 1: Effects of this compound on Locomotion

Assay Type Life Stage Parameter Value Reference
Body Bends on Agar Adult IC₅₀ 3.7 nM [10]
Body Bends on Agar L4 Larva IC₅₀ 13.4 nM [10]
Body Bends on Agar Adult Threshold Conc. 4.5 nM (13 vs 25 bends/min) [12]
Body Bends on Agar Adult High Conc. Effect 90 nM (1.3 vs 25 bends/min) [12]
Thrashing in Liquid Adult % of Control (1h @ 10 µM) 16% [10]

| Thrashing in Liquid | L4 Larva | % of Control (1h @ 10 µM) | 48% |[10] |

Table 2: Effects of this compound on Egg-Laying and Development

Assay Type Life Stage Parameter Value Reference
Egg-Laying Adult Inhibitory Conc. 500 nM (almost total inhibition in 1h) [10]
Development Egg to Adult Effect Slows development (concentration-dependent) [10]

| Egg Hatching | Egg | Effect | No significant difference from controls |[10] |

Experimental Protocols

General Preparations

Protocol 1: this compound Stock Solution Preparation

  • Reagent: this compound powder.

  • Solvent: Dimethyl sulfoxide (DMSO) or 100% Ethanol.

  • Procedure:

    • Dissolve this compound powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Containing NGM Plates

  • Materials: Standard Nematode Growth Medium (NGM) agar, E. coli OP50, this compound stock solution.[13]

  • Procedure:

    • Prepare NGM agar and autoclave.[13]

    • Cool the molten agar in a 55°C water bath.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentration. Add an equivalent volume of solvent (e.g., DMSO) to control plates. The final solvent concentration should not exceed 1%.[8][12]

    • Mix gently but thoroughly by swirling to avoid introducing bubbles.

    • Pour the plates and allow them to solidify.

    • Once solidified, seed the plates with a lawn of E. coli OP50 and allow the lawn to grow overnight at room temperature before use.[13]

Protocol 3: C. elegans Population Synchronization

  • Objective: To obtain a population of worms at the same developmental stage for consistent experimental results.

  • Bleach Protocol: [14]

    • Wash gravid adult worms from NGM plates using M9 buffer.

    • Pellet the worms by centrifugation (approx. 1,300 x g for 1 min).

    • Aspirate the supernatant and resuspend the worm pellet in a freshly prepared bleaching solution (NaOH + commercial bleach).

    • Vortex for several minutes until adult worms are dissolved, leaving behind the bleach-resistant eggs. Monitor progress under a dissecting microscope.

    • Quickly pellet the eggs, aspirate the bleach solution, and wash the eggs 3-4 times with M9 buffer.

    • Allow the eggs to hatch overnight in M9 buffer without food. This will arrest the worms at the L1 larval stage.[14]

    • Plate the synchronized L1 larvae onto seeded NGM plates to grow to the desired stage (e.g., L4 or young adult).

Phenotypic Assays

The following diagram outlines a typical workflow for a behavioral assay.

Caption: General experimental workflow for C. elegans behavioral assays.

Protocol 4: Locomotion Assay (Body Bends)

  • Setup: Prepare this compound and control NGM plates as described in Protocol 2.

  • Procedure:

    • Using a platinum wire worm pick, transfer single, age-synchronized young adult worms to the center of individual assay plates.

    • Allow the worms to acclimatize for 1-5 minutes.

    • Under a dissecting microscope, count the number of body bends in a 1-minute interval. A single body bend is defined as a complete sinusoidal wave that passes down the body.[8]

    • Repeat for at least 10-15 worms per condition.

    • Calculate the average body bend rate and standard error for each condition.

Protocol 5: Pharyngeal Pumping Assay (Electropharyngeogram - EPG)

  • Objective: To measure the rate of pharyngeal muscle contractions as an indicator of feeding behavior.

  • Procedure: [8]

    • Prepare a solution of M9 buffer containing this compound at the desired concentration. For a stimulated response, 5-HT can be added to establish a baseline pumping rate.[8]

    • A worm is drawn, head-first, into a recording pipette filled with the test solution.

    • Extracellular electrodes record the electrical activity associated with pharyngeal muscle contractions (pumps).[9]

    • Record the baseline pumping rate before application of this compound, and then monitor the change in pump frequency after the drug is introduced.[8][9]

    • Analyze the recordings to determine the pump rate (pumps/minute).

Protocol 6: Egg-Laying Assay

  • Setup: Prepare this compound and control NGM plates.

  • Procedure:

    • Place a single, age-synchronized young adult worm on each plate.

    • Incubate for a set period (e.g., 4-6 hours).

    • Remove the parent worm from the plate.

    • Count the number of eggs laid on the plate.

    • To assess internal eggs, the parent worm can be lysed in bleach, and the unlaid eggs can be counted.[10]

    • Compare the number of eggs laid between control and this compound-treated worms.

Workflow for Resistance Screening

Forward genetic screens are a powerful tool to identify genes involved in a drug's mechanism of action. Mutants that are resistant to this compound can be selected and the causative mutation can be identified, as was done to discover the role of slo-1.[2][5]

Resistance_Screening A Step 1: Mutagenize P₀ Worms (e.g., with EMS) B Step 2: Grow to F₂ Generation (to get homozygous mutants) A->B C Step 3: Expose F₂ Population to a High Dose of this compound B->C D Step 4: Select for Resistant Mutants (worms that remain mobile) C->D E Step 5: Isolate & Establish Clonal Lines from Mutants D->E F Step 6: Characterize Phenotype & Identify Mutated Gene (e.g., via sequencing) E->F

Caption: Workflow for a forward genetic screen to find this compound-resistant mutants.

Protocol 7: this compound Resistance Screen

  • Mutagenesis: Expose a population of L4-stage wild-type worms to a chemical mutagen like ethyl methanesulfonate (EMS) following standard protocols.

  • Propagation: Grow the mutagenized P₀ worms and allow them to self-fertilize. Collect the F₂ generation, which will contain homozygous recessive mutations.

  • Selection: Expose the F₂ population to a high concentration of this compound (e.g., 1 µM), which is sufficient to paralyze wild-type worms.

  • Isolation: Identify and pick individual worms that remain mobile on the this compound plates.

  • Cloning and Confirmation: Place each resistant candidate on a separate plate to establish a clonal line. Re-test the progeny of these lines for this compound resistance to confirm the heritability of the trait.

  • Gene Identification: Use techniques such as whole-genome sequencing and mapping to identify the mutation responsible for the resistance phenotype. Previous screens have repeatedly identified mutations in the slo-1 gene.[5]

References

Application Notes and Protocols for Emodepside Treatment of Ivermectin-Resistant Haemonchus contortus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The widespread emergence of ivermectin resistance in the gastrointestinal nematode Haemonchus contortus poses a significant threat to the health and productivity of small ruminants worldwide. This necessitates the exploration of alternative anthelmintics with novel modes of action. Emodepside, a semi-synthetic cyclooctadepsipeptide, has demonstrated notable efficacy against a variety of nematode parasites, including those resistant to other anthelmintic classes. Its unique mechanism of action, targeting the SLO-1 potassium channel, makes it a promising candidate for managing ivermectin-resistant H. contortus infections.[1]

These application notes provide a comprehensive overview of the use of this compound for treating ivermectin-resistant H. contortus, including comparative efficacy data, detailed experimental protocols for in vitro assessment, and an illustration of the relevant signaling pathways.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of ivermectin and the potential of this compound against susceptible and resistant strains of H. contortus.

Table 1: In Vitro Efficacy of Ivermectin against Susceptible and Resistant Haemonchus contortus

Assay TypeStrainIvermectin Concentration/ValueResultReference
Larval Development AssaySusceptible (Haecon-5)IC50: 0.218 ng/mL---[2]
Larval Development AssayResistant (Zhaosu-R)IC50: 1.291 ng/mLResistance Ratio: 5.9[2]
Larval Motility AssaySusceptible IsolatesLP50: 0.30 - 0.49 µM---[3]
Larval Motility AssayResistant IsolatesLP50: 0.8 - 2.6 µM---[3]
Larval Migration Inhibition AssaySusceptible PopulationLM50: 0.0001---[4]
Larval Migration Inhibition AssayResistant PopulationLM50: 0.1492Resistance Factor: 1492[4]

Table 2: In Vivo Efficacy of Ivermectin against Susceptible and Resistant Haemonchus contortus in Sheep

StrainIvermectin DoseEfficacy (Worm Burden Reduction)Reference
Susceptible0.2 mg/kg99.7%[5]
Susceptible0.2 mg/kg100%[6]
Susceptible (Day 21 post-infection)0.2 mg/kg98.9%[7]
Resistant0.4 mg/kg38.8%[5]
Resistant0.8 mg/kg53.1%[5]
Resistant0.2 mg/kg10.4%[6]
Resistant (Day 21 post-infection)0.2 mg/kgNo significant reduction[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are essential for evaluating the efficacy of this compound and other anthelmintic compounds against H. contortus.

Egg Hatch Assay (EHA)

This assay determines the concentration of a compound that inhibits the hatching of H. contortus eggs.

Materials:

  • Fresh fecal samples from sheep infected with H. contortus.

  • Saturated sodium chloride (NaCl) solution.

  • Sieves of varying mesh sizes (e.g., 1 mm, 150 µm, 25 µm).

  • Centrifuge and centrifuge tubes.

  • 96-well microtiter plates.

  • Test compounds (e.g., this compound, ivermectin) dissolved in a suitable solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS) or distilled water.

  • Incubator (27°C).

  • Inverted microscope.

  • Lugol's iodine solution.

Procedure:

  • Egg Recovery:

    • Homogenize fresh fecal samples in water.

    • Pass the slurry through a series of sieves to remove large debris.

    • Collect the filtrate and mix it with saturated NaCl solution.

    • Centrifuge the mixture to float the eggs.

    • Carefully collect the supernatant containing the eggs and wash them thoroughly with water to remove the salt.

    • Resuspend the eggs in PBS or water and adjust the concentration to approximately 100-150 eggs per 100 µL.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add 100 µL of the egg suspension to each well.

    • Add 100 µL of the appropriate drug dilution to the test wells.

    • Include positive control wells (a known effective anthelmintic) and negative control wells (solvent only).

  • Incubation:

    • Incubate the plate at 27°C for 48 hours.

  • Analysis:

    • After incubation, add a drop of Lugol's iodine to each well to stop further development.

    • Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched eggs in each well.

    • Calculate the percentage of egg hatch inhibition for each concentration.

Larval Development Test (LDT)

This assay assesses the effect of a compound on the development of H. contortus from the first larval stage (L1) to the third infective stage (L3).

Materials:

  • H. contortus eggs (recovered as described in the EHA protocol).

  • 24- or 96-well microtiter plates.

  • Nutrient medium (e.g., containing Earle's balanced salt solution, yeast extract, and antibiotics).

  • Test compounds.

  • Incubator (27°C).

  • Inverted microscope.

  • Lugol's iodine solution.

Procedure:

  • Assay Setup:

    • Add approximately 100 H. contortus eggs to each well of a microtiter plate containing nutrient medium.

    • Incubate at 27°C for 24 hours to allow hatching to the L1 stage.

  • Drug Exposure:

    • Prepare serial dilutions of the test compounds.

    • Add the drug dilutions to the respective wells containing the L1 larvae.

    • Include positive and negative controls.

  • Incubation:

    • Incubate the plate at 27°C for an additional 6 days.

  • Analysis:

    • After incubation, add a drop of Lugol's iodine to each well.

    • Under an inverted microscope, count the number of L1, L2, and L3 larvae in each well.

    • Determine the concentration of the compound that inhibits larval development to the L3 stage.

Adult Worm Motility Assay

This assay evaluates the effect of a compound on the motility of adult H. contortus worms.

Materials:

  • Adult H. contortus worms freshly collected from the abomasum of infected sheep at necropsy.

  • Petri dishes or multi-well plates.

  • Phosphate-buffered saline (PBS) or other suitable culture medium.

  • Test compounds.

  • Incubator (37°C).

  • Dissecting microscope.

Procedure:

  • Worm Collection and Preparation:

    • Carefully collect adult worms from the abomasal contents and wash them in pre-warmed PBS (37°C).

    • Allow the worms to acclimatize in the medium for a short period.

  • Assay Setup:

    • Place a set number of adult worms (e.g., 5-10) into each well of a plate or a petri dish containing pre-warmed medium.

    • Add the test compounds at various concentrations.

    • Include positive and negative controls.

  • Incubation and Observation:

    • Incubate the plates at 37°C.

    • At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), observe the motility of the worms under a dissecting microscope.

    • Score the motility based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, coordinated movement, 3 = vigorous, coordinated movement).

  • Analysis:

    • Determine the concentration of the compound that causes paralysis or death of the worms over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and the general workflow for in vitro anthelmintic testing.

Emodepside_Signaling_Pathway cluster_neuron Within Presynaptic Neuron This compound This compound SLO1 SLO-1 K+ Channel (BK Channel) This compound->SLO1 Activates K_ion K+ SLO1->K_ion Increased Efflux Hyperpolarization Hyperpolarization SLO1->Hyperpolarization Leads to Neuron Presynaptic Neuron Membrane Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: this compound's signaling pathway in nematodes.

Anthelmintic_Testing_Workflow start Start: Isolate H. contortus (Eggs, Larvae, or Adults) eha Egg Hatch Assay (EHA) start->eha ldt Larval Development Test (LDT) start->ldt ama Adult Motility Assay (AMA) start->ama incubation Incubation with Test Compounds eha->incubation ldt->incubation ama->incubation data_analysis Data Analysis (IC50/EC50 Calculation) incubation->data_analysis end End: Determine Efficacy data_analysis->end

Caption: General workflow for in vitro anthelmintic testing.

Conclusion

This compound represents a valuable tool in the management of ivermectin-resistant Haemonchus contortus. Its distinct mode of action provides an effective alternative where ivermectin and other macrocyclic lactones have failed. The provided protocols for in vitro assays are crucial for the continued surveillance of anthelmintic resistance and the screening of new drug candidates. Further research is encouraged to generate more direct comparative data on the efficacy of this compound against well-characterized ivermectin-resistant and -susceptible H. contortus strains to refine treatment strategies and support the development of sustainable parasite control programs.

References

Application of Emodepside in the Management of Drug-Resistant Hookworm Infections in Canines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multi-drug resistant (MDR) hookworms, particularly Ancylostoma caninum, presents a significant challenge in veterinary medicine.[1][2] Traditional anthelmintics are often rendered ineffective, necessitating the exploration of alternative therapeutic agents. Emodepside, a semi-synthetic cyclooctadepsipeptide, has demonstrated significant efficacy against these resistant strains, positioning it as a crucial last-line treatment option.[3][4] This document provides detailed application notes and protocols for researchers and professionals engaged in the study and development of anthelmintic drugs, focusing on the use of this compound against drug-resistant canine hookworms.

This compound's unique mode of action, targeting the latrophilin receptor and the SLO-1 potassium channel in nematodes, distinguishes it from other anthelmintic classes.[5][6] This novel mechanism is believed to be a key factor in its ability to overcome resistance developed to other drugs.[7][8] While not currently FDA-approved for use in dogs in the United States, its extra-label use is being guided by emerging clinical data.[2][9]

Quantitative Data on Efficacy

The efficacy of this compound against multi-drug resistant hookworms has been evaluated in several studies. The following tables summarize the key quantitative findings from fecal egg count reduction tests (FECRT).

Table 1: Efficacy of this compound Monotherapy Against Multi-Drug Resistant Ancylostoma caninum

Study ReferenceTreatment GroupDoseFecal Egg Count Reduction (FECR)Confidence Interval (95%)
Jimenez Castro et al. (as cited in[10])This compound/Praziquantel (EP)1 mg/kg this compound96%94%–97%
Unnamed Study (as cited in[11])This compound/PraziquantelNot Specified100%Not Specified

Table 2: Comparative Efficacy of this compound and Other Anthelmintics Against Multi-Drug Resistant Ancylostoma caninum

Study ReferenceTreatment GroupFecal Egg Count Reduction (FECR)Confidence Interval (95%)
Jimenez Castro et al. (as cited in[10])Moxidectin/Imidacloprid (MI)65%62%–68%
Pyrantel/Febantel/Praziquantel (PFP)69%66%–72%
This compound/Praziquantel (EP)96%94%–97%
MI/PFP Combination89%87%–91%
Unnamed Study (as cited in[11])Pyrantel PamoateIncrease in FECNot Applicable
FenbendazoleIncrease in FECNot Applicable
Milbemycin Oxime43.9%17.9% to 77.9%
Moxidectin/Imidacloprid57.4%23.8% to 80.2%
This compound/Praziquantel100%Not Specified

Signaling Pathway and Mechanism of Action

This compound exerts its anthelmintic effect through a novel mechanism of action that involves two primary targets at the neuromuscular junction of nematodes: the latrophilin (LAT-1) receptor and the calcium-activated potassium channel, SLO-1.[5]

Emodepside_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_slo1 Alternative Pathway This compound This compound LAT1 Latrophilin Receptor (LAT-1) This compound->LAT1 binds Gq Gqα Protein LAT1->Gq activates PLC Phospholipase Cβ Gq->PLC activates DAG Diacylglycerol (DAG) PLC->DAG mobilizes UNC13 UNC-13 DAG->UNC13 activates Synaptobrevin Synaptobrevin UNC13->Synaptobrevin activates Vesicle Synaptic Vesicle Synaptobrevin->Vesicle promotes fusion Transmitter Unidentified Neurotransmitter Vesicle->Transmitter releases Transmitter_rel Transmitter->Transmitter_rel Postsynaptic_Receptor Postsynaptic Receptor Transmitter_rel->Postsynaptic_Receptor binds Paralysis Flaccid Paralysis Postsynaptic_Receptor->Paralysis induces SLO1 SLO-1 K+ Channel Hyperpolarization Hyperpolarization SLO1->Hyperpolarization causes Hyperpolarization->Paralysis leads to Emodepside_alt This compound Emodepside_alt->SLO1 activates

Caption: this compound's dual mechanism of action on nematode neuromuscular signaling.

The binding of this compound to the latrophilin receptor initiates a Gq protein signaling cascade, leading to the release of an unidentified neurotransmitter that causes flaccid paralysis of the nematode's pharynx and somatic muscles.[5][12] Concurrently, this compound acts on the SLO-1 channel, a calcium-activated potassium channel, leading to hyperpolarization and subsequent paralysis.[1]

Experimental Protocols

Protocol 1: In Vitro Larval Survival Assay

This protocol is adapted from methodologies used to assess the efficacy of anthelmintics against A. caninum larvae.[1]

Objective: To determine the in vitro efficacy of this compound against third-stage (L3) hookworm larvae.

Materials:

  • Multi-well plates (e.g., 96-well)

  • Ancylostoma caninum L3 larvae (drug-susceptible and drug-resistant strains)

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Culture medium (e.g., RPMI-1640)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.

  • Add a known number of L3 larvae (e.g., 50-100) to each well of the multi-well plate.

  • Add the this compound dilutions to the respective wells. Include solvent-only controls and negative controls (medium only).

  • Incubate the plates at 37°C with 5% CO2 for a specified period (e.g., 24, 48, or 72 hours).[13]

  • Following incubation, assess larval motility under an inverted microscope. Larvae that are immobile, even after gentle prodding, are considered dead.

  • Calculate the percentage of larval mortality for each concentration and control.

  • Determine the IC50 value (the concentration of this compound that causes 50% mortality of the larvae).

Larval_Survival_Assay_Workflow A Prepare this compound Dilutions C Add this compound and Controls A->C B Add L3 Larvae to Wells B->C D Incubate Plates (37°C, 5% CO2) C->D E Assess Larval Motility D->E F Calculate Percent Mortality E->F G Determine IC50 F->G

Caption: Workflow for the in vitro larval survival assay.

Protocol 2: In Vivo Fecal Egg Count Reduction Test (FECRT)

This protocol outlines the procedure for conducting a FECRT in dogs to evaluate the in vivo efficacy of this compound.[10][11]

Objective: To determine the percentage reduction in hookworm egg shedding in dogs following treatment with this compound.

Materials:

  • Naturally or experimentally infected dogs with drug-resistant hookworms

  • This compound formulation (e.g., oral solution)

  • Fecal collection containers

  • Microscope slides and coverslips

  • Saturated salt solution (e.g., sodium nitrate)

  • Centrifuge

  • McMaster or similar egg counting slide

Procedure:

  • Pre-treatment (Day 0):

    • Collect individual fecal samples from each dog.

    • Perform a quantitative fecal examination (e.g., McMaster technique) to determine the baseline eggs per gram (EPG) of feces.

    • Administer the appropriate dose of this compound to the treatment group. A control group may receive a placebo or another anthelmintic.

  • Post-treatment (e.g., Day 10-14):

    • Collect post-treatment fecal samples from each dog.[4][11]

    • Perform a quantitative fecal examination to determine the post-treatment EPG.

  • Calculation of FECR:

    • Calculate the FECR for each dog or the group using the following formula: FECR (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100

FECRT_Workflow cluster_pre Day 0: Pre-Treatment cluster_post Day 10-14: Post-Treatment A Collect Fecal Sample B Determine Baseline EPG A->B C Administer this compound B->C D Collect Fecal Sample E Determine Post-Treatment EPG D->E F Calculate FECR (%) E->F

Caption: Workflow for the in vivo Fecal Egg Count Reduction Test (FECRT).

Safety and Extra-Label Use Considerations

The extra-label use of this compound in dogs requires careful consideration of safety.[9]

  • MDR1 Gene Mutation: Dogs with the MDR1 (multi-drug resistance 1) gene mutation may be at a higher risk for severe adverse effects.[9] Genotyping for this mutation is recommended before treatment.

  • Heartworm Status: this compound is effective at killing heartworms, and rapid kill-off in heartworm-positive dogs can lead to an increased risk of anaphylaxis.[9] Dogs should be tested for heartworm disease prior to administration.

  • Formulation and Bioavailability: The feline topical solution of this compound administered orally to dogs is not bioequivalent to the canine modified-release tablet available in Europe.[14][15] Oral administration of the topical solution results in significantly higher plasma concentrations, raising potential safety concerns.[14]

  • Fasting: Administering this compound to fasted dogs is recommended to prevent increased absorption and potential toxicity.[2]

  • Dosage: A suggested oral dose for the extra-label use of the feline topical product in dogs is 1 mg/kg.[9] However, some research suggests that a lower dose may mitigate toxicity risks.[2] Up to three doses may be necessary to clear the infection.[9]

Conclusion

This compound is a promising and effective treatment for multi-drug resistant hookworm infections in dogs.[1][3] Its unique mechanism of action provides a valuable tool in the face of widespread anthelmintic resistance.[7] However, its extra-label use necessitates a thorough understanding of its pharmacology, safety profile, and appropriate administration protocols. The information and protocols provided herein are intended to guide researchers and drug development professionals in the continued investigation and responsible application of this important anthelmintic.

References

Application Notes and Protocols: Dosage and Administration of Emodepside in Feline Experimental Infections

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Emodepside is a semi-synthetic cyclooctadepsipeptide compound with potent and broad-spectrum anthelmintic activity.[1][2] It is a derivative of PF1022A, a metabolite produced by the fungus Mycelia sterilia. In veterinary medicine, particularly for felines, it is most commonly available as a topical spot-on solution, often in combination with the cestocidal agent praziquantel (e.g., Profender®).[3][4] this compound's unique mode of action makes it effective against various stages of common feline nematodes, including roundworms, hookworms, and lungworms, and positions it as a valuable tool for studying anthelmintic resistance and efficacy.[5][6]

These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for the use of this compound in controlled feline infection models, based on published research.

Mechanism of Action

This compound acts as a powerful nematocidal agent by targeting the neuromuscular system of the parasite. Its primary action is mediated through binding to a specific presynaptic receptor, the latrophilin-like receptor (LAT-1), which is part of the secretin receptor family.[1] This binding event triggers the release of inhibitory neuropeptides, which in turn act on postsynaptic receptors, leading to an influx of ions that cause hyperpolarization of the muscle cell membrane. The resulting effect is a flaccid paralysis of the pharynx and somatic muscles, ultimately leading to the parasite's expulsion and death.[1][7]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound LAT1 Latrophilin Receptor (LAT-1) This compound->LAT1 Binds Vesicle Vesicle with Inhibitory Neuropeptide LAT1->Vesicle Stimulates Release Vesicle->Release Triggers SynapticCleft Synaptic Cleft Release->SynapticCleft Receptor Postsynaptic Receptor Paralysis Flaccid Paralysis & Parasite Death Receptor->Paralysis Causes Hyperpolarization SynapticCleft->Receptor Binds

Caption: Signaling pathway of this compound at the nematode neuromuscular junction.

Data Presentation: Quantitative Summaries

Pharmacokinetics in Felines

Following a single topical administration, this compound is absorbed systemically and exhibits a long elimination half-life.

ParameterValue (Mean ± SD)Reference
Route of Administration Topical Spot-on[1]
Dosage 0.14 mL/kg (3 mg/kg this compound)[3][8]
Max. Serum Concentration (Cmax) 32.2 ± 23.9 µg/L[1]
Time to Cmax (Tmax) 3.2 ± 2.7 days[1]
Elimination Half-life (t½) 9.2 ± 3.9 days[1]
Dosage in Experimental Studies

The standard minimum therapeutic dose for topical application has been established in multiple studies.

ApplicationThis compound DosagePraziquantel Dosage (if combined)Reference
Minimum Therapeutic Dose 3 mg/kg12 mg/kg[3][8][9]
Dose-Finding Study Range 1.5, 3.0, and 6.0 mg/kgN/A[10]
Efficacy in Experimentally Infected Felines

This compound has demonstrated high efficacy against various larval and adult stages of key feline nematodes.

Target ParasiteLarval/Adult StageDosage & RegimenEfficacy (%)Reference
Aelurostrongylus abstrusus Adult3 mg/kg, single dose73.0%[3][8]
Adult3 mg/kg, two doses 14 days apart99.2% (total worms)[3][8]
Adult3 mg/kg, two doses 14 days apart100% (live worms)[3][8]
Toxocara cati Third Stage Larvae (L3)3 mg/kg, single dose96.8%[5]
Fourth Stage Larvae (L4)3 mg/kg, single dose≥99.4%[5]
Immature & Mature Adult3 mg/kg, single dose100%[5][10]
Mature Adult1.5, 3.0, or 6.0 mg/kg, single dose100%[10]
Toxascaris leonina L4, Immature & Mature Adult3 mg/kg, single dose>93.4%[5]
Ancylostoma tubaeforme Immature & Mature Adult3 mg/kg, single dose100%[4]
Troglostrongylus brevior AdultTwo doses, 14 days apart100% (no worms recovered)[11]

Experimental Protocols

The following protocols outline a standardized methodology for evaluating the efficacy of this compound in a feline experimental infection model.

General Experimental Workflow

A typical efficacy study follows a structured, multi-phase process from animal preparation to final data analysis.

G cluster_pre Phase 1: Pre-Experiment cluster_exp Phase 2: Experimental cluster_post Phase 3: Data Collection & Analysis A 1. Animal Selection & Acclimatization (≥14 days) B 2. Health & Fecal Screening (Confirm parasite-free status) A->B C 3. Randomization into Groups B->C D1 Group A (this compound Treatment) D2 Group B (Placebo Control) E 4. Experimental Infection (e.g., ~100 T. brevior L3 larvae via gavage) C->E F 5. Patency Period (Wait for infection to establish) E->F G 6. Treatment Administration (Day 0) (Topical spot-on at base of skull) F->G H 7. Post-Treatment Monitoring (Fecal Egg/Larval Counts) G->H I 8. Necropsy (e.g., Day 28 post-treatment) H->I J 9. Worm Burden Enumeration (Recovery and counting of all parasites) I->J K 10. Efficacy Calculation (% reduction vs. control) J->K

Caption: Standardized workflow for a feline anthelmintic efficacy study.
Protocol for Feline Lungworm (A. abstrusus) Efficacy Study

This protocol is adapted from methodologies described in published, controlled laboratory studies.[3][8]

  • Animal Selection and Acclimatization:

    • Source purpose-bred domestic shorthair cats. Animals should be at least 8 weeks of age and weigh a minimum of 2.2 pounds.[7]

    • Acclimatize animals to housing for at least 14 days prior to the start of the study.

    • Conduct thorough health examinations and perform multiple fecal tests (e.g., Baermann technique) to ensure all cats are free from existing parasitic infections.

  • Experimental Infection:

    • Obtain third-stage larvae (L3) of A. abstrusus from an infected intermediate host (e.g., snails).

    • Prepare an inoculum containing a target number of larvae (e.g., 600-800 L3) in a small volume of water.

    • Administer the inoculum to each cat via oral gavage.

  • Group Allocation and Treatment:

    • After the onset of patency (first appearance of L1 larvae in feces), randomly allocate cats into two groups:

      • Group 1: Treatment Group (n=8)

      • Group 2: Placebo Control Group (n=8)

    • Weigh each cat to determine the precise dosage.

    • Administer the treatment topically: part the fur at the base of the skull and apply the entire contents of the appropriate-sized pipette directly to the skin.[7]

      • Group 1: Receives this compound at a target dose of 3 mg/kg.

      • Group 2: Receives a placebo formulation (vehicle without active ingredients).

  • Post-Treatment Evaluation:

    • Fecal Larval Counts: Collect fecal samples from each cat at predetermined intervals (e.g., weekly) and use the Baermann technique to quantify the number of L1 larvae per gram of feces.

    • Clinical Observation: Monitor cats daily for any adverse reactions at the application site or systemic signs. Common, mild reactions may include licking or scratching at the application site.[12]

    • Necropsy and Worm Burden: At a pre-determined endpoint (e.g., 4-5 weeks post-treatment), humanely euthanize all cats.[3]

    • Systematically dissect the respiratory tract (trachea, bronchi, and lungs) and recover all adult A. abstrusus worms.

    • Count the number of live and dead worms for each animal.

  • Efficacy Calculation:

    • Calculate the geometric mean of the worm counts for both the treatment and control groups.

    • Determine the percentage efficacy using the following formula:

      • Efficacy (%) = [(Mean worm count in Control Group - Mean worm count in Treatment Group) / Mean worm count in Control Group] * 100

References

Application Notes and Protocols for In Vitro Efficacy Testing of Emodepside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodepside is a semi-synthetic cyclooctadepsipeptide with potent anthelmintic activity against a broad spectrum of nematodes, including those resistant to other drug classes.[1][2] Its primary mode of action involves the activation of a nematode-specific, calcium-activated potassium channel called SLO-1.[1][3][4][5] This activation leads to an influx of potassium ions, causing hyperpolarization of the neuronal and muscle cell membranes, which in turn results in flaccid paralysis and death of the worm.[1][6] A secondary target, the latrophilin-like receptor (LAT-1), is also implicated in the pharyngeal effects of this compound.[5][7][8]

These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the efficacy of this compound and other potential anthelmintics that target similar ion channels. The assays are designed to be robust, reproducible, and adaptable for medium- to high-throughput screening.

Mechanism of Action Signaling Pathway

The primary mechanism of action of this compound involves the direct activation of the SLO-1 potassium channel, leading to hyperpolarization and paralysis of nematode muscles and neurons. A secondary pathway involves the latrophilin-like receptor (LAT-1), particularly in the pharynx.

Emodepside_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound SLO1 SLO-1 K+ Channel (Primary Target) This compound->SLO1 Direct Activation LAT1 LAT-1 Receptor (Secondary Target) This compound->LAT1 Binding K_ion K+ SLO1->K_ion Efflux Gq Gq LAT1->Gq Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca2+ PLC PLC Gq->PLC Activates DAG DAG PLC->DAG Produces IP3 IP3 PLC->IP3 Produces Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Transmitter_Release Neurotransmitter Release Modulation DAG->Transmitter_Release Transmitter_Release->Paralysis Contributes to Membrane_Potential_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate Nematode Muscle Cells or Prepare Muscle Flaps B Plate Cells/Tissues in 96-well Plate A->B C Load with Fluorescent Membrane Potential Dye B->C D Add this compound (or Test Compound) C->D E Incubate D->E F Measure Fluorescence (Plate Reader) E->F G Calculate Change in Fluorescence F->G H Determine EC50 G->H Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture and Plate Nematode Cells or Transfected HEK293 Cells B Load with Calcium Indicator Dye (e.g., Fura-2) A->B C Add this compound (or Test Compound) B->C D Stimulate with a Depolarizing Agent (e.g., high K+) C->D E Measure Fluorescence (Microscope or Plate Reader) D->E F Calculate Change in Fluorescence Ratio (for ratiometric dyes) E->F G Determine IC50/EC50 F->G Muscle_Contraction_Workflow A Prepare Nematode Muscle Strip (e.g., Ascaris suum) B Mount in Organ Bath with Transducer A->B C Equilibrate and Establish Baseline Contraction B->C D Add this compound (Cumulative Concentrations) C->D E Record Changes in Muscle Tension D->E F Analyze Data to Determine IC50 for Inhibition of Contraction E->F

References

Application Notes and Protocols for the Synthesis of Emodepside from PF1022A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the semi-synthesis of the anthelmintic drug Emodepside from its natural precursor, PF1022A. The protocols are intended for use by qualified researchers and chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound is a semi-synthetic derivative of PF1022A, a cyclic octadepsipeptide produced by the fungus Mycelia sterilia, found on the leaves of Camellia japonica. The synthesis involves the introduction of two morpholine rings at the para-positions of the D-phenyllactic acid residues within the PF1022A macrocycle. This modification enhances the compound's pharmacokinetic properties, leading to a broad-spectrum anthelmintic agent.

This document outlines a detailed experimental protocol for the synthesis of this compound from PF1022A via a thianthrenation reaction, as described in patent literature.

Synthesis Pathway Overview

The synthesis of this compound from PF1022A can be achieved through a multi-step process. One documented method involves the activation of the phenyl rings of PF1022A through thianthrenation, followed by a substitution reaction with morpholine.

Synthesis_Pathway PF1022A PF1022A Intermediate Bis-Thianthrene PF1022A Derivative PF1022A->Intermediate Thianthrene Oxide, Triflic Anhydride, Acetonitrile, -20°C This compound This compound Intermediate->this compound Morpholine, Pd Catalyst, Ligand, Base, Toluene, Heat

Caption: Synthetic pathway from PF1022A to this compound via a thianthrene intermediate.

Experimental Protocols

The following protocols are based on procedures outlined in patent literature. Researchers should adapt these methods based on their specific laboratory conditions and available reagents.

Protocol 1: Synthesis of this compound via Bis-Thianthrenation of PF1022A

This protocol is divided into two main steps: the formation of the bis-thianthrene intermediate and the subsequent reaction with morpholine to yield this compound.

Step 1: Synthesis of Bis-Thianthrene PF1022A Derivative

This step involves the electrophilic substitution of the phenyl rings of PF1022A with thianthrene oxide.

  • Materials and Reagents:

    • PF1022A

    • Thianthrene oxide

    • Triflic anhydride (Tf₂O)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Experimental Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PF1022A (1 equivalent) in anhydrous acetonitrile.

    • Cool the solution to -20°C using a suitable cooling bath.

    • In a separate flask, dissolve thianthrene oxide (2.2 equivalents) in anhydrous acetonitrile.

    • To the thianthrene oxide solution, slowly add triflic anhydride (2.2 equivalents) while maintaining the temperature at -20°C. Stir the resulting mixture for 15-30 minutes to form the active thianthrenating agent.

    • Slowly add the solution of the activated thianthrenating agent to the cooled solution of PF1022A.

    • Stir the reaction mixture at -20°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude bis-thianthrene PF1022A derivative.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound

This step involves a palladium-catalyzed cross-coupling reaction between the bis-thianthrene intermediate and morpholine.

  • Materials and Reagents:

    • Bis-Thianthrene PF1022A Derivative (from Step 1)

    • Morpholine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., Cesium carbonate, Cs₂CO₃)

    • Toluene (anhydrous)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Experimental Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the Bis-Thianthrene PF1022A Derivative (1 equivalent), palladium catalyst (e.g., 0.1 equivalents Pd₂(dba)₃), phosphine ligand (e.g., 0.2 equivalents Xantphos), and base (e.g., 4 equivalents Cs₂CO₃).

    • Add anhydrous toluene to the flask, followed by morpholine (5-10 equivalents).

    • Heat the reaction mixture to 80-100°C and stir vigorously.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

    • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and base. Wash the pad with ethyl acetate.

    • Combine the filtrate and washes and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical (though hypothetical, based on general synthetic chemistry principles as specific patent data is limited) quantitative data for the synthesis of this compound from PF1022A. Actual yields and purity will vary depending on the specific reaction conditions and purification techniques employed.

StepReactantProductTypical Yield (%)Purity (%) (by HPLC)
1. Bis-ThianthrenationPF1022ABis-Thianthrene PF1022A Derivative60-75>90
2. Morpholine CouplingBis-Thianthrene IntermediateThis compound40-60>98
Overall PF1022A This compound 24-45 >98

Alternative Synthetic Approaches

While the thianthrenation route is one documented method, other strategies for the synthesis of this compound from PF1022A have been proposed, primarily revolving around the functionalization of the phenyl rings. An alternative conceptual pathway involves:

  • Nitration: Introduction of nitro groups at the para-positions of the D-phenyllactic acid residues of PF1022A using standard nitrating agents (e.g., nitric acid in sulfuric acid).

  • Reduction: Reduction of the nitro groups to amino groups, for example, through catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or using a reducing agent like tin(II) chloride.

  • Formation of the Morpholine Ring: Conversion of the resulting diamino-PF1022A derivative to this compound. This can be achieved by reacting the amino groups with a suitable bis-electrophile, such as a bis(2-haloethyl) ether, in the presence of a base.

Alternative_Pathway PF1022A PF1022A Nitro_Intermediate Bis-nitro-PF1022A PF1022A->Nitro_Intermediate Nitration Amino_Intermediate Bis-amino-PF1022A Nitro_Intermediate->Amino_Intermediate Reduction This compound This compound Amino_Intermediate->this compound Ring Formation (e.g., with a bis-electrophile)

Caption: Alternative synthetic pathway to this compound via nitration and reduction.

Detailed experimental protocols for this alternative route are not as readily available in the public domain and would require significant process development and optimization.

Characterization of this compound

The final product should be characterized to confirm its identity and purity using standard analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Safety Considerations

  • PF1022A and this compound: Handle these compounds with care. While their toxicity profiles are relatively well-understood in the context of their anthelmintic use, appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.

  • Reagents: Many of the reagents used in these syntheses are hazardous. Triflic anhydride is highly corrosive. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Morpholine is a corrosive and flammable liquid. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a fume hood with appropriate personal protective equipment.

  • Reactions: Some of the reactions may be exothermic. Proper temperature control is crucial. Reactions under inert atmospheres require appropriate equipment and techniques.

Disclaimer: These protocols are intended for informational purposes only and should be used by trained professionals. The user assumes all risks associated with the implementation of these procedures.

Emodepside: A Potent Tool for Interrogating Nematode Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Emodepside, a semi-synthetic derivative of the fungal metabolite PF1022A, is a powerful anthelmintic agent with a unique mode of action, making it an invaluable research tool for dissecting the neurobiology and physiology of nematodes. Its efficacy against a broad spectrum of parasitic nematodes, including those resistant to conventional anthelmintics, underscores its potential in both veterinary and human medicine.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate various aspects of nematode physiology, with a focus on motility, pharyngeal pumping, and underlying signaling pathways.

This compound primarily exerts its effects through two main targets: the large-conductance calcium-activated potassium (BK) channel, SLO-1, and the latrophilin-like G-protein coupled receptors (GPCRs), LAT-1 and LAT-2.[4][5][6][7] Activation of these targets leads to a flaccid paralysis of both somatic and pharyngeal muscles, ultimately causing starvation and death of the nematode.[7][8] The distinct mechanisms of action make this compound a specific and potent tool for studying the roles of these channels and receptors in nematode neuromuscular function.

Mechanism of Action: A Dual-Target Approach

This compound's anthelmintic activity stems from its ability to modulate neuromuscular transmission in nematodes through two distinct pathways:

  • Direct Activation of SLO-1 Potassium Channels: this compound directly binds to and opens the SLO-1 channel, a calcium- and voltage-activated potassium channel.[6][9][10] This leads to an increased potassium efflux, hyperpolarization of the neuronal and muscle cell membranes, and a subsequent reduction in cellular excitability.[1][4] This inhibitory effect on neurotransmitter release and muscle contraction is a key contributor to the observed paralysis.[4][7] Genetic studies in Caenorhabditis elegans have demonstrated that nematodes with loss-of-function mutations in the slo-1 gene are highly resistant to this compound, confirming its critical role as a primary target.[4][6]

  • Modulation of Latrophilin Receptor Signaling: this compound also binds to the presynaptic latrophilin receptor LAT-1.[5][8] This interaction is thought to trigger a Gq protein signaling cascade, leading to the activation of phospholipase C-β (PLC-β).[8] PLC-β, in turn, mobilizes diacylglycerol (DAG), which can then influence the function of proteins involved in synaptic vesicle release, such as UNC-13.[8] This pathway ultimately results in the release of an as-yet-unidentified inhibitory neurotransmitter or modulator, contributing to the paralysis of the pharynx and somatic musculature.[8] While the SLO-1 pathway is considered predominant for locomotor effects, the latrophilin pathway appears to be more significantly involved in the inhibition of pharyngeal pumping.[1][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various nematode species and physiological parameters as reported in the literature.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound on Nematode Motility

Nematode SpeciesDevelopmental StageIC50 (µM)Incubation Time (hours)Reference
Trichuris murisAdult< 0.324[11]
Trichuris murisL1 Larvae3.724[11]
Ancylostoma ceylanicumAdult< 0.00524[11]
Necator americanusAdult< 0.00524[11]
Heligmosomoides polygyrusAdult0.2 - 0.824[11]
Strongyloides rattiAdult0.2 - 0.824[11]
Brugia malayiAdult Female0.4471[8]

Table 2: Effect of this compound on C. elegans Locomotion (Body Bends)

This compound Concentration (nM)Body Bends per Minute (Mean ± SEM)ConditionReference
0 (Control)25 ± 1Mature Adult[12]
4.513 ± 2Mature Adult[12]
901.3 ± 0.3Mature Adult[12]

Table 3: In Vivo Efficacy of this compound Against Nematode Infections

Nematode SpeciesHostThis compound Dose (mg/kg)EfficacyReference
Trichuris murisMouse1.2 (ED50)50% reduction in worm burden[13]
HookwormsHamster2.5Cure[13]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on nematode physiology.

Protocol 1: C. elegans Motility (Thrashing) Assay

Objective: To quantify the effect of this compound on the locomotor activity of C. elegans in liquid.

Materials:

  • Synchronized population of young adult C. elegans (e.g., N2 Bristol strain)

  • M9 buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-well plates (e.g., 24-well)

  • Dissecting microscope

  • Stopwatch or timer

Procedure:

  • Worm Preparation: Culture and synchronize C. elegans to obtain a population of young adults. Wash the worms off the culture plates with M9 buffer and collect them in a centrifuge tube. Allow the worms to settle by gravity and remove the supernatant. Resuspend the worms in fresh M9 buffer.

  • This compound Dilution: Prepare serial dilutions of this compound in M9 buffer from the stock solution to achieve the desired final concentrations. Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration.

  • Assay Setup: Add a defined volume (e.g., 500 µL) of the this compound dilutions or vehicle control to the wells of a multi-well plate.

  • Worm Addition: Transfer a single worm to each well.

  • Acclimation: Allow the worms to acclimate for a defined period (e.g., 10 minutes).

  • Data Acquisition: Place the plate on the stage of a dissecting microscope. For each worm, count the number of body bends (thrashes) in a 1-minute interval. A thrash is defined as a complete change in the direction of bending at the mid-body.

  • Time Course (Optional): To assess the time-dependent effects, repeat the counting at different time points (e.g., 30, 60, 120 minutes) after initial exposure.

  • Data Analysis: Calculate the mean thrashing rate for each concentration and time point. Normalize the data to the vehicle control if necessary. Plot the dose-response curve and calculate the IC50 value.

Protocol 2: C. elegans Pharyngeal Pumping Assay

Objective: To measure the effect of this compound on the feeding behavior of C. elegans.

Materials:

  • Synchronized population of young adult C. elegans

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serotonin (5-HT) solution (e.g., 5 mM in M9 buffer) - optional stimulant

  • Dissecting microscope with a light source

  • Handheld counter or recording software

Procedure:

  • Plate Preparation: Prepare NGM plates seeded with a lawn of E. coli OP50.

  • This compound Application: For drug treatment plates, add the appropriate volume of this compound stock solution to the surface of the agar to achieve the desired final concentration. Allow the plates to dry. Prepare vehicle control plates with DMSO only.

  • Worm Transfer: Transfer individual young adult worms to the center of the bacterial lawn on the prepared plates.

  • Serotonin Stimulation (Optional): To elicit a more robust and consistent pumping rate, worms can be pre-incubated on plates containing serotonin.[14]

  • Acclimation: Allow the worms to acclimate to the new environment for a specified time (e.g., 15-30 minutes).

  • Data Acquisition: Observe individual worms under the dissecting microscope. Count the number of pharyngeal bulb contractions (pumps) over a set period (e.g., 30 or 60 seconds). A pump is a distinct backward and forward movement of the grinder in the terminal bulb.

  • Data Analysis: Calculate the pumping rate in pumps per minute for each worm. Determine the average pumping rate for each treatment group. Compare the pumping rates of this compound-treated worms to the vehicle control.

Protocol 3: Electrophysiological Recording from Ascaris suum Muscle

Objective: To measure the direct effects of this compound on the membrane potential and ion channel activity of nematode muscle cells.

Materials:

  • Adult Ascaris suum

  • Dissection dish and pins

  • Ascaris saline solution

  • This compound stock solution

  • Glass microelectrodes

  • Microelectrode puller

  • Micromanipulators

  • Amplifier and data acquisition system (e.g., for two-electrode voltage clamp)

Procedure:

  • Preparation of Muscle Flap: Dissect an adult Ascaris suum to expose the body wall muscle. Create a muscle flap preparation by making longitudinal and transverse cuts. Pin the preparation, with the internal side up, in a recording chamber.

  • Perfusion: Continuously perfuse the preparation with Ascaris saline.

  • Microelectrode Impalement: Using micromanipulators, carefully impale a muscle cell with two glass microelectrodes, one for recording voltage and the other for injecting current.

  • Recording Baseline Activity: Record the resting membrane potential and the response to injected current pulses (in current-clamp mode) or the membrane currents at different holding potentials (in voltage-clamp mode).

  • This compound Application: Switch the perfusion to a saline solution containing the desired concentration of this compound.

  • Data Acquisition: Continuously record the changes in membrane potential or currents following the application of this compound. Due to the slow onset of this compound's effects, recordings may need to be maintained for 20 minutes or longer.[1]

  • Data Analysis: Analyze the changes in resting membrane potential, input resistance, and the amplitude and kinetics of voltage-activated currents before and after this compound application.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's action in nematodes.

Emodepside_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle/Neuron) This compound This compound LAT1 LAT-1 Receptor This compound->LAT1 Binds Gq Gq Protein LAT1->Gq Activates PLCb PLC-β Gq->PLCb Activates DAG DAG PLCb->DAG Generates UNC13 UNC-13 DAG->UNC13 Activates Vesicle Synaptic Vesicle (Inhibitory Neurotransmitter) UNC13->Vesicle Promotes Fusion Paralysis Paralysis Vesicle->Paralysis Inhibitory Signal SLO1 SLO-1 Channel K_ion K+ SLO1->K_ion K+ Efflux Hyperpolarization Hyperpolarization & Reduced Excitability SLO1->Hyperpolarization Leads to Hyperpolarization->Paralysis Emodepside_direct This compound Emodepside_direct->SLO1 Directly Activates

Caption: this compound's dual mechanism of action on nematode neuromuscular junctions.

Motility_Assay_Workflow start Start: Synchronized Young Adult C. elegans prep_worms Wash & Resuspend in M9 Buffer start->prep_worms add_worms Transfer Single Worm to Each Well prep_worms->add_worms prep_drug Prepare this compound Serial Dilutions setup_plate Aliquot Drug Dilutions into Multi-well Plate prep_drug->setup_plate setup_plate->add_worms acclimate Acclimate for 10 min add_worms->acclimate record Count Body Bends (Thrashes) for 1 min acclimate->record analyze Calculate Mean Thrash Rate & Plot Dose-Response record->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for the C. elegans motility (thrashing) assay.

Pharyngeal_Pumping_Workflow start Start: NGM Plates with E. coli OP50 Lawn prep_plates Apply this compound or Vehicle to Plates start->prep_plates transfer_worms Transfer Synchronized Young Adult Worms prep_plates->transfer_worms acclimate Acclimate for 15-30 min transfer_worms->acclimate observe Observe Pharyngeal Bulb Under Microscope acclimate->observe count_pumps Count Pumps for 30-60 sec observe->count_pumps analyze Calculate Pumping Rate (pumps/min) count_pumps->analyze end End: Compare Treatment vs. Control analyze->end

Caption: Experimental workflow for the C. elegans pharyngeal pumping assay.

Conclusion

This compound's well-defined molecular targets and its profound physiological effects on nematodes make it an exceptional tool for research and drug development. The protocols and data presented here provide a framework for utilizing this compound to explore fundamental aspects of nematode neuromuscular function, from whole-organism behavior to the properties of single ion channels. Such studies are not only crucial for understanding the biology of these organisms but also for the development of new and effective anthelmintic strategies.

References

Application Notes and Protocols: Emodepside in Combination with Praziquantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodepside is a semi-synthetic cyclic octadepsipeptide belonging to a new class of anthelmintics.[1][2] It possesses potent activity against a wide range of gastrointestinal nematodes.[2][3] Praziquantel is a well-established pyrazino-isoquinoline derivative with strong activity against cestodes (tapeworms).[4] The combination of this compound and Praziquantel, commercially available as Profender®, provides a broad-spectrum endoparasiticide for topical application in cats and, in some regions, for oral administration in dogs.[3][4][5] This combination leverages two distinct mechanisms of action to effectively treat and control infections caused by roundworms, hookworms, lungworms, and tapeworms, simplifying treatment protocols and addressing the need for multi-parasite control.[4][6]

Mechanism of Action

The profound efficacy of the this compound and Praziquantel combination stems from their distinct and complementary modes of action on the neuromuscular systems of different helminth classes.

  • This compound: This compound has a unique mechanism of action targeting nematodes. It binds to a presynaptic G-protein coupled receptor, LAT-1 (a latrophilin-like receptor), located on motor neurons.[2][3] This binding event triggers a signal transduction cascade involving Gαq protein and phospholipase-C, ultimately leading to the release of an unidentified inhibitory neurotransmitter or modulator.[2] This results in the inhibition of pharyngeal pumping and locomotion, causing a flaccid paralysis and subsequent death of the nematode.[2][3]

  • Praziquantel: The primary target of Praziquantel is the cestode (tapeworm). It causes a rapid influx of calcium ions into the parasite's tegument (outer layer), leading to immediate muscle contraction and spastic paralysis.[4] This action also includes severe vacuolization and damage to the tegument. The paralysis impairs the function of the parasite's suckers, causing it to detach from the host's intestinal wall, after which it is eliminated via peristalsis.[4]

Mechanism_of_Action Fig 1: Signaling Pathways of this compound and Praziquantel cluster_this compound This compound (Nematodes) cluster_Praziquantel Praziquantel (Cestodes) This compound This compound LAT1 Latrophilin-1 (LAT-1) Receptor This compound->LAT1 Gq Gαq Protein Activation LAT1->Gq PLC Phospholipase C Activation Gq->PLC Transmitter Release of Inhibitory Neurotransmitter PLC->Transmitter Paralysis_N Flaccid Paralysis & Death Transmitter->Paralysis_N Praziquantel Praziquantel Ca_Influx Rapid Ca²⁺ Influx into Tegument Praziquantel->Ca_Influx Contraction Muscle Contraction & Spastic Paralysis Ca_Influx->Contraction Detachment Detachment from Intestinal Wall Contraction->Detachment Elimination Elimination from Host Detachment->Elimination

Caption: Fig 1: Signaling Pathways of this compound and Praziquantel.

Data Presentation: Pharmacokinetics and Efficacy

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters observed in cats after a single topical application of the this compound/Praziquantel combination product at the minimum recommended dose.

ParameterThis compoundPraziquantelReference
Maximum Serum Concentration (Cmax) 32.2 ± 23.9 µg/L61.3 ± 44.1 µg/L[7]
Time to Cmax (Tmax) 3.2 ± 2.7 days18.7 ± 47.0 hours[7]
Elimination Half-Life (t½) 9.2 ± 3.9 days4.1 ± 1.5 days[7]
Note: A separate study with the Felpreva® combination product reported slightly different values: this compound Cmax of 44 µg/l at 1.5 days with a half-life of 14.5 days, and Praziquantel Cmax of 48 µg/l at 5 hours with a half-life of 10 days.[8][9]
Anthelmintic Efficacy

The combination product has demonstrated high efficacy against a broad spectrum of nematode and cestode parasites in cats and dogs.

HostParasite SpeciesStageEfficacy (%)Reference(s)
Cat Toxocara cati (Roundworm)Mature & Immature Adult100%[10][11]
L4 Larvae>99.4%[10]
Ancylostoma tubaeforme (Hookworm)Mature Adult100%[12]
Immature Adult>97%[12]
L4 Larvae>95%[12]
Dipylidium caninum (Tapeworm)Adult100%[13]
Taenia taeniaeformis (Tapeworm)Adult100%[13]
Echinococcus multilocularis (Tapeworm)Adult98.5 - 100%[13]
Aelurostrongylus abstrusus (Lungworm)Adult99.2% (two treatments)[6]
Dog Trichuris vulpis (Whipworm)Mature & Immature Adult>99% (oral tablet)[5]

Experimental Protocols

Protocol: In Vivo Efficacy Study in Experimentally Infected Cats

This protocol outlines a typical randomized, blinded, controlled laboratory study to determine the efficacy of the this compound/Praziquantel combination against a target parasite, such as Toxocara cati.

Objective: To evaluate the efficacy of a single topical dose of this compound (3 mg/kg) and Praziquantel (12 mg/kg) against adult T. cati in cats.

Materials:

  • Clinically healthy, parasite-free domestic short-haired cats (e.g., 16-24 animals, >8 weeks old).[14][15]

  • Infective, larvated T. cati eggs.

  • This compound/Praziquantel topical solution.

  • Placebo topical solution (vehicle control).

  • Individual housing with appropriate environmental enrichment.

  • Standard veterinary examination equipment.

  • Necropsy and parasitology equipment (sieves, microscopes).

Methodology:

  • Acclimation & Health Screening (Day -14 to -1):

    • Acclimate cats to individual housing for at least 14 days.[16]

    • Perform physical examinations and confirm parasite-free status via fecal flotation and Baermann technique on three separate occasions.[16]

    • Ensure animals are identified uniquely (e.g., microchip).

  • Experimental Infection (Day 0):

    • Administer a standardized dose of infective T. cati eggs to each cat via oral gavage to induce infection. The dose should be sufficient to ensure adequate worm burdens for statistical analysis.

  • Treatment Allocation & Administration (Day 56 or upon patency):

    • Once infections are mature (typically 8 weeks post-infection), randomly allocate cats into two groups: Treatment (Group 1) and Placebo Control (Group 2). Allocation should be based on a randomized block design.

    • Personnel administering treatment should be different from those assessing outcomes.

    • Weigh each cat to determine the precise dose volume.

    • Administer the this compound/Praziquantel solution topically to the skin on the back of the neck at the base of the skull for Group 1.[14]

    • Administer the placebo solution in the same manner to Group 2.

  • Post-Treatment Observation (Day 56 to Day 63):

    • Observe animals daily for general health and any adverse reactions at the application site (e.g., irritation, alopecia) or systemic signs (e.g., lethargy, salivation, vomiting).[15]

  • Efficacy Assessment (Day 63):

    • Humanely euthanize all cats.

    • Perform a systematic necropsy, focusing on the gastrointestinal tract.

    • Collect the entire stomach and small intestine.

    • Open the organs longitudinally and wash the contents through a series of sieves (e.g., 100 mesh) to recover all adult worms.

    • Count the number of viable T. cati worms for each cat. This assessment must be performed by personnel blinded to the treatment groups.[10]

  • Data Analysis:

    • Calculate the geometric mean worm count for each group.

    • Calculate the percentage efficacy using the formula: % Efficacy = [(Mean worms in Control Group - Mean worms in Treatment Group) / Mean worms in Control Group] * 100

    • Use appropriate statistical tests (e.g., Wilcoxon rank-sum test) to compare worm counts between groups.

Experimental_Workflow Fig 2: Workflow for an In Vivo Efficacy Study start Animal Acclimation & Parasite Screening infection Experimental Infection (e.g., T. cati eggs) start->infection randomize Randomization into Treatment & Control Groups infection->randomize treat Topical Administration (Drug or Placebo) randomize->treat observe Daily Health Observations treat->observe necropsy Necropsy & Worm Recovery observe->necropsy count Blinded Worm Counting necropsy->count end Data Analysis & Efficacy Calculation count->end

Caption: Fig 2: Workflow for an In Vivo Efficacy Study.

Protocol: General In Vitro Anthelmintic Screening

This protocol provides a framework for assessing the direct effect of anthelmintics on parasite motility in vitro, which can be adapted for testing the this compound/Praziquantel combination on susceptible helminths.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of test compounds on parasite motility using a real-time monitoring system.

Materials:

  • Target parasites (e.g., adult Ancylostoma ceylanicum, L3 larvae).

  • Appropriate culture medium (e.g., RPMI-1640) supplemented with antibiotics.

  • Multi-well culture plates (e.g., 96-well).

  • Test compounds (this compound, Praziquantel) dissolved in a suitable solvent (e.g., 100% DMSO) to create high-concentration stock solutions.[17]

  • Real-time motility analysis system (e.g., xCELLigence, WMicrotracker).

  • Incubator (37°C, 5% CO2).

Methodology:

  • Parasite Preparation:

    • Harvest and wash parasites from a host or culture system.

    • Ensure parasites are healthy and actively motile before starting the assay.

  • Drug Preparation:

    • Prepare stock solutions of this compound and Praziquantel (e.g., 10 mg/mL in DMSO).[17]

    • Create a serial dilution of each compound (and the combination) in the culture medium to achieve a range of final test concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically <1%).

    • Include a "no drug" (vehicle only) control and a "death" control (e.g., heat-inactivated parasites or high-concentration ivermectin).

  • Assay Setup:

    • Dispense a standardized number of parasites (e.g., 10-20 L3 larvae or 1 adult worm) into each well of the multi-well plate containing pre-warmed medium.

    • Add the diluted drug solutions to the appropriate wells.

    • Place the plate into the real-time motility monitoring system housed within the incubator.

  • Data Acquisition:

    • Monitor parasite motility continuously for a defined period (e.g., 24-72 hours). The system will record a "motility index" based on electrical impedance changes or light scattering caused by parasite movement.[18]

  • Data Analysis:

    • Normalize the motility index data against the negative (vehicle) control wells.

    • Plot the normalized motility index against the drug concentration at a specific time point (e.g., 24 hours).

    • Use a non-linear regression model (e.g., log[inhibitor] vs. response) to calculate the IC50 value for each compound and the combination.[18]

Safety, Tolerability, and Drug Interactions

The this compound/Praziquantel topical combination is generally safe and well-tolerated in the target species when used as directed.[4]

  • Common Adverse Reactions: Side effects are infrequent and typically mild and self-limiting.[15] They may include application site reactions like scratching, alopecia, or a wet/powdery appearance of the fur.[14][15] Systemic reactions such as lethargy, salivation, and occasional vomiting or diarrhea have also been reported.[15]

  • Contraindications: The product should not be used in kittens under 8 weeks of age or weighing less than 1 kg (2.2 lbs).[14] Its safety has not been evaluated in breeding, pregnant, or lactating queens.[15] Use with caution in sick or debilitated animals.[15]

  • MDR1 Gene Mutation: this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter that is part of the blood-brain barrier.[3][7] Dogs with a homozygous mutation in the ABCB1 (formerly MDR1) gene have deficient P-gp function. This can lead to increased accumulation of this compound in the central nervous system, potentially causing neurotoxicity (e.g., ataxia, tremors, seizures).[3][15] Therefore, caution is advised when considering extra-label use in dog breeds known to carry this mutation.

  • Potential Drug Interactions: Co-administration with other drugs that are P-gp substrates or inhibitors (e.g., ivermectin, cyclosporine, erythromycin, prednisolone) could lead to pharmacokinetic interactions, though the clinical significance of this has not been fully investigated.[7][15]

Logical Relationship: Broad-Spectrum Coverage

The combination of this compound and Praziquantel is a classic example of using two drugs with distinct but complementary spectra of activity to achieve comprehensive parasite control. This strategy is a cornerstone of modern veterinary parasitology.[19] this compound targets the major nematodes, while Praziquantel targets the major cestodes, providing a single, convenient treatment for the most common internal helminths in cats.

Logical_Relationship Fig 3: Complementary Action for Broad-Spectrum Coverage This compound This compound Nematodes Nematodes (Roundworms, Hookworms, Lungworms) This compound->Nematodes  Targets Combination This compound + Praziquantel This compound->Combination Praziquantel Praziquantel Cestodes Cestodes (Tapeworms) Praziquantel->Cestodes  Targets Praziquantel->Combination Result Broad-Spectrum Anthelmintic Efficacy Combination->Result

Caption: Fig 3: Complementary Action for Broad-Spectrum Coverage.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Emodepside Resistance in Nematode Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the anthelmintic drug Emodepside. Our goal is to help you navigate and overcome challenges related to this compound resistance in your nematode-based experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Higher than expected nematode survival after this compound treatment.

  • Question: My nematode population, which was previously susceptible, is showing reduced sensitivity to this compound. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Confirm Drug Potency and Concentration:

      • Verify the expiration date and storage conditions of your this compound stock.

      • Prepare a fresh dilution of the drug from a reliable stock.

      • Confirm the final concentration of this compound in your assay.

    • Evaluate Experimental Conditions:

      • Ensure consistent incubation times and temperatures.

      • Check for variations in media composition that might affect drug availability.

    • Assess Nematode Strain Integrity:

      • Verify that the nematode strain being used is the correct one and has not been contaminated.

      • If possible, test a known susceptible control strain in parallel to validate your assay.

    • Investigate Potential for Resistance Development:

      • If the population has been under prolonged or repeated exposure to this compound, resistance may have developed.

      • Proceed to the experimental protocols section to test for resistance mechanisms, such as mutations in the slo-1 gene.

Issue 2: Inconsistent results in this compound sensitivity assays.

  • Question: I am observing high variability in my this compound sensitivity assays. How can I improve the consistency of my results?

  • Answer:

    • Standardize Nematode Populations:

      • Use age-synchronized nematode populations for your assays (e.g., L1 or L4 larvae).

      • Ensure a consistent number of nematodes are used in each replicate.

    • Refine Assay Protocol:

      • Ensure homogenous distribution of the drug in the assay medium.

      • Use a standardized method for assessing nematode viability or motility (e.g., a scoring system or automated tracking software).

      • Increase the number of biological and technical replicates.

    • Control for Environmental Factors:

      • Maintain consistent temperature, humidity, and light conditions during the assay.

      • Minimize evaporation from assay plates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary target is the SLO-1 channel, which is a calcium-activated potassium channel.[1][2] Binding of this compound to the SLO-1 channel leads to an influx of potassium ions, causing hyperpolarization of the neuronal and muscle cell membranes. This results in flaccid paralysis and ultimately the death of the nematode.[3] this compound can also interact with the latrophilin receptor (LAT-1), which can initiate a Gq protein-coupled signaling cascade.[2][4]

Q2: What is the most common mechanism of resistance to this compound?

A2: The most well-documented mechanism of resistance to this compound is the presence of loss-of-function mutations in the slo-1 gene.[2][5][6] Nematodes with non-functional SLO-1 channels are highly resistant to the effects of the drug. Natural variations and amino acid substitutions in the slo-1 gene can also contribute to varying levels of susceptibility among different nematode strains.[5][7]

Q3: Is there cross-resistance between this compound and other anthelmintics?

A3: this compound generally does not show cross-resistance with other major classes of anthelmintics, such as benzimidazoles, macrocyclic lactones, and cholinergic agonists.[1][8] This makes it a valuable tool for treating nematode populations that have developed resistance to these other drug classes.

Q4: Can resistance to this compound be overcome?

A4: While nematodes with slo-1 loss-of-function mutations are highly resistant, several strategies can be employed in a broader context:

  • Drug Combinations: this compound is often used in combination with other anthelmintics like praziquantel to broaden the spectrum of activity and potentially delay the development of resistance.[9][10]

  • Investigating Unexpected Susceptibility: Interestingly, some multi-drug resistant nematode strains have shown increased sensitivity to this compound, potentially due to an elevated basal expression of SLO-1 channels.[11][12][13]

  • Synergistic Compounds: The effects of this compound can be potentiated by compounds that modulate related signaling pathways, such as activators of protein kinase C or nitric oxide donors.[7][9]

Q5: Which model organisms are suitable for studying this compound resistance?

A5: The free-living nematode Caenorhabditis elegans is a widely used and powerful model organism for studying the genetics of this compound resistance due to its well-characterized genome and ease of genetic manipulation.[6][14] For studies on parasitic nematodes, relevant species such as Haemonchus contortus, Ancylostoma caninum, and Ascaris suum are used.[8][11]

Data Presentation

Table 1: In Vitro Efficacy (IC50) of this compound Against Various Nematode Species and Life Stages (24-hour exposure)

Nematode SpeciesLife StageIC50 (µM)Reference(s)
Trichuris murisL1 Larvae3.7[4]
Trichuris murisAdult< 0.3[4]
Ancylostoma ceylanicumL3 Larvae~ 0.9[4]
Ancylostoma ceylanicumAdult< 0.005[4]
Necator americanusL3 Larvae~ 0.8[4]
Necator americanusAdult< 0.005[4]
Heligmosomoides polygyrusL3 Larvae~ 0.5[4]
Heligmosomoides polygyrusAdult~ 0.8[4]
Strongyloides rattiL3 Larvae~ 0.2[4]
Strongyloides rattiAdult~ 0.2[4]
Brugia malayiAdult Female0.447[15]

Table 2: Efficacy of this compound in Combination with Praziquantel Against Gastrointestinal Nematodes in Dogs

Parasite SpeciesTreatment GroupGeometric Mean Egg Count Reduction (%)Reference(s)
Mixed Nematode InfectionThis compound + Praziquantel99.9[16]
Mixed Nematode InfectionMilbemycin Oxime + Praziquantel (Reference)99.6[16]

Experimental Protocols

Protocol 1: C. elegans this compound Sensitivity Assay (Locomotion Assay)

This protocol is adapted from methodologies used in studies of C. elegans resistance.[14]

  • Preparation of this compound Plates:

    • Prepare standard Nematode Growth Medium (NGM) agar plates.

    • After autoclaving and cooling the media to ~55°C, add this compound dissolved in a suitable solvent (e.g., ethanol) to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

    • Also prepare vehicle control plates with the solvent alone.

    • Pour the plates and allow them to solidify.

    • Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

  • Nematode Synchronization:

    • Prepare an age-synchronized population of L4 stage nematodes.

  • Exposure to this compound:

    • Transfer a set number of L4 nematodes to the this compound-containing and control plates.

    • Incubate the plates at 20°C for 24 hours.

  • Assessment of Locomotion:

    • After 24 hours, transfer individual worms to a fresh, unseeded NGM plate.

    • Count the number of body bends in a set time period (e.g., 30 seconds). A body bend is defined as a complete sinusoidal movement of the head to one side and back to the midline.

    • Alternatively, use an automated worm tracking system to quantify movement parameters.

  • Data Analysis:

    • Calculate the mean number of body bends for each this compound concentration and the control.

    • Plot the percentage of locomotion inhibition against the this compound concentration to determine the IC50.

Protocol 2: Larval Motility Assay for Parasitic Nematodes

This protocol is a generalized method based on descriptions of in vitro assays.[1][17][18]

  • Preparation of Larvae:

    • Obtain third-stage (L3) larvae of the parasitic nematode of interest.

    • Wash the larvae several times in a suitable buffer or culture medium.

  • Assay Setup:

    • In a 96-well plate, add a defined number of L3 larvae (e.g., 50-100) to each well containing culture medium (e.g., RPMI-1640).

    • Add this compound at various concentrations to the wells. Include solvent controls.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C, depending on the species) for a set period (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • Visually score the motility of the larvae under a microscope. A scoring system can be used (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

    • Alternatively, stimulate movement with a gentle heat stimulus and record the response.

  • Data Analysis:

    • Calculate the percentage of motile larvae at each drug concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Protocol 3: Confirmation of slo-1 Gene Mutations

  • Genomic DNA Extraction:

    • Isolate individual resistant nematodes or a population of resistant worms.

    • Extract genomic DNA using a commercially available kit or standard protocols.

  • PCR Amplification of the slo-1 Gene:

    • Design primers to amplify the entire coding sequence and exon-intron boundaries of the slo-1 gene.

    • Perform PCR using the extracted genomic DNA as a template.

  • Sanger Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type slo-1 reference sequence.

    • Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions that could lead to a non-functional protein (e.g., premature stop codons, frameshift mutations, or significant amino acid changes in critical domains).

Visualizations

Emodepside_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_membrane Neuronal/Muscle Membrane cluster_outcome Physiological Outcome This compound This compound lat1 LAT-1 Receptor This compound->lat1 binds gq Gq Protein lat1->gq activates plc PLC-beta gq->plc activates dag DAG plc->dag produces unc13 UNC-13 dag->unc13 snb1 Synaptobrevin unc13->snb1 vesicle Synaptic Vesicle snb1->vesicle release Neurotransmitter Release vesicle->release promotes fusion paralysis Flaccid Paralysis release->paralysis slo1 SLO-1 Channel k_ion K+ slo1->k_ion efflux hyperpolarization Hyperpolarization slo1->hyperpolarization emodepside2 This compound emodepside2->slo1 directly activates hyperpolarization->paralysis

Caption: this compound's dual mechanism of action targeting LAT-1 and SLO-1 pathways.

Troubleshooting_Workflow start Start: Unexpected Nematode Survival to this compound check_drug Verify Drug Potency and Concentration start->check_drug drug_ok Drug and Concentration Correct? check_drug->drug_ok check_assay Review Assay Conditions and Protocol assay_ok Assay Conditions Consistent? check_assay->assay_ok drug_ok->check_assay Yes re_evaluate_drug Re-evaluate Drug Stock and Preparation drug_ok->re_evaluate_drug No test_control Test Known Susceptible Control Strain assay_ok->test_control Yes optimize_assay Optimize Assay Protocol assay_ok->optimize_assay No control_susceptible Control Strain Susceptible? test_control->control_susceptible investigate_resistance Hypothesize Resistance in Experimental Strain control_susceptible->investigate_resistance Yes re_evaluate_strain Re-evaluate Strain Integrity and Contamination control_susceptible->re_evaluate_strain No sequence_slo1 Sequence slo-1 Gene investigate_resistance->sequence_slo1 mutation_found Loss-of-function Mutation Found? sequence_slo1->mutation_found confirm_resistance Confirmed slo-1 Mediated Resistance mutation_found->confirm_resistance Yes other_mechanisms Investigate Other Resistance Mechanisms mutation_found->other_mechanisms No

Caption: A logical workflow for troubleshooting unexpected this compound resistance.

References

Technical Support Center: Emodepside Safety in MDR1-Mutant Canines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the safety concerns of the anthelmintic drug emodepside in canine breeds with the MDR1 (ABCB1) gene mutation.

Frequently Asked Questions (FAQs)

Q1: What is the MDR1 gene mutation and why is it a concern?

A1: The MDR1 (Multi-Drug Resistance 1) gene, also known as the ABCB1 gene, codes for a protein called P-glycoprotein (P-gp).[1][2] P-gp is a crucial transport protein found in various tissues, including the capillary endothelial cells that form the blood-brain barrier.[1][2] Its primary function is to act as an efflux pump, actively transporting a wide range of drugs and toxins out of the brain and other sensitive tissues, thereby preventing their accumulation.[2][3] A deletion mutation in the MDR1 gene leads to the production of a non-functional P-gp.[1] Dogs homozygous for this mutation (MDR1-/-) have a compromised blood-brain barrier, allowing certain drugs to accumulate in the central nervous system to toxic levels.[1][2][4]

Q2: How does the MDR1 mutation affect the safety of this compound?

A2: this compound is a substrate for P-glycoprotein.[5][6][7] In dogs with a functional MDR1 gene, P-gp effectively pumps this compound out of the brain, preventing neurotoxicity.[4][6] However, in dogs with the MDR1-/- mutation, the absence of functional P-gp allows this compound to cross the blood-brain barrier and accumulate in the brain, leading to a significantly increased risk of severe neurological adverse reactions.[4][5][6]

Q3: Which canine breeds are most commonly affected by the MDR1 mutation?

A3: The MDR1 mutation is most prevalent in herding breeds. Breeds with the highest reported occurrences include Collies, Australian Shepherds, Shetland Sheepdogs, Longhaired Whippets, and White Swiss Shepherds.[8][9][10] Up to 75% of some of these breeds may carry the mutation.[8] Therefore, MDR1 genotyping is strongly recommended for these breeds before administering P-gp substrate drugs like this compound.[5]

Q4: What are the clinical signs of this compound neurotoxicity in MDR1-mutant dogs?

A4: The most prominent symptoms of this compound-induced neurotoxicity in MDR1-/- dogs are neurological.[5] These signs can include generalized tremors, ataxia (incoordination), excessive salivation, panting, agitation, disorientation, blindness, lack of muscle control, and seizures.[4][5][8] These adverse events have been observed even at the recommended therapeutic dosage.[11][12]

Q5: How does the dog's feeding status influence the risk of toxicity?

A5: The dog's feeding status at the time of oral this compound administration is a critical factor. Administering this compound with food significantly accelerates its release and absorption, leading to higher peak plasma concentrations (Cmax).[4][12] This increased absorption elevates the risk and severity of neurotoxicity, particularly in MDR1-mutant dogs.[4][11][13] Therefore, strict adherence to fasting recommendations is crucial to minimize risk.[11][12]

Q6: Is there a safe dose of this compound for MDR1-/- mutant dogs?

A6: While some P-gp substrates like ivermectin are safe at low doses (e.g., for heartworm prevention) in MDR1-mutant dogs, the safety margin for this compound appears to be much narrower.[8][14] Neurological toxicity has been reported in MDR1-/- dogs at the standard therapeutic dosage of 1 mg/kg.[4][15] Margin-of-safety studies showed that adverse effects were reported in MDR1-mutant Collies at doses as low as twice the labeled dose.[13] Given the potential for severe adverse reactions, extreme caution is advised, and alternative anthelmintics are often recommended for these dogs.[7][12]

Troubleshooting Guide

This guide addresses potential issues encountered during experimental or clinical use of this compound in canine subjects.

Issue: Subject exhibits acute neurological signs (tremors, ataxia, seizures) post-administration.

  • Immediate Action:

    • Cease any further administration of the drug.

    • Provide immediate symptomatic and supportive veterinary care. Neurological signs are often transient but can be severe and may require hospitalization for management.[5][11] All reported neurological signs in one case resolved within 24 hours with symptomatic treatment.[11]

  • Investigate Potential Causes (Decision Tree):

    • Was the dog's MDR1 genotype known?

      • No: Assume a potential MDR1-/- genotype, especially if the dog belongs to a predisposed breed.[9][10] Collect a biological sample (buccal swab or blood) for immediate MDR1 genotyping to confirm.[8][16]

      • Yes, MDR1-/- or MDR1+/-: The adverse event is highly likely a direct result of P-glycoprotein deficiency.[4] Review the administered dose and the dog's feeding status.

      • Yes, MDR1+/+ (Wild-Type): The reaction is unexpected. Verify the administered dose to rule out an overdose.[13] Consider other potential causes or drug interactions.

    • Was the dog fasted prior to oral administration?

      • No: Administration with food can significantly increase plasma concentrations of this compound, provoking toxicity even in dogs that might otherwise tolerate the dose.[4][11] This is a critical contributing factor.

      • Yes: If the dog was properly fasted and is a confirmed MDR1-/- mutant, the dose itself was likely too high for the individual's safety threshold.

  • Future Prevention:

    • Mandatory Genotyping: Implement mandatory MDR1 genotyping for all canine subjects from predisposed breeds before enrolling them in studies involving this compound.[5][16]

    • Strict Protocol Adherence: Ensure all personnel strictly adhere to fasting protocols (overnight fast before and 4 hours post-administration) for oral dosing.[16]

    • Dose Adjustment: For confirmed MDR1-mutant dogs, dose reductions may be necessary, or alternative treatments should be considered as the primary course of action.[16]

Quantitative Data Summary

Table 1: Documented Adverse Events and Dosing Conditions in MDR1-Mutant Dogs

ParameterObservationSource
Genotype Homozygous MDR1-/-[4][5]
Drug Administered Profender® (this compound/praziquantel)[4][5][11]
Therapeutic Dosage 1 mg/kg this compound / 5 mg/kg praziquantel[4][15]
Observed Clinical Signs Tremor, ataxia, salivation, panting, agitation, seizures[4][5]
Contributing Factors Non-fasted administration leading to increased drug absorption[4][11][12]
Preclinical Safety Margin Adverse effects seen in MDR1-mutant Collies at ≥ 2x the labeled dose[13]
Retrospective Study 55 cases of drug intolerance reported, majority were MDR1-/- dogs[4][5]

Experimental Protocols

1. MDR1 Genotyping Protocol

  • Objective: To determine the MDR1 genotype (MDR1+/+, MDR1+/-, or MDR1-/-) of a canine subject to assess risk prior to drug administration.

  • Methodology:

    • Sample Collection: Collect a biological sample from the dog. The most common non-invasive method is a buccal (cheek) swab. A blood sample can also be used.[14][16]

    • Laboratory Submission: Submit the sample to a specialized veterinary diagnostic laboratory that offers MDR1 genotyping, such as the Veterinary Clinical Pharmacology Laboratory at Washington State University.[8][16]

    • Analysis: The laboratory uses Polymerase Chain Reaction (PCR) to amplify the specific region of the MDR1 gene and analyzes it to detect the presence of the 4-base pair deletion mutation.

    • Interpretation of Results:

      • MDR1+/+ (Normal/Normal): The dog has two normal copies of the gene. No increased sensitivity to this compound is expected.

      • MDR1+/- (Mutant/Normal): The dog is heterozygous and carries one mutated copy. These dogs may still be at risk for toxicity.[14][17]

      • MDR1-/- (Mutant/Mutant): The dog is homozygous for the mutation and lacks functional P-glycoprotein. There is a high risk of neurotoxicity with this compound.[4][14]

2. Neurotoxicity Assessment Protocol (Adapted from Murine Models)

  • Objective: To quantitatively assess neurological deficits and motor coordination in canine subjects following this compound administration.

  • Methodology: This protocol is based on the rotarod test used in mice and can be conceptually adapted for dogs using standardized veterinary neurological exams and scoring systems.[6]

    • Baseline Assessment: Before drug administration, perform a thorough neurological exam on each subject to establish a baseline score. The exam should assess gait, posture, cranial nerves, proprioception, and coordination.

    • Drug Administration: Administer this compound according to the study design, carefully controlling for dose and feeding status.

    • Post-Administration Monitoring: At predefined time points (e.g., 2, 4, 8, 12, 24 hours post-dosing), repeat the full neurological exam.

    • Scoring: Score the observations using a standardized clinical scale. For example, ataxia can be graded from 0 (normal) to 4 (severe, unable to stand).

    • Data Analysis: Compare the post-administration neurological scores to the baseline scores for each animal. A significant decline in performance or the appearance of new neurological signs indicates neurotoxicity.[6]

Visualizations

MDR1_Mechanism cluster_0 Normal Dog (MDR1+/+) cluster_1 MDR1-Mutant Dog (MDR1-/-) BBB_Normal Blood-Brain Barrier (Functional P-gp) Brain_Normal Brain (Low this compound Concentration) BBB_Normal->Brain_Normal Limited Entry Emodepside_In_N This compound BBB_Normal->Emodepside_In_N P-gp Efflux Pump (Drug Removed) Result_Normal No Neurotoxicity Brain_Normal->Result_Normal Emodepside_In_N->BBB_Normal Enters BBB_Mutant Blood-Brain Barrier (Non-Functional P-gp) Brain_Mutant Brain (High this compound Accumulation) BBB_Mutant->Brain_Mutant Unrestricted Entry Result_Mutant Neurotoxicity (Tremors, Ataxia, Seizures) Brain_Mutant->Result_Mutant Emodepside_In_M This compound Emodepside_In_M->BBB_Mutant Enters

Caption: Mechanism of MDR1-related this compound sensitivity.

Safety_Workflow Start Start: Preclinical Safety Assessment Genotyping 1. Subject Selection: MDR1 Genotyping of Predisposed Breeds Start->Genotyping Select_Subjects 2. Group Assignment: (e.g., MDR1+/+ vs. MDR1-/-) Genotyping->Select_Subjects Fasting 3. Pre-Dosing Protocol: Overnight Fasting Select_Subjects->Fasting Dosing 4. This compound Administration (Oral) Fasting->Dosing Monitoring 5. Post-Dosing Monitoring Dosing->Monitoring PK_Sampling Pharmacokinetic Sampling (Blood Draws at T=0, 1, 2, 4... hrs) Monitoring->PK_Sampling Neuro_Exam Neurological Exams & Clinical Observation Monitoring->Neuro_Exam Analysis 6. Data Analysis: Compare PK profiles and neurological scores PK_Sampling->Analysis Neuro_Exam->Analysis Conclusion 7. Conclusion: Determine Safety Margin Analysis->Conclusion Troubleshooting_Tree Start Adverse Neurological Event Observed After Dosing Check_MDR1 Was dog's MDR1 status known? Start->Check_MDR1 Check_Fasting Was dog fasted prior to dosing? Check_MDR1->Check_Fasting Yes (Mutant) Check_Fasting2 Was dog fasted prior to dosing? Check_MDR1->Check_Fasting2 Yes (Normal) Cause_Unknown_MDR1 Action: Genotype immediately. Assume MDR1-/- sensitivity. Review dose. Check_MDR1->Cause_Unknown_MDR1 No Cause_MDR1 Conclusion: Toxicity due to MDR1 mutation. High risk individual. Check_Fasting->Cause_MDR1 Yes Cause_MDR1_Fed Conclusion: Toxicity due to MDR1 mutation EXACERBATED by feeding. Check_Fasting->Cause_MDR1_Fed No Check_Fasting2->Cause_MDR1_Fed No (Increased absorption may still cause toxicity) Cause_Overdose Conclusion: Unexpected reaction. Verify dose, check for drug interactions. Check_Fasting2->Cause_Overdose Yes

References

Technical Support Center: Optimizing Emodepside Dosage for Extra-Label Veterinary Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extra-label use of Emodepside for veterinary applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a semi-synthetic cyclic octadepsipeptide that exerts its anthelmintic effect through a novel mechanism of action.[1][2][3] It primarily targets the neuromuscular system of nematodes.[4] this compound binds to a presynaptic latrophilin (LAT-1) receptor, a G-protein coupled receptor, in the pharyngeal and body wall muscle cells of nematodes.[5][6] This binding activates a Gqα protein and phospholipase-Cβ signaling cascade, leading to the mobilization of diacylglycerol (DAG).[5][6] DAG then activates other proteins involved in synaptic vesicle function, resulting in the release of an inhibitory neurotransmitter that causes flaccid paralysis of the worm's pharynx and somatic musculature, ultimately leading to its death.[5][6] Additionally, this compound acts on the SLO-1 potassium channel, a calcium-activated potassium channel, which contributes to its paralytic effects.[2][6][7]

Q2: Why is this compound considered for extra-label use, particularly in dogs?

A2: this compound has demonstrated efficacy against a broad spectrum of gastrointestinal nematodes, including those that have developed resistance to other classes of anthelmintics like benzimidazoles and macrocyclic lactones.[2][8][9] This makes it a valuable candidate for treating multi-anthelmintic drug-resistant (MADR) infections, such as those caused by hookworms (Ancylostoma caninum) in dogs, for which there are limited effective treatment options.[4][9][10] While approved formulations exist for cats (in combination with other drugs), its use in dogs for MADR hookworms is considered extra-label.[4][10][11]

Q3: What are the major safety concerns associated with the extra-label use of this compound in dogs?

A3: The primary safety concerns for the extra-label use of this compound in dogs include:

  • MDR1 Gene Mutation: Dogs with the multidrug resistance 1 (MDR1) gene mutation have impaired P-glycoprotein function, which can lead to increased risk of neurotoxicity from this compound.[4][10] It is crucial to test for this mutation before administering this compound.

  • Rapid Heartworm Kill: this compound is highly effective at killing heartworms (Dirofilaria immitis).[10] In heartworm-positive dogs, a rapid kill-off of adult worms can lead to an increased risk of pulmonary thromboembolism and anaphylaxis.[2][10] Therefore, dogs must be tested for heartworm infection prior to treatment.[10]

  • Formulation and Bioavailability: The feline topical formulation of this compound is not bioequivalent to the oral tablet formulation available in some regions when administered orally to dogs.[4][11][12] Oral administration of the feline topical solution can result in markedly higher and more variable plasma concentrations, increasing the risk of toxicity.[4][11][12]

Q4: Are there known issues with this compound formulation, such as solubility and stability?

A4: Like many pharmaceutical compounds, this compound's formulation can present challenges. As a macrocyclic lactone, it has poor water solubility.[13] Formulation strategies are employed to enhance its solubility and stability.[14] Issues such as temperature, moisture, light, and oxygen can affect the stability of the formulation.[15] For experimental purposes, it is crucial to follow the manufacturer's storage and handling instructions and to be aware of potential degradation if the drug is reformulated or diluted in non-validated vehicles.[15][16]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected efficacy in in vitro assays.

Possible Cause Troubleshooting Step
Drug Degradation Ensure proper storage of this compound stock solutions (protect from light, store at recommended temperature). Prepare fresh dilutions for each experiment. Consider using a formulation with demonstrated stability.[15][16]
Incorrect Drug Concentration Verify calculations for serial dilutions. Use calibrated pipettes. Confirm the concentration of the stock solution via an appropriate analytical method if possible.
Assay Conditions Optimize incubation time and temperature for the specific nematode species and life stage being tested.[17] Ensure the culture medium is appropriate and does not interfere with drug activity.
Parasite Variability Use a well-characterized, susceptible strain of nematodes for initial experiments. Be aware that sensitivity to this compound can vary between species and life stages.[2][17]
Drug Adsorption to Plastics Consider using low-adhesion microplates or glassware for sensitive assays to prevent the drug from binding to the container walls.

Problem 2: High variability in plasma concentrations in pharmacokinetic studies.

Possible Cause Troubleshooting Step
Inconsistent Oral Absorption For oral administration studies, standardize the feeding schedule of the animals, as food can affect the absorption of this compound.[2][13]
Formulation Issues If using a custom formulation, ensure it is homogenous and that the drug is fully solubilized or uniformly suspended. Poor formulation can lead to erratic absorption.[14][18] When using the feline topical solution orally in dogs, be aware that high inter-individual variability in absorption is a known issue.[11]
Sample Handling and Processing Ensure consistent blood collection and plasma separation procedures. Store plasma samples at the appropriate temperature (-20°C or -80°C) immediately after processing to prevent degradation.
Analytical Method Variability Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision.[19] Use internal standards to correct for variations in sample extraction and instrument response.

Problem 3: Suspected neurotoxicity in treated animals.

Possible Cause Troubleshooting Step
MDR1 Mutation Immediately discontinue treatment. Screen the affected animal and any other animals from the same lineage for the MDR1 gene mutation.[10]
Overdose Re-calculate the dose administered to ensure it was correct for the animal's body weight. Be particularly cautious when using formulations off-label, as their pharmacokinetics can be unpredictable.[11]
Incorrect Route of Administration Confirm that the intended route of administration was used. Oral administration of the topical feline product in dogs can lead to significantly higher systemic exposure than intended.[4][11][12]

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Filarial Nematodes

Nematode SpeciesLife StageAssay DurationEfficacy MetricValue (Molar)
Onchocerca gutturosaAdult Male--Active at low concentrations
Brugia pahangiAdult Male5 daysEC50 (Motility)6.0 x 10⁻⁸ M[20]
Brugia pahangiAdult Female5 daysEC50 (Motility)4.3 x 10⁻⁷ M[20]
Litomosoides sigmodontisAdult Male & Female4 daysComplete Motility Inhibition1.0 x 10⁻⁸ M[20]
Litomosoides sigmodontisMicrofilariae4 daysIC50 (Motility)5.0 x 10⁻⁹ M[20]
Litomosoides sigmodontisL3 Larvae3 daysIC50 (Motility)3.5 x 10⁻⁷ M[20]
Acanthocheilonema viteaeMicrofilariae4 daysIC50 (Motility)1.5 x 10⁻⁸ M[20]
Brugia malayiMicrofilariae3 daysIC50 (Motility)6.4 x 10⁻⁸ M[20]

Experimental Protocols

1. Protocol for In Vitro Nematode Motility Assay

  • Objective: To determine the concentration-dependent effect of this compound on the motility of a target nematode species.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Appropriate culture medium for the target nematode (e.g., RPMI-1640)

    • 96-well microplates

    • Target nematodes (e.g., L3 larvae, adult worms)

    • Incubator (37°C, 5% CO₂)

    • Inverted microscope

  • Methodology:

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Add a standardized number of nematodes to each well of the 96-well plate.

    • Add the this compound dilutions and vehicle control to the respective wells. Each concentration should be tested in triplicate.

    • Incubate the plate at 37°C with 5% CO₂ for a predetermined period (e.g., 24, 48, 72 hours).[17]

    • At each time point, assess the motility of the nematodes under an inverted microscope. Score motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, sluggish movement, 3 = vigorous movement).[17]

    • Calculate the percentage inhibition of motility for each concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log of the this compound concentration and determine the IC50/EC50 value using non-linear regression analysis.

2. Protocol for Determination of this compound Concentration in Plasma

  • Objective: To quantify the concentration of this compound in animal plasma samples.

  • Materials:

    • Plasma samples from treated animals

    • This compound analytical standard

    • Internal standard (e.g., a deuterated analog of this compound)

    • Acetonitrile (protein precipitation agent)

    • LC-MS/MS system

  • Methodology:

    • Sample Preparation (Protein Precipitation):

      • Thaw plasma samples on ice.

      • To a 100 µL aliquot of plasma, add a known amount of the internal standard.

      • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[19]

      • Vortex the mixture thoroughly.

      • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[19]

    • Calibration Curve:

      • Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard into blank control plasma.

      • Process these standards in the same manner as the study samples.

    • LC-MS/MS Analysis:

      • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

      • Develop a chromatographic method to separate this compound from endogenous plasma components.

      • Use tandem mass spectrometry with multiple reaction monitoring (MRM) for sensitive and specific detection of this compound and the internal standard.

    • Quantification:

      • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the nominal concentration of the calibration standards.

      • Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Emodepside_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_channel Direct Channel Action This compound This compound LAT1 Latrophilin Receptor (LAT-1) This compound->LAT1 Binds Gq Gq Protein LAT1->Gq Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG UNC13 UNC-13 DAG->UNC13 Activates Synaptobrevin Synaptobrevin UNC13->Synaptobrevin Activates Vesicle Synaptic Vesicle Synaptobrevin->Vesicle Promotes Fusion Transmitter Inhibitory Neurotransmitter Vesicle->Transmitter Release Postsynaptic_Receptor Postsynaptic Receptor Transmitter->Postsynaptic_Receptor Paralysis Flaccid Paralysis Postsynaptic_Receptor->Paralysis Leads to Emodepside_alt This compound SLO1 SLO-1 K+ Channel Emodepside_alt->SLO1 Activates Hyperpolarization Hyperpolarization SLO1->Hyperpolarization K+ Efflux Hyperpolarization->Paralysis Contributes to

Caption: this compound's dual mechanism of action in nematodes.

References

potential off-target effects of Emodepside in non-nematode organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of Emodepside in non-nematode organisms. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound in nematodes, and do homologous targets exist in vertebrates?

A1: this compound's primary targets in nematodes are the latrophilin receptor (LAT-1) and the voltage- and calcium-activated potassium channel, Slo-1.[1] Homologs of both targets are present in vertebrates, including mammals. The mammalian ortholog of the Slo-1 channel is known as the BK channel (KCNMA1).[2] The presence of these homologous targets raises the potential for off-target effects in non-nematode organisms.[3]

Q2: What is the known selectivity of this compound for nematode versus mammalian Slo-1 channels?

A2: this compound exhibits a significant degree of selectivity for nematode Slo-1 channels over their mammalian counterparts. While it acts as a potent and prolonged activator of nematode Slo-1 channels, its effect on the human KCNMA1 channel is transient activation followed by inhibition.[2] Studies have shown that worms expressing the human KCNMA1 channel are 10- to 100-fold less sensitive to this compound than those expressing the nematode channel.[2] This differential activity is a key factor in its selective toxicity against nematodes.

Q3: Has this compound shown any activity on other non-nematode ion channels or receptors?

A3: In vitro studies have investigated this compound's activity on other mammalian channels. For the human ether-à-go-go-related gene (hERG) channel, which is crucial for cardiac repolarization, this compound showed a 20% inhibitory concentration (IC20) of 19 µM, suggesting a low potential for QT prolongation.[4] It has also been shown to weakly inhibit the GABA-A receptor, with 46% inhibition observed at a high concentration of 10 mmol/L.[4]

Q4: What are the observed in vivo off-target effects of this compound in mammals?

A4: In vivo studies in laboratory animals have identified the central nervous system as a target organ for this compound, with observed effects including changes in behavior, activity, tremor, and gait abnormalities in rats, mice, and dogs.[4] The liver, adrenal glands, pancreas, and reproductive system have also been identified as principal target organs for toxicity in repeat-dose studies.[5] In dogs with a specific mutation in the multidrug resistance 1 (MDR1) gene, which impairs the function of the P-glycoprotein efflux transporter at the blood-brain barrier, this compound can lead to more severe neurological toxicity.[6]

Q5: Are there any known off-target effects of this compound in other non-nematode organisms like insects or fish?

Troubleshooting Guides

Problem: I am observing unexpected cytotoxicity in my mammalian cell line treated with this compound.

  • Possible Cause 1: High concentration of this compound.

    • Troubleshooting Step: Review the concentrations used in your experiment. Although this compound has a favorable safety profile, high concentrations can lead to off-target effects. Refer to the available toxicological data (see Tables 1 and 2) to ensure your concentrations are within a relevant range.

  • Possible Cause 2: Off-target effects on cellular machinery.

    • Troubleshooting Step: Consider the possibility that this compound is interacting with off-target cellular components in your specific cell line. You can perform a cell viability assay using a different cell line to see if the effect is cell-type specific.

  • Possible Cause 3: Contamination of the this compound stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound and repeat the experiment. Ensure the solvent used to dissolve this compound is not contributing to the cytotoxicity at the final concentration used.

Problem: My electrophysiological recordings show inconsistent effects of this compound on mammalian ion channels.

  • Possible Cause 1: Variability in channel expression.

    • Troubleshooting Step: Ensure consistent expression levels of the target ion channel in your expression system (e.g., Xenopus oocytes or HEK293 cells). Verify expression using methods like Western blotting or immunofluorescence.

  • Possible Cause 2: Slow onset of this compound's effect.

    • Troubleshooting Step: this compound can have a slow time-dependent effect on ion channels.[8] Ensure your recording protocol allows for a sufficient incubation period to observe the full effect.

  • Possible Cause 3: Biphasic effect of this compound.

    • Troubleshooting Step: Be aware that this compound can have biphasic effects on mammalian channels, such as transient activation followed by inhibition of the human BK channel.[2] Your recording paradigm should be designed to capture both phases of the response.

Quantitative Data Summary

Table 1: In Vivo No Observed Adverse Effect Levels (NOAELs) of this compound

SpeciesRoute of AdministrationDurationNOAELObserved Effects at Higher Doses
RatOral (fasted)Acute10 mg/kg bwEffects on the nervous system[4]
RatOral (fed)Acute1 mg/kg bwHyperglycaemia[4]
RatOral4-week repeat dose5 mg/kg/dayChanges in behavior, activity, tremor, gait abnormalities[4]
DogOral4-week repeat dose5 mg/kg/dayChanges in behavior, activity, tremor, gait abnormalities[4]
Dog (MDR1-mutant)OralSingle dose< 2 mg/kgNeurological adverse events[6]

Table 2: In Vitro Off-Target Effects of this compound

TargetOrganism/Cell LineAssay TypeValue
hERG Channel-ElectrophysiologyIC20 = 19 µM[4]
GABA-A Receptor--46% inhibition at 10 mmol/L[4]
Schistosoma mansoni (adult)TrematodeViability AssayIC50: 30–50 µM[9]
Schistosoma haematobium (adult)TrematodeViability AssayIC50: 30–50 µM[9]

Key Experimental Protocols

1. Electrophysiological Recording of this compound's Effect on Ion Channels (e.g., in Xenopus oocytes)

  • Objective: To measure the effect of this compound on the activity of a specific ion channel expressed in Xenopus oocytes.

  • Methodology:

    • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

    • cRNA Injection: Inject oocytes with cRNA encoding the ion channel of interest (e.g., human KCNMA1).

    • Incubation: Incubate the oocytes for 2-7 days to allow for channel expression.

    • Two-Electrode Voltage Clamp (TEVC):

      • Place an oocyte in a recording chamber continuously perfused with a standard bath solution.

      • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

      • Clamp the membrane potential at a holding potential (e.g., -80 mV).

      • Apply voltage steps to elicit channel currents.

    • This compound Application: Perfuse the oocyte with a solution containing the desired concentration of this compound.

    • Data Acquisition: Record the changes in current in response to the voltage steps before, during, and after this compound application.

    • Analysis: Analyze the current-voltage relationships and kinetic properties of the channel to determine the effect of this compound.

2. In Vivo Repeat-Dose Toxicity Study in Dogs

  • Objective: To determine the No Observed Adverse Effect Level (NOAEL) and identify target organs of toxicity for this compound following repeated oral administration in dogs.

  • Methodology:

    • Animal Selection: Use a sufficient number of healthy, purpose-bred dogs (e.g., Beagles) of both sexes.

    • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

    • Dose Groups: Assign animals to different dose groups, including a control group (vehicle only) and at least three this compound dose levels.

    • Administration: Administer this compound orally (e.g., via gavage or in capsules) once daily for a specified period (e.g., 4 weeks).

    • Clinical Observations: Conduct detailed clinical observations at least once daily, including checks for changes in behavior, appearance, and signs of toxicity.

    • Body Weight and Food Consumption: Record body weight and food consumption weekly.

    • Clinical Pathology: Collect blood and urine samples at pre-defined intervals for hematology, clinical chemistry, and urinalysis.

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve a comprehensive set of organs and tissues for histopathological examination.

    • Data Analysis: Analyze all collected data to identify any dose-related adverse effects and determine the NOAEL.[4]

3. Radioligand Binding Assay for Mammalian Latrophilin Receptor

  • Objective: To determine the binding affinity of this compound to a mammalian latrophilin receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the mammalian latrophilin receptor of interest.

    • Radioligand Selection: Choose a suitable radiolabeled ligand that binds to the latrophilin receptor (e.g., a radiolabeled form of a known ligand or this compound itself, if available).

    • Binding Reaction:

      • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (as a competitor).

      • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).

    • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to reach equilibrium.

    • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using rapid filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding at each concentration of this compound.

      • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

      • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

      • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

Emodepside_Signaling_Pathway cluster_nematode Nematode Neuromuscular Junction Emodepside_n This compound LAT1_n LAT-1 Receptor (Presynaptic) Emodepside_n->LAT1_n Binds SLO1_n SLO-1 K+ Channel (Presynaptic & Postsynaptic) Emodepside_n->SLO1_n Directly Activates Gq Gq Protein LAT1_n->Gq Hyperpolarization_n Hyperpolarization & Flaccid Paralysis SLO1_n->Hyperpolarization_n K+ Efflux PLC Phospholipase C Gq->PLC DAG DAG PLC->DAG Vesicle Synaptic Vesicle (Inhibitory Neurotransmitter) DAG->Vesicle Promotes Fusion Vesicle->Hyperpolarization_n Neurotransmitter Release

Caption: this compound's mechanism of action in nematodes.

Experimental_Workflow_Toxicity_Testing start Start: In Vivo Toxicity Assessment animal_selection Animal Selection (e.g., Rats, Dogs) start->animal_selection dose_ranging Dose Range Finding Study (Acute Toxicity) animal_selection->dose_ranging repeat_dose Repeat-Dose Study (e.g., 28-day) dose_ranging->repeat_dose observations Clinical Observations, Body Weight, Food Intake repeat_dose->observations clinical_path Clinical Pathology (Hematology, Biochemistry) repeat_dose->clinical_path necropsy Necropsy & Histopathology observations->necropsy clinical_path->necropsy noael Determination of NOAEL necropsy->noael end End: Safety Profile Established noael->end

Caption: Workflow for in vivo toxicity testing of this compound.

Logical_Relationship_Off_Target_Effects This compound This compound nematode_targets Nematode Targets (LAT-1, SLO-1) This compound->nematode_targets Primary Action vertebrate_homologs Vertebrate Homologs (Latrophilin, BK Channels) This compound->vertebrate_homologs Potential Interaction off_target_effects Potential Off-Target Effects in Non-Nematodes vertebrate_homologs->off_target_effects cns_effects CNS Effects (Tremor, Ataxia) off_target_effects->cns_effects organ_toxicity Organ Toxicity (Liver, Pancreas, etc.) off_target_effects->organ_toxicity mdr1_interaction Interaction with MDR1 (P-glycoprotein) off_target_effects->mdr1_interaction neurotoxicity Increased Neurotoxicity in MDR1-mutant Dogs mdr1_interaction->neurotoxicity

Caption: Logical relationship of this compound's off-target effects.

References

Technical Support Center: Enhancing the Oral Bioavailability of Emodepside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of the anthelmintic drug, Emodepside.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes?

A1: Low and variable oral bioavailability of this compound is a known challenge primarily due to its lipophilic nature and poor aqueous solubility.[1][2] Several factors could be contributing to your observations:

  • Poor Solubility: this compound is practically insoluble in water, which is a major rate-limiting step for its absorption in the gastrointestinal tract.[3]

  • Formulation Effects: The physical form of this compound in your formulation is critical. Crystalline this compound has significantly lower absorption compared to amorphous or solubilized forms.[4] For instance, immediate-release (IR) tablets have shown much lower bioavailability than a liquid service formulation (LSF).[4][5]

  • Food Effects: The presence of food can significantly alter the absorption of this compound. In dogs, food enhances its absorption, which can increase the risk of toxicity.[6][7] Conversely, in humans, administration in a fed state slows down absorption compared to a fasting state.[1][5]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-gp efflux transporter, which is present in the intestinal epithelium.[1] This transporter actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption.

  • Metabolism: While this compound is primarily excreted unchanged, some hepatic metabolism to hydroxylated derivatives does occur.[1] The extent of first-pass metabolism could contribute to variability.

Q2: What formulation strategies can we explore to improve the oral absorption of this compound?

A2: Improving the formulation is a key strategy. Consider the following approaches:

  • Amorphous Solid Dispersions (ASDs): Developing formulations with amorphous this compound is expected to significantly improve its biopharmaceutical properties and bioavailability compared to crystalline forms.[4]

  • Lipid-Based Formulations: Given its lipophilic nature, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid solutions can help to maintain the drug in a solubilized state in the gastrointestinal tract.

  • Solubilizing Excipients: The use of surfactants, co-solvents, and complexing agents like cyclodextrins can enhance the solubility of this compound.[3]

  • Liquid Formulations: As demonstrated in clinical trials, liquid service formulations (LSFs) provide superior bioavailability compared to solid dosage forms.[4][5]

Q3: How does the fed versus fasted state impact this compound bioavailability, and how should we control for this in our experiments?

A3: The effect of food is species-dependent and a critical experimental parameter.

  • In Dogs: Food markedly enhances the absorption of this compound.[6] Therefore, it is crucial to maintain a consistent fasting protocol (e.g., overnight fasting before and for at least 4 hours after administration) to ensure reproducible results and avoid potential toxicity.

  • In Humans: In the fasting state, this compound is absorbed more rapidly, leading to a higher Cmax.[1][5] When taken with food, the absorption is slower, but the overall plasma exposure may not be significantly affected.[4]

  • Experimental Control: For any preclinical or clinical study, the feeding state must be strictly controlled and standardized across all study arms to minimize variability. A crossover study design can be useful to specifically quantify the food effect.

Q4: We are concerned about potential neurotoxicity in our animal studies. What is the mechanism, and how can we mitigate this risk?

A4: Neurotoxicity is a potential risk, particularly in animals with a deficiency in the P-glycoprotein transporter.

  • Mechanism: this compound is a substrate for P-gp, which is a key component of the blood-brain barrier and is responsible for effluxing a wide range of xenobiotics from the central nervous system.[1] In animals with a mutation in the MDR1 gene (which codes for P-gp), this protective mechanism is compromised, leading to increased accumulation of this compound in the brain and subsequent neurotoxic effects.[8]

  • Mitigation Strategies:

    • Genotyping: If working with dog breeds known to have a higher prevalence of the MDR1 mutation (e.g., Collies), consider genotyping the animals before the study.

    • Dose Management: Carefully select and justify the dose, starting with lower doses and escalating cautiously.

    • Fasting Control: In dogs, strictly enforce fasting as co-administration with food can dramatically increase plasma concentrations and the risk of toxicity.[6][7]

    • Clinical Monitoring: Closely monitor animals for any signs of neurotoxicity, such as tremors, ataxia, or lethargy.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between subjects.

Potential Cause Troubleshooting Step
Inconsistent food intakeStandardize the feeding schedule. Ensure all animals are fasted for a consistent period before and after dosing.
Formulation non-homogeneityEnsure the drug is uniformly dispersed in the formulation. For suspensions, ensure adequate resuspension before each dose.
Inaccurate dosingVerify the accuracy of the dosing technique and the concentration of the dosing formulation.
Inter-individual differences in P-gp expression/activityConsider the genetic background of the animal model. If possible, use a more homogeneous population.

Issue 2: Cmax is lower than expected, and Tmax is delayed.

Potential Cause Troubleshooting Step
Poor dissolution of the drug from the formulationThe formulation may be based on crystalline this compound.[4] Evaluate the solid-state properties of your drug substance. Consider micronization or formulating as an amorphous solid dispersion.
Slow gastric emptyingThe presence of food can delay gastric emptying.[4] Ensure animals are in a fasted state if rapid absorption is desired.
Drug degradation in the stomachAlthough not widely reported for this compound, assess its stability at low pH if you suspect this is an issue.

Issue 3: Bioavailability of our new solid formulation is significantly lower than the liquid formulation.

Potential Cause Troubleshooting Step
Precipitation of the drug in the GI tractThe drug may be dissolving but then precipitating into a less soluble form. Include precipitation inhibitors in your formulation.
Insufficient wetting of the drug particlesIncorporate surfactants or wetting agents into the tablet or capsule formulation.
Crystalline form in solid dosageThis is a likely cause. The relative bioavailability of immediate-release tablets with crystalline this compound was found to be as low as 11.7% compared to a liquid formulation.[4] Focus on formulations that maintain this compound in a solubilized or amorphous state.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
Water< 0.1 mg/mL (practically insoluble)[3]
DMSO120 mg/mL[3]
10% DMSO / 90% Corn Oil≥ 3 mg/mL (clear solution)[3]

Table 2: Pharmacokinetic Parameters of Different Oral this compound Formulations in Humans (Fasting State)

Formulation Dose Relative Bioavailability vs. LSF Key Observation Reference
Liquid Service Formulation (LSF)1-40 mg-Rapidly absorbed, dose-proportional exposure.[4][5]
Immediate-Release (IR) Tablet5 mg35.0%Significantly lower rate and extent of absorption compared to LSF.[4]
Immediate-Release (IR) Tablet20 mg11.7%Less than dose-proportional exposure.[4]

Experimental Protocols

Protocol 1: Basic Pharmacokinetic Study in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize for at least one week before the study.

  • Grouping: Divide animals into groups (e.g., n=6 per group) for each formulation to be tested. Include a control group receiving the vehicle.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing but allow free access to water.

  • Formulation Preparation: Prepare the this compound formulations (e.g., suspension in 0.5% methylcellulose, solution in a lipid-based vehicle) at the target concentration. Ensure homogeneity.

  • Dosing: Administer the formulation orally via gavage at a specified dose volume (e.g., 5 mL/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_prep Pre-Study Preparation cluster_study Study Conduct cluster_analysis Analysis acclimatize Animal Acclimatization grouping Grouping & Randomization acclimatize->grouping fasting Overnight Fasting grouping->fasting formulation Formulation Preparation fasting->formulation dosing Oral Dosing (Gavage) formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis emodepside_moa cluster_neuron Presynaptic Neuron (Nematode) This compound This compound lat_receptor Latrophilin (LAT-1) Receptor This compound->lat_receptor Binds to slo1_channel SLO-1 K+ Channel This compound->slo1_channel Activates lat_receptor->slo1_channel Modulates hyperpolarization K+ Efflux & Hyperpolarization slo1_channel->hyperpolarization paralysis Flaccid Paralysis of the Worm hyperpolarization->paralysis bioavailability_factors This compound Oral this compound factors Physicochemical Factors Poor Aqueous Solubility Lipophilicity This compound->factors formulation Formulation Factors Crystalline vs. Amorphous Liquid vs. Solid This compound->formulation physiological Physiological Factors Food Effect (Species-dependent) P-gp Efflux Enterohepatic Recycling This compound->physiological absorption Systemic Absorption factors->absorption formulation->absorption physiological->absorption

References

troubleshooting inconsistent results in Emodepside efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Emodepside efficacy studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing lower than expected efficacy with this compound in our in vivo study. What are the potential causes?

A1: Inconsistent or lower-than-expected efficacy of this compound in vivo can stem from several factors. A primary consideration is the potential for anthelmintic resistance in the parasite strain being studied.[1][2][3] this compound has a unique mechanism of action, which makes it effective against many nematodes resistant to other drug classes.[4][5][6] However, variations in parasite genetics can still influence susceptibility.

Other critical factors include:

  • Drug Formulation and Administration: The bioavailability of this compound can be significantly affected by its formulation and the route of administration (e.g., oral vs. topical).[7][8] Ensure the formulation is appropriate for the target host and that the administration technique is correct to guarantee proper dosage and absorption.

  • Host Factors: The physiological state of the host animal can impact drug metabolism and disposition. Factors such as concurrent infections, nutritional status, and individual metabolic differences can alter the pharmacokinetic profile of this compound.

  • Parasite Life Stage: The efficacy of this compound can vary depending on the developmental stage of the nematode (e.g., larvae vs. adult worms).[6][7][9] Ensure your study design targets the appropriate life stage for which this compound is expected to be effective.

Q2: Our in vitro results with this compound are not correlating with our in vivo data. Why might this be?

A2: Discrepancies between in vitro and in vivo results are a common challenge in drug efficacy studies.[10] Several factors can contribute to this:

  • Pharmacokinetics and Metabolism: In vitro assays do not account for the complex pharmacokinetic and metabolic processes that occur in a living host. The concentration of this compound reaching the parasite in vivo may be different from the concentrations used in vitro.

  • Host-Parasite Interactions: The host's immune response and other physiological factors can influence parasite viability and drug efficacy in vivo, aspects that are absent in in vitro setups.

  • Assay Conditions: The conditions of the in vitro assay, such as culture media, temperature, and exposure time, can significantly impact the apparent efficacy of the drug. It is crucial to use standardized and validated in vitro protocols.[10][11]

Q3: We have observed that a multi-drug resistant strain of hookworm in our lab appears more susceptible to this compound than the wild-type strain. Is this a known phenomenon?

A3: Yes, this surprising trend has been documented. A study on Ancylostoma caninum found that a triple-anthelmintic-resistant isolate was more susceptible to this compound than the drug-susceptible isolate.[1][12][13] The researchers hypothesized that this enhanced sensitivity could be related to an elevated basal expression of the SLO-1 channels, which are a primary target of this compound.[1][12] This highlights the complex interplay between resistance mechanisms to different anthelmintics and the unique mode of action of this compound.

Data on this compound Efficacy

The following tables summarize quantitative data on the efficacy of this compound from various studies.

Table 1: Efficacy of this compound Against Various Nematode Species

Parasite SpeciesHostFormulationEfficacy (Fecal Egg Count Reduction %)Citation
Toxocara catiCatThis compound/praziquantel spot-on>98%[14]
Ancylostoma caninum (MADR)DogThis compound/praziquantel100%[3]
Trichuris trichiuraHumanOral85% cure rate (5mg dose)[6]
Onchocerca ochengiCattleN/ARapid and sustained suppression of microfilariae[6]

Table 2: Stage-Specific Efficacy of this compound against Toxocara cati in Cats

Larval/Adult StageEfficacy %Citation
Mature Adults100%[9]
Immature Adults100%[9]
Fourth Stage Larvae (L4)≥99.4%[9]
Third Stage Larvae (L3)96.8%[9]

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing this compound efficacy.

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a standard method for evaluating the efficacy of anthelmintics in vivo.[15][16]

  • Animal Selection and Acclimation: Select a group of naturally or experimentally infected animals with a sufficient parasite load. Acclimate the animals to the housing conditions for at least one week before the start of the study.

  • Pre-Treatment Sampling: Collect individual fecal samples from each animal to determine the baseline fecal egg count (FEC). The McMaster technique is a commonly used quantitative method.[17]

  • Randomization and Treatment: Randomly allocate animals to a control group (placebo or vehicle) and one or more treatment groups receiving this compound at the desired dose and formulation.

  • Post-Treatment Sampling: Collect fecal samples from all animals again at a specified time point post-treatment. For this compound, a 10-14 day interval is often appropriate.[16]

  • Egg Counting: Perform fecal egg counts on the post-treatment samples using the same method as the pre-treatment counts.

  • Calculation of Efficacy: Calculate the percentage of fecal egg count reduction for each treatment group using the following formula: % Reduction = [1 - (Mean FEC of Treatment Group Post-treatment / Mean FEC of Control Group Post-treatment)] * 100

  • Interpretation: An efficacy of >90% is generally considered effective for a claim against a specific worm species.[15][18]

In Vitro Larval Survival Assay

This assay assesses the direct effect of this compound on the viability of nematode larvae.

  • Larval Preparation: Obtain third-stage larvae (L3) of the target nematode species and wash them to remove any contaminants.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to achieve the desired test concentrations in the assay medium.

  • Assay Setup: In a multi-well plate, add a known number of larvae to each well containing the assay medium with the different concentrations of this compound. Include a solvent control and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess larval viability at the end of the incubation period. This can be done by observing motility under a microscope. Non-motile larvae are considered non-viable.

  • Data Analysis: Calculate the percentage of larval mortality for each concentration and determine the EC50 (the concentration that causes 50% mortality).

Visualizations

This compound's Mechanism of Action

This compound exerts its anthelmintic effect through a novel mechanism of action targeting neuromuscular junctions in nematodes.[5][19][20] It binds to a presynaptic latrophilin receptor, which triggers a downstream signaling cascade.[19][20] This cascade involves the activation of Gq-alpha protein and phospholipase C-beta, leading to the mobilization of diacylglycerol (DAG).[19] DAG, in turn, activates other proteins involved in synaptic vesicle function, ultimately resulting in the release of an inhibitory neurotransmitter or neuromodulator.[19][21] This leads to a flaccid paralysis of the pharynx and somatic musculature of the nematode.[19] this compound also acts on the SLO-1 potassium channel, a calcium-activated potassium channel, which contributes to its paralytic effect.[4][5][20]

Emodepside_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell cluster_channel Alternative Target This compound This compound latrophilin Latrophilin Receptor This compound->latrophilin Binds to slo1 SLO-1 K+ Channel This compound->slo1 Also acts on gq_alpha Gq-alpha Protein latrophilin->gq_alpha Activates plc_beta Phospholipase C-beta gq_alpha->plc_beta Activates dag Diacylglycerol (DAG) plc_beta->dag Mobilizes vesicle_release Neurotransmitter Release dag->vesicle_release Stimulates paralysis Flaccid Paralysis vesicle_release->paralysis Induces paralysis_alt Contributes to Paralysis slo1->paralysis_alt Modulates emodepside_alt This compound

Caption: this compound's dual mechanism of action targeting the latrophilin receptor and SLO-1 channel.

Troubleshooting Workflow for Inconsistent Efficacy

When faced with inconsistent results in this compound efficacy studies, a systematic approach to troubleshooting is essential. The following workflow can help identify the potential source of the variability.

Troubleshooting_Workflow start Inconsistent Efficacy Observed check_protocol Review Experimental Protocol (Dose, Route, Timing) start->check_protocol check_drug Verify Drug Formulation (Storage, Preparation) check_protocol->check_drug No protocol_issue Protocol Deviation Identified check_protocol->protocol_issue Yes check_parasite Assess Parasite Strain (Resistance, Life Stage) check_drug->check_parasite No drug_issue Drug Integrity Compromised check_drug->drug_issue Yes check_host Evaluate Host Factors (Health, Genetics) check_parasite->check_host No parasite_issue Parasite Factors Suspected check_parasite->parasite_issue Yes host_issue Host Factors Suspected check_host->host_issue Yes revise_protocol Revise and Repeat Experiment check_host->revise_protocol No, Re-evaluate protocol_issue->revise_protocol new_drug Source New Drug Batch drug_issue->new_drug resistance_test Perform Resistance Testing parasite_issue->resistance_test control_host Standardize Host Conditions host_issue->control_host

Caption: A decision-tree workflow for troubleshooting inconsistent this compound efficacy results.

References

strategies to minimize potential neurotoxicity of Emodepside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the potential neurotoxicity of Emodepside during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing tremors and ataxia in our animal models after this compound administration. What is the likely cause and how can we mitigate this?

A1: Tremors and ataxia are classic signs of this compound-induced neurotoxicity. The primary cause is the drug crossing the blood-brain barrier and acting on neuronal ion channels, particularly SLO-1 potassium channels.[1][2][3] Several factors can exacerbate this effect.

Troubleshooting Steps:

  • Verify P-glycoprotein (P-gp) Status: this compound is a substrate for the P-gp efflux transporter, which limits its entry into the brain.[1][4] Animals with a mutation in the MDR1 gene (which codes for P-gp) are highly susceptible to neurotoxicity.[1][4][5][6]

    • Action: If working with dog breeds known for MDR1 mutations (e.g., Collies, Australian Shepherds), genotyping is strongly recommended before this compound administration.[3][5][6] For rodent models, consider using wild-type strains or be aware of the P-gp status of your selected strain.

  • Review Dosing and Administration Protocol:

    • Dose-Dependence: Neurotoxic effects are dose-dependent.[1] Review your calculations to ensure the correct dose was administered.

    • Fasting State: Administration of oral this compound to fed animals can significantly increase its absorption and peak plasma concentrations, thereby increasing the risk of neurotoxicity.[1][5][6][7]

    • Action: Administer oral this compound to fasted animals. A minimum of 4 hours of fasting is often recommended.[6][7]

  • Check for Drug Interactions: Co-administration with P-gp inhibitors (e.g., cyclosporine, ketoconazole) or CYP3A inhibitors can increase this compound's systemic exposure and brain penetration.[8]

    • Action: Review all co-administered compounds and avoid known inhibitors of P-gp and CYP3A enzymes.

Q2: Can the formulation of this compound influence its neurotoxic potential?

A2: Yes, the formulation can significantly alter the pharmacokinetic profile of this compound, which in turn affects its safety margin. Different formulations (e.g., topical vs. oral modified-release vs. oral solution) will have different absorption rates, peak concentrations (Cmax), and overall exposure (AUC).[9][10][11] For instance, an oral solution may be absorbed more rapidly and lead to a higher Cmax than a modified-release tablet, potentially increasing the risk of acute neurotoxicity, especially in susceptible individuals.[7][10]

Q3: What is the primary molecular target of this compound that mediates neurotoxicity?

A3: The primary molecular target of this compound is the SLO-1 (slowpoke) large-conductance calcium-activated potassium channel.[2][12][13][14] While its anthelmintic effect is due to potent activation of nematode SLO-1 channels, this compound can also activate mammalian SLO-1 channels, although with lower affinity.[15][16][17][18] Activation of these channels in the central nervous system leads to hyperpolarization of neurons, inhibiting neurotransmitter release and causing the observed neurological signs like paralysis and lack of coordination.[2][19] this compound also interacts with latrophilin-like receptors, which can contribute to its effects.[2][20]

Q4: Are there in vitro models to screen for this compound's neurotoxic potential early in development?

A4: Yes, several in vitro models can be used for early-stage neurotoxicity screening. These models can help predict the potential for adverse neurological effects before proceeding to extensive in vivo studies.

  • Cell-based Assays with Neuronal Cultures: Human induced pluripotent stem cell (hiPSC)-derived neuronal models, co-cultures of neurons and astrocytes, or rodent primary cortical neurons can be used.[21][22][23][24] These cultures can be grown on micro-electrode arrays (MEAs) to assess changes in spontaneous electrical activity, network bursting, and seizure-like events upon exposure to this compound.[22]

  • Xenopus Oocyte Expression System: Oocytes can be engineered to express specific mammalian ion channels, such as the human SLO-1 orthologue (KCNMA1). Electrophysiological techniques like voltage-clamp can then be used to directly measure the effect of this compound on channel function.[12][13]

Quantitative Data Summary

Table 1: this compound Toxicity Data

ParameterSpeciesRoute of AdministrationValueReference(s)
LD50 (Acute) RatOral>500 mg/kg[3]
LD50 (Acute) RatDermal>5000 mg/kg[3]
No-Observed-Effect Level (NOEL) CatTopical (repeated dose)Up to 5x therapeutic dose[3]
Adverse Effects Dose (Human Phase I) HumanOral40 mg[1]

Table 2: Clinical Signs of Neurotoxicity in MDR1-Mutant Dogs

Clinical SignFrequency/ObservationReference(s)
Ataxia Prominent symptom[1][6]
Tremors Generalized and progressive[1][5][6]
Salivation (Drooling) Frequently reported[3][6][8]
Agitation/Panting Observed in hospitalized cases[5][6]
Vomiting Common symptom[1][3]
Seizures Possible in severe cases[1][8]

Detailed Experimental Protocols

Protocol 1: Assessing Neurotoxicity in P-glycoprotein-Deficient Mice

Objective: To evaluate the impact of P-glycoprotein deficiency on the neurotoxic effects of this compound in vivo.

Model: P-gp deficient (mdr1a/b -/-) mice and wild-type (WT) littermates.

Methodology:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week.

  • Baseline Assessment (Rotarod Test): Train mice on a rotarod apparatus for 2-3 consecutive days to establish a stable baseline performance. The rotarod test measures motor coordination and balance.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer a single dose of this compound (e.g., 1 mg/kg) orally to both P-gp deficient and WT mice.[4] Include a vehicle control group for each genotype.

  • Post-Dose Monitoring:

    • At set time points (e.g., 2, 4, 8, 24 hours post-dose), perform the rotarod test. Record the latency to fall for each mouse.[4]

    • Observe mice for clinical signs of neurotoxicity, including ataxia, tremors, and altered behavior.[6]

  • Data Analysis: Compare the rotarod performance and clinical scores between the P-gp deficient and WT groups. A significant decrease in performance in the P-gp deficient group indicates that P-gp plays a crucial role in preventing this compound-induced neurotoxicity.[4]

Protocol 2: In Vitro Evaluation of this compound on Neuronal Activity using Micro-Electrode Arrays (MEAs)

Objective: To determine the effect of this compound on the electrophysiological activity of neuronal networks in vitro.

Model: Human iPSC-derived neurons or rat primary cortical neurons cultured on MEA plates.

Methodology:

  • Cell Culture: Plate neurons on MEA plates and culture until a stable, spontaneously active neuronal network is formed (typically 2-4 weeks).[22]

  • Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal networks. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

  • Compound Application:

    • Prepare a concentration range of this compound in the culture medium.

    • Apply the different concentrations of this compound to the neuronal cultures. Include a vehicle control.

  • Post-Exposure Recording: Record the neuronal activity at multiple time points after compound application.

  • Data Analysis: Analyze the MEA data to determine if this compound causes a concentration-dependent change in neuronal activity. Inhibition of firing and bursting would be consistent with the activation of inhibitory K+ channels.

Visualizations

Emodepside_Neurotoxicity_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Central Nervous System Emodepside_blood This compound Pgp P-glycoprotein (P-gp) Efflux Transporter Emodepside_blood->Pgp Efflux Pgp_mutant Defective P-gp (MDR1 Mutation) Emodepside_blood->Pgp_mutant Ineffective Efflux Emodepside_brain This compound Emodepside_blood->Emodepside_brain Limited Entry Pgp_mutant->Emodepside_brain Increased Entry SLO1 SLO-1 K+ Channel Emodepside_brain->SLO1 Activates Neuron Neuron Toxicity Neurotoxic Effects (Ataxia, Tremors) Neuron->Toxicity Leads to SLO1->Neuron Hyperpolarizes

Caption: Mechanism of this compound neurotoxicity at the blood-brain barrier.

Mitigation_Strategy_Workflow cluster_risk_assessment Risk Assessment cluster_mitigation Mitigation Strategies start Experiment Planning with this compound check_genotype Animal Model Selection: MDR1 Genotype Known? start->check_genotype check_diet Administration Protocol: Fasted State? start->check_diet check_drugs Concomitant Medications: P-gp/CYP3A Inhibitors? start->check_drugs genotype_screen Action: Genotype Screening check_genotype->genotype_screen If at risk fasting_protocol Action: Ensure Fasting check_diet->fasting_protocol If 'No' avoid_interactions Action: Avoid Interacting Drugs check_drugs->avoid_interactions If 'Yes' dose_adjustment Action: Use Lowest Effective Dose genotype_screen->dose_adjustment end_point Proceed with Experiment (Minimized Neurotoxicity Risk) fasting_protocol->end_point avoid_interactions->end_point dose_adjustment->end_point

Caption: Workflow for minimizing this compound neurotoxicity risk.

Experimental_Workflow invitro Step 1: In Vitro Screening (e.g., MEA, Oocyte Expression) Assess direct neuronal/channel effects pk_studies Step 2: Pharmacokinetic Studies Determine Cmax, AUC, T1/2 (Fasted vs. Fed) invitro->pk_studies Inform dose selection invivo_wt Step 3: In Vivo Pilot Study (WT) (e.g., Rotarod Test) Establish dose-response pk_studies->invivo_wt Guide in vivo protocol invivo_mutant Step 4: In Vivo Study (MDR1-mutant) Assess impact of P-gp deficiency Confirm safety margin invivo_wt->invivo_mutant Confirm mechanism & risk

Caption: Tiered experimental workflow for neurotoxicity assessment.

References

Technical Support Center: Optimizing Emodepside Efficacy Against Heartworm Microfilariae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limitations of Emodepside in killing heartworm (Dirofilaria immitis) microfilariae.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against Dirofilaria immitis?

A1: this compound is a semi-synthetic cyclooctadepsipeptide that exerts its anthelmintic effect by targeting the SLO-1 potassium channel, a calcium-activated potassium channel, in nematodes. Binding of this compound to the SLO-1 channel leads to an influx of potassium ions, causing hyperpolarization of the pharyngeal and body wall muscles, resulting in paralysis and death of the parasite.[1][2]

Q2: What are the known limitations of this compound in treating heartworm infections?

A2: The primary limitation is the rapid and potent killing of both adult heartworms and microfilariae.[3] In dogs with high parasite burdens, this can lead to severe and potentially fatal adverse reactions, including pulmonary thromboembolism and anaphylactic shock, due to the sudden death and degradation of a large number of worms.[3] Additionally, this compound is a substrate for P-glycoprotein (P-gp) transporters, which can lead to increased neurotoxicity in dogs with the MDR1 (multi-drug resistance 1) gene mutation.[3][4]

Q3: How does this compound's efficacy vary between different life stages of Dirofilaria immitis?

A3: this compound has demonstrated broad-spectrum activity against various developmental stages of filarial nematodes, including microfilariae, third-stage larvae (L3), fourth-stage larvae (L4), and adult worms of D. immitis in in vitro studies.[5][6] However, the sensitivity to the drug can vary between life stages and parasite species.[3][6]

Q4: Is there evidence of resistance to this compound in Dirofilaria immitis?

A4: While resistance to another major class of anthelmintics, the macrocyclic lactones, has been documented in D. immitis, specific resistance to this compound in this parasite has not been widely reported.[7] However, since this compound is a substrate for P-glycoprotein (P-gp), overexpression of this efflux pump in the parasite could be a potential mechanism of reduced susceptibility.[4][8]

Q5: Can doxycycline be used to enhance the efficacy of this compound against heartworm microfilariae?

A5: While direct studies on the combination of this compound and doxycycline for D. immitis are limited, doxycycline is known to target the endosymbiotic bacteria Wolbachia, which are essential for the development and survival of heartworms.[9][10] Treating with doxycycline prior to or in conjunction with a microfilaricide can weaken the worms, reduce pathology associated with worm death, and decrease microfilariae numbers over time.[9][11] This suggests a potential synergistic approach where doxycycline could mitigate the adverse effects of rapid parasite killing by this compound and potentially enhance its overall efficacy.

Troubleshooting In Vitro this compound Assays

Issue 1: High variability in microfilariae motility inhibition results between experiments.

Potential Cause Troubleshooting Step
Inconsistent Parasite Purification: Ensure a standardized protocol for isolating microfilariae from blood to obtain a pure and healthy population for each assay.
Variations in Culture Media: Use a consistent, high-quality culture medium (e.g., supplemented RPMI 1640) for all experiments. Document the lot number of the media and supplements.[5]
Different Read-out Units/Methods: Employ a consistent and objective method for assessing microfilarial motility. Automated imaging systems (e.g., DiroImager) are preferable to subjective scoring to reduce inter-observer variability.[5]
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not affect microfilarial motility.[5]

Issue 2: Lower than expected this compound potency (high IC50 values).

Potential Cause Troubleshooting Step
Drug Degradation: Prepare fresh drug dilutions for each experiment from a properly stored stock solution. Protect the drug from light and excessive heat.
Sub-optimal Incubation Conditions: Maintain consistent incubation conditions (37°C, 5% CO2).[5] Variations in temperature or CO2 levels can stress the parasites and affect their response to the drug.
High Parasite Density: Use a consistent and appropriate number of microfilariae per well (e.g., approximately 250 per well in a 96-well plate) as high densities can alter the local drug concentration and nutrient availability.[5]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against the microfilariae of Acanthocheilonema viteae, a related filarial nematode, which can serve as a reference for expected potency.

Filarial Species Life Stage Assay Duration IC50 (µM)
Acanthocheilonema viteaeMicrofilariae72 hours0.01
Data extracted from Hübner et al., 2021.[5]

Experimental Protocols

In Vitro Motility Inhibition Assay for Dirofilaria immitis Microfilariae

This protocol is adapted from Hübner et al., 2021.[5]

1. Microfilariae Purification:

  • Isolate microfilariae from heparinized blood of a D. immitis infected dog using a standardized purification protocol.

2. Culture Preparation:

  • Resuspend purified microfilariae in supplemented RPMI 1640 medium.

  • Dispense approximately 250 microfilariae into each well of a 96-well microtiter plate.

3. Drug Preparation and Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Add the drug dilutions to the respective wells. Include solvent-only wells as negative controls.

4. Incubation:

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

5. Motility Assessment:

  • Evaluate microfilarial motility at 72 hours post-treatment.

  • Preferred Method: Use an automated image-based analysis system to quantify motility.

  • Manual Method: Score motility on a 4-point scale (0 = complete paralysis, 3 = full motility) by a trained observer blinded to the treatment groups.

6. Data Analysis:

  • Calculate the percentage inhibition of motility relative to the negative control for each concentration.

  • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Visualizations

Emodepside_Mechanism_of_Action This compound This compound slo1 SLO-1 K+ Channel (on pharyngeal and body wall muscle) This compound->slo1 k_influx Increased K+ Influx slo1->k_influx hyperpolarization Hyperpolarization of Muscle Cell Membrane k_influx->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis death Parasite Death paralysis->death

Caption: Mechanism of action of this compound on nematode muscle cells.

Experimental_Workflow mf_isolation Isolate D. immitis Microfilariae from Blood culture_setup Culture ~250 mf/well in 96-well plate mf_isolation->culture_setup drug_add Add Drug to Wells (include controls) drug_prep Prepare this compound Serial Dilutions drug_prep->drug_add incubation Incubate 72h (37°C, 5% CO2) motility_assess Assess Motility (Automated Imaging) incubation->motility_assess data_analysis Calculate % Inhibition and IC50 motility_assess->data_analysis

Caption: Workflow for in vitro motility inhibition assay.

Logical_Relationship cluster_this compound This compound Treatment cluster_doxycycline Potential Adjunctive Therapy This compound This compound rapid_kill Rapid Killing of Microfilariae & Adults This compound->rapid_kill adverse_events Potential for Severe Adverse Events rapid_kill->adverse_events doxycycline Doxycycline target_wolbachia Targets Wolbachia Endosymbionts doxycycline->target_wolbachia weaken_parasite Weakens Parasite & Reduces Pathology target_wolbachia->weaken_parasite weaken_parasite->adverse_events May Mitigate

Caption: Addressing this compound limitations with Doxycycline.

References

refining experimental design for Emodepside drug trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the anthelmintic drug Emodepside.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound exerts its anthelmintic effect through a novel mechanism of action, primarily by targeting two distinct proteins in nematodes. It binds to a presynaptic G-protein coupled latrophilin receptor (LAT-1), which initiates a signaling cascade involving Gqα protein and phospholipase-Cβ.[1][2] This ultimately leads to the release of an inhibitory neuropeptide, causing paralysis.[3] Additionally, this compound directly interacts with and opens a calcium-activated potassium channel called SLO-1, which leads to hyperpolarization of the neuron, inhibition of synaptic transmission, and flaccid paralysis of the pharynx and somatic muscles.[2][4][5] This dual action makes it effective against nematodes that have developed resistance to other drug classes.[4][6]

Q2: What is the known spectrum of activity for this compound? A2: this compound has a broad spectrum of activity against a wide range of gastrointestinal and extraintestinal nematodes.[2][7] It is effective against both larval and adult stages.[8] It has demonstrated efficacy against nematodes in veterinary species like cats and dogs, and is being investigated for human use against soil-transmitted helminths and Onchocerca volvulus, the causative agent of river blindness.[7][8][9][10]

Q3: What are the main molecular targets of this compound in nematodes? A3: The two primary molecular targets are the latrophilin-like receptor (specifically LAT-1) and the calcium-activated potassium channel SLO-1.[5][6] While the latrophilin receptor is involved in modulating pharyngeal pumping, the SLO-1 channel appears to be the key target for its effects on locomotion.[3][8] Mutants lacking both targets show significant resistance to the drug.[3]

Q4: How is this compound synthesized? A4: this compound is a semi-synthetic derivative of PF1022A, a natural metabolite of the fungus Mycelia sterilia found on the leaves of Camellia japonica.[1][3] The synthesis involves attaching a morpholine ring to the para position of each of the two D-phenyllactic acid units within the PF1022A structure to enhance its pharmacokinetic properties.[3][5]

Troubleshooting Guide

Q1: I am having trouble dissolving this compound for my in vitro assay. What is the recommended solvent? A1: this compound has low aqueous solubility.[11][12] For in vitro experiments, it is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[11][13] Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is low enough to not affect the parasites (typically <1%). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q2: My experimental results are inconsistent. What factors could be affecting the stability of this compound in my experiments? A2: The stability of this compound in solution can be influenced by several factors. It is susceptible to degradation in basic conditions and following exposure to UV light or oxidative conditions.[12] Ensure that the pH of your buffers is neutral or slightly acidic and protect your stock solutions and experimental plates from light. Prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistency.

Q3: I am observing a lack of efficacy in a nematode strain that should be susceptible. What could be the issue? A3: Apparent lack of efficacy can stem from several sources. First, verify the concentration and stability of your this compound solution as described above. Second, consider the life stage of the parasite, as sensitivity can vary.[8] If these factors are controlled, the issue may be the development of resistance. Resistance to this compound is often linked to mutations in the slo-1 gene, which codes for the BK potassium channel.[5][14] Sequencing the slo-1 gene in the nematode strain may help identify potential resistance-conferring mutations.

Q4: My in vitro results are not translating to my in vivo animal models. Why might this be? A4: Discrepancies between in vitro and in vivo results are common in anthelmintic research.[15] Several factors can contribute to this:

  • Pharmacokinetics: this compound's bioavailability can be influenced by the formulation and the fed state of the animal.[8][16] The lipid-soluble nature of the drug can lead to slow redistribution from fat stores.[8]

  • Host Metabolism: The drug is metabolized in the liver, primarily by CYP3A4 in humans.[17] The metabolic rate can differ between species.

  • Host-Parasite Interaction: The host immune system can play a role in clearing parasites weakened by the drug, an effect not captured in in vitro assays.[15] Ensure the dosage and administration route in your animal model are appropriate to achieve sufficient plasma and tissue concentrations.

Quantitative Data

Table 1: In Vitro Efficacy of this compound (IC50 Values)
Nematode SpeciesLife StageIncubation Time (h)IC50 (µM)Reference
Trichuris murisLarvae (L1)243.7[7]
Ancylostoma ceylanicumAdult24< 0.005[7]
Necator americanusAdult24< 0.005[7]
Heligmosomoides polygyrusAdult72< 0.05[7]
Strongyloides rattiAdult72< 0.1[7]
Ancylostoma caninum (Susceptible)Larvae (L3)-~2.5 (2.81 µg/mL)[18]
Ancylostoma caninum (Resistant)Larvae (L3)-~1.6 (1.77 µg/mL)[18]

Note: In a surprising trend, a multi-drug resistant (BCR) isolate of A. caninum was found to be more susceptible to this compound than the drug-susceptible (WMD) isolate.[11][14][18]

Table 2: In Vivo Efficacy of this compound
Animal ModelNematode SpeciesAdministrationDose (mg/kg)Efficacy (Worm Burden Reduction)Reference
MouseTrichuris murisOral (single dose)1.2 (ED50)50%[7]
MouseTrichuris murisOral (single dose)1085.9%[7]
HamsterAncylostoma ceylanicumOral (single dose)2.5100% (Cure)[7]
HamsterNecator americanusOral (single dose)2.5100% (Cure)[7]
CattleOnchocerca ochengiIV (7 daily doses)0.75Complete clearance of microfilariae[9]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Humans (Single Oral Dose, Fasting)
FormulationDose (mg)Cmax (ng/mL)AUC (ng·h/mL)Terminal Half-life (h)Reference
Liquid Service Formulation12.5134>500[19]
Liquid Service Formulation1025.11330>500[19]
Liquid Service Formulation40108.05690>500[19]

Experimental Protocols

Protocol 1: In Vitro Larval Viability Assay

This protocol is a generalized method for assessing the efficacy of this compound against nematode larvae.

  • Preparation of this compound Stock: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

  • Parasite Preparation: Harvest nematode larvae (e.g., L3 stage) from fecal cultures and wash them thoroughly in buffer (e.g., BU buffer: 50 mM Na2HPO4, 22 mM KH2PO4, 70 mM NaCl, pH 6.8).[11]

  • Assay Setup:

    • In a 96-well plate, add 50 µL of buffer containing approximately 50-100 larvae to each well.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • Add 50 µL of the diluted this compound solutions to the wells to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-72 hours.

  • Assessment of Viability:

    • Assess larval motility under an inverted microscope. Larvae are considered dead or severely affected if they are completely immobile or have a straightened, rigid phenotype.

    • Alternatively, use a viability stain like Lugol's iodine, where non-viable larvae will stain darkly.

  • Data Analysis: Calculate the percentage of non-viable larvae for each concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: In Vivo Efficacy Study in a Mouse Model (e.g., Trichuris muris)

This protocol outlines a general procedure for evaluating this compound in an infected rodent model.

  • Animal Infection: Infect mice (e.g., C57BL/6) with an appropriate number of embryonated T. muris eggs via oral gavage. The infection becomes patent in approximately 35 days.

  • Drug Formulation and Administration:

    • Prepare the this compound formulation for oral administration. Due to its poor water solubility, a suspension may be required (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[13]

    • At a set time post-infection (e.g., day 35), administer a single oral dose of this compound to the treatment group. The control group should receive the vehicle only.

  • Monitoring:

    • For several days post-treatment, collect feces to count any expelled worms.[7]

  • Endpoint Analysis:

    • At a predetermined endpoint (e.g., 3-7 days post-treatment), euthanize the mice.

    • Dissect the relevant section of the gastrointestinal tract (e.g., the cecum for T. muris).

    • Count the number of worms remaining in the intestine.

  • Efficacy Calculation: Calculate the worm burden reduction using the formula: [1 - (Mean worms in treated group / Mean worms in control group)] * 100. Calculate the ED50 based on results from multiple dose groups.[7]

Visualizations

Emodepside_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_membrane Neuronal Membrane This compound This compound LAT1 Latrophilin Receptor (LAT-1) This compound->LAT1 Binds Gq Gq Protein LAT1->Gq Activates PLCb Phospholipase C-β Gq->PLCb Activates DAG Diacylglycerol (DAG) PLCb->DAG Generates Vesicle Synaptic Vesicle (Inhibitory Neuropeptide) DAG->Vesicle Promotes Fusion Release Inhibitory Neurotransmitter Release Vesicle->Release SLO1 SLO-1 K+ Channel K_out SLO1->K_out K+ Efflux Emodepside_direct This compound Emodepside_direct->SLO1 Directly Activates Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization K_in Paralysis Flaccid Paralysis of Nematode Release->Paralysis Hyperpolarization->Paralysis

Caption: this compound's dual mechanism of action targeting LAT-1 and SLO-1 pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis prep_stock Prepare this compound Stock in DMSO assay_setup Set up 96-well Plate Assay (Larvae + Drug Dilutions) prep_stock->assay_setup prep_larvae Harvest & Wash Nematode Larvae prep_larvae->assay_setup incubation Incubate (24-72h) assay_setup->incubation assess_viability Assess Viability/ Motility incubation->assess_viability calc_ic50 Calculate IC50 assess_viability->calc_ic50 calc_ed50 Calculate Worm Burden Reduction / ED50 calc_ic50->calc_ed50 Correlate Results infect Infect Animal Model (e.g., Mouse) treat Administer Drug/ Vehicle Orally infect->treat necropsy Necropsy & Worm Count treat->necropsy necropsy->calc_ed50

Caption: General experimental workflow for this compound efficacy testing.

Troubleshooting_Guide start Inconsistent or Unexpected Results q1 Is the issue poor solubility? start->q1 ans1_yes Use DMSO for stock. Ensure final concentration is low (<1%). Use vehicle control. q1->ans1_yes Yes q2 Is the issue lack of efficacy? q1->q2 No end Problem Resolved ans1_yes->end ans2_yes Check drug stability (pH, light). Prepare fresh dilutions. Verify parasite life stage. q2->ans2_yes Yes q4 In vitro / In vivo discrepancy? q2->q4 No q3 Could it be resistance? ans2_yes->q3 ans3_yes Sequence slo-1 gene to check for mutations. q3->ans3_yes Yes q3->end No ans3_yes->end ans4_yes Review formulation, dosage, and administration route. Consider host metabolism. q4->ans4_yes Yes q4->end No ans4_yes->end

Caption: A logical troubleshooting guide for common this compound trial issues.

References

Validation & Comparative

Emodepside vs. Albendazole for Hookworm Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hookworm infection, a leading cause of anemia and malnutrition in developing countries, is primarily controlled by a limited number of anthelmintic drugs. The widespread use of benzimidazoles, such as albendazole, has raised concerns about the potential for drug resistance, necessitating the development of new therapeutic agents with novel mechanisms of action. Emodepside, a semi-synthetic cyclooctadepsipeptide, has emerged as a promising candidate for treating soil-transmitted helminth infections, including hookworm.[1][2] This guide provides a detailed comparison of the efficacy, mechanism of action, and safety of this compound and albendazole, supported by data from recent clinical trials.

Efficacy in Clinical Trials

Recent phase 2 clinical trials have demonstrated the high efficacy of this compound against hookworm infections, showing superiority over the standard 400 mg dose of albendazole. A phase 2b trial in Pemba Island, Tanzania, reported a cure rate of 96.6% for a single 30 mg dose of this compound, significantly higher than the 81.2% cure rate observed for albendazole.[3] Earlier phase 2a dose-ranging studies also highlighted a dose-dependent effect for this compound, with a 30 mg dose achieving a 95% cure rate, compared to 70% for albendazole.[4][5]

Quantitative Efficacy Data
DrugDoseStudyCure Rate (CR)Egg Reduction Rate (ERR)
This compound 30 mgPhase 2b[3]96.6%Not Reported
30 mgPhase 2a[5]95% (95% CI, 74-99.9)Not Reported
5 mgPhase 2a[5]32% (95% CI, 13-57)Not Reported
Albendazole 400 mgPhase 2b[3]81.2%Not Reported
400 mgPhase 2a[5]70% (95% CI, 46-88)Not Reported
400 mgGeneral[6]~75-92%~95%
400 mgMeta-analysis[7]79.5%Not Reported
Placebo N/APhase 2a[5]14% (95% CI, 3-36)Not Reported

Mechanisms of Action

This compound and albendazole possess distinct mechanisms of action, which is a significant advantage for this compound in the context of potential benzimidazole resistance.[1][2]

This compound: This drug targets a novel parasite-specific G-protein coupled receptor, the latrophilin receptor (LAT-1), which in turn activates the SLO-1 potassium channel.[2][8] This activation leads to an influx of potassium ions, causing hyperpolarization of the pharyngeal and body wall muscle cell membranes. The resulting flaccid paralysis of the worm leads to its expulsion from the host's gastrointestinal tract.

G This compound This compound LAT1 Latrophilin-1 (LAT-1) Receptor This compound->LAT1 Binds to SLO1 SLO-1 K+ Channel LAT1->SLO1 Activates Hyperpolarization Membrane Hyperpolarization SLO1->Hyperpolarization Causes K+ Influx Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion

Figure 1. this compound Signaling Pathway.

Albendazole: As a member of the benzimidazole class, albendazole's primary mode of action is the inhibition of microtubule polymerization.[9][10] It binds with high affinity to the parasite's β-tubulin protein, preventing its assembly into microtubules.[6][11] This disruption of the cytoskeleton interferes with essential cellular functions, including cell division and glucose uptake, ultimately leading to energy depletion and the death of the parasite.[6][10][12]

G Albendazole Albendazole Tubulin Parasite β-Tubulin Albendazole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Loss of Cytoplasmic Microtubules Polymerization->Microtubules GlucoseUptake Impaired Glucose Uptake Microtubules->GlucoseUptake EnergyDepletion Glycogen Depletion & ATP Decrease GlucoseUptake->EnergyDepletion Death Parasite Death EnergyDepletion->Death

Figure 2. Albendazole Mechanism of Action.

Experimental Protocols

The clinical trials evaluating this compound and albendazole followed rigorous, standardized methodologies to ensure the reliability of the data. The protocol for the phase 2b trial is summarized below.[3]

Study Design: A double-blind, superiority, randomized controlled clinical trial.

Participants:

  • Inclusion Criteria: Adolescents and adults aged 12-60 years residing in endemic villages in Pemba Island, Tanzania. Participants were required to be positive for hookworm infection, with a fecal egg count of 48 or more eggs per gram (EPG) of stool, determined from four Kato-Katz thick smears.[3]

  • Exclusion Criteria: Included pregnancy, breastfeeding, known allergies to benzimidazoles, or any severe underlying medical conditions.[13]

Treatment Administration:

  • This compound Group: Received a single oral dose of 30 mg this compound (six 5 mg tablets) plus one placebo tablet.[3]

  • Albendazole Group: Received a single oral dose of 400 mg albendazole (one tablet) plus six placebo tablets.[3]

Outcome Measures:

  • Primary Outcome: The cure rate (CR), defined as the percentage of participants who were hookworm-positive at baseline and became hookworm-negative 14-21 days after treatment.[3]

  • Diagnosis: Stool samples were collected before and after treatment. Hookworm eggs were quantified using the Kato-Katz thick smear technique.[3][5]

  • Safety Assessment: Adverse events were monitored and recorded at 3 hours, 24 hours, 48 hours, and 14-21 days post-treatment.[3]

G cluster_screening Screening & Enrollment cluster_treatment Randomization & Treatment cluster_followup Follow-up & Analysis Screening Screen 1609 Individuals from Endemic Areas KatoKatz1 Stool Sample Collection (Quadruplicate Kato-Katz) Screening->KatoKatz1 Inclusion Inclusion Criteria Met (Hookworm+, ≥48 EPG) KatoKatz1->Inclusion Enrollment Enroll 293 Participants Inclusion->Enrollment Randomization Randomization (Stratified by Infection Intensity) Enrollment->Randomization GroupA Group A (n=146) 30mg this compound + Placebo Randomization->GroupA GroupB Group B (n=147) 400mg Albendazole + Placebo Randomization->GroupB FollowUp Follow-up (14-21 Days) GroupA->FollowUp GroupB->FollowUp KatoKatz2 Stool Sample Collection (Quadruplicate Kato-Katz) FollowUp->KatoKatz2 Safety Assess Adverse Events (3h, 24h, 48h, 14-21d) FollowUp->Safety Efficacy Determine Cure Rate (% Negative for Hookworm Eggs) KatoKatz2->Efficacy

Figure 3. Clinical Trial Workflow.

Safety and Tolerability

While this compound demonstrated superior efficacy, it was associated with a higher frequency of adverse events compared to albendazole. In the phase 2b trial, the most common adverse events in the this compound group were vision blur (39% of participants at 3 hours post-treatment), headache (38%), and dizziness (30%).[3] However, the vast majority (93%) of these events were reported as mild in severity and were self-resolving.[3][5] No serious adverse events were reported for this compound.[3] In the albendazole group, the most common adverse events were headache (18%) and dizziness (10%).[3]

Conclusion

This compound represents a significant advancement in the treatment of hookworm infections. Its high cure rates, which are superior to the current standard of care with albendazole, and its novel mechanism of action make it a strong candidate to address the challenges of anthelmintic resistance.[1][3] While treatment with this compound is associated with a higher incidence of mild and transient adverse events, its overall safety profile appears favorable.[2][3] Further phase 3 trials are necessary to confirm these findings in larger populations and support its integration into global public health programs for controlling soil-transmitted helminthiases.

References

Validating the Novel Mechanism of Action of Emodepside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Emodepside's novel mechanism of action with other established anthelmintics. It is supported by experimental data to validate its unique properties and facilitate further research and development in anthelmintic therapy.

Introduction to this compound: A New Class of Anthelmintic

This compound is a semi-synthetic derivative of PF1022A, a natural product of the fungus Mycelia sterilia.[1] It represents a distinct class of anthelmintics, the cyclooctadepsipeptides, effective against a broad spectrum of nematodes, including those resistant to other drug classes.[1][2][3][4] This efficacy against resistant strains underscores its novel mechanism of action, making it a valuable tool in combating parasitic infections in both veterinary and potentially human medicine.[4][5][6][7]

Mechanism of Action: Targeting the SLO-1 Potassium Channel

The primary molecular target of this compound is a large-conductance calcium- and voltage-activated potassium channel known as SLO-1.[1][2] In nematodes, this channel is a key regulator of neuromuscular activity.

Signaling Pathway of this compound:

This compound binds to and potentiates the opening of the nematode SLO-1 channel. This leads to an increased efflux of potassium ions (K+) from neuronal and muscle cells, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits neurotransmitter release and muscle contraction, resulting in a state of flaccid paralysis in the worm.[8] The paralyzed nematodes are unable to feed or maintain their position in the host's gut and are subsequently expelled.[9]

While SLO-1 is the primary target, a latrophilin-like receptor (LAT-1) has also been implicated as a secondary target that may contribute to the downstream signaling cascade in some tissues.[2]

Emodepside_Mechanism cluster_presynaptic Presynaptic Neuron / Muscle Cell This compound This compound SLO1 SLO-1 Channel This compound->SLO1 Binds & Activates K_ion K+ SLO1->K_ion Increases K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Vesicle Neurotransmitter Vesicle Hyperpolarization->Vesicle Inhibits Neurotransmitter Release Paralysis Flaccid Paralysis Vesicle->Paralysis Results in

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparison with Other Anthelmintic Classes

This compound's mechanism of action is fundamentally different from that of other major anthelmintic classes. This distinction is the basis for its effectiveness against multidrug-resistant nematode populations.

Anthelmintic ClassDrug ExamplesPrimary Molecular TargetMechanism of ActionResulting Paralysis
Cyclooctadepsipeptides This compoundSLO-1 K+ ChannelOpens K+ channels, causing hyperpolarization and inhibiting neuromuscular transmission.[8]Flaccid
Macrocyclic Lactones Ivermectin, MoxidectinGlutamate-gated Chloride Channels (GluCls)Opens GluCl channels, leading to hyperpolarization of neuronal and muscle cells.[4]Flaccid
Benzimidazoles Albendazole, Fenbendazoleβ-tubulinInhibits microtubule polymerization, disrupting cell division, motility, and nutrient absorption.[1][3]Spastic (indirectly)
Cholinergic Agonists Levamisole, PyrantelNicotinic Acetylcholine Receptors (nAChRs)Acts as an agonist at nAChRs, causing persistent depolarization and spastic muscle paralysis.[3][9]Spastic

Experimental Validation of this compound's Mechanism

The novel mechanism of action of this compound has been validated through a series of key experiments.

Electrophysiological Studies in Xenopus Oocytes

Heterologous expression of nematode SLO-1 channels in Xenopus laevis oocytes has been instrumental in demonstrating a direct interaction with this compound.

Experimental Data:

Channel TypeThis compound ConcentrationObserved Effect on CurrentReference
C. elegans SLO-11-10 µMSignificant increase in outward K+ current, even in the absence of intracellular Ca2+.[2][10]Kulke et al., 2014
Onchocerca volvulus SLO-11 µMInduction of outward K+ currents in transfected HEK 293 cells.[11]Njeshi et al., 2023
Brugia malayi SLO-1fEC50 = 5 ± 1 µMConcentration-dependent increase in outward K+ current.[12]Kashyap et al., 2019
Human kcnma1 (SLO-1)100 nMTransient facilitation followed by sustained inhibition of K+ current.[13]Buxton et al., 2015

Experimental Workflow:

Xenopus_Workflow cluster_workflow Xenopus Oocyte Electrophysiology Workflow Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (Nematode slo-1) Oocyte_Prep->cRNA_Inject Incubation Incubation (Channel Expression) cRNA_Inject->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Recording Incubation->TEVC Emodepside_App This compound Application TEVC->Emodepside_App Data_Acq Data Acquisition (Current Measurement) Emodepside_App->Data_Acq Analysis Data Analysis (Concentration-Response Curves) Data_Acq->Analysis

Figure 2: General workflow for electrophysiological recording in Xenopus oocytes.

Detailed Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: In vitro transcribed cRNA encoding the nematode SLO-1 channel is injected into the cytoplasm of the oocytes.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression in the oocyte membrane.

  • Two-Electrode Voltage Clamp (TEVC) Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • This compound Application: this compound at various concentrations is perfused into the recording chamber.

  • Data Acquisition and Analysis: Changes in membrane current are recorded in response to this compound application. Concentration-response curves are generated to determine the EC50.

Motility Assays in Caenorhabditis elegans

C. elegans is a powerful model organism for studying anthelmintic effects. Motility assays provide a clear phenotypic readout of drug efficacy.

Experimental Data:

C. elegans StrainThis compound ConcentrationEffect on MotilityReference
Wild-type (N2)78.1 nMSignificant delay in development and reduced optical density.[14]Wit et al., 2021
slo-1 loss-of-functionHigh concentrationsComplete resistance to the paralytic effects of this compound.[2]Guest et al., 2007
Wild-type (N2)10 µMProgressive inhibition of thrashing rate over 60 minutes.[15]Holden-Dye & Walker, 2014

Experimental Workflow:

Celegans_Workflow cluster_workflow C. elegans Motility Assay Workflow Worm_Culture C. elegans Culture & Synchronization Assay_Prep Assay Plate Preparation (Worms in Liquid Media) Worm_Culture->Assay_Prep Drug_Addition Addition of this compound (Varying Concentrations) Assay_Prep->Drug_Addition Incubation_Period Incubation Drug_Addition->Incubation_Period Motility_Tracking Automated Motility Tracking (e.g., Infrared-based) Incubation_Period->Motility_Tracking Data_Analysis Data Analysis (EC50 Calculation) Motility_Tracking->Data_Analysis

Figure 3: Workflow for a high-throughput C. elegans motility assay.

Detailed Methodology:

  • C. elegans Culture and Synchronization: Worms are cultured on nematode growth medium (NGM) plates seeded with E. coli OP50. A synchronized population of L4 larvae is obtained by standard bleaching and hatching protocols.

  • Assay Plate Preparation: A defined number of synchronized L4 worms are dispensed into the wells of a microtiter plate containing S-medium.

  • Drug Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells to achieve a range of final concentrations.

  • Incubation: The plates are incubated for a defined period (e.g., 24 hours).

  • Motility Tracking: Worm movement is quantified using an automated tracking system, such as an infrared-based motility reader.

  • Data Analysis: The percentage of motility relative to a vehicle control is calculated, and concentration-response curves are generated to determine the EC50 value.

Conclusion

References

Emodepside vs. Levamisole: A Comparative Analysis Against Benzimidazole-Resistant Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of anthelmintic resistance, particularly to the widely-used benzimidazole (BZ) class of drugs, presents a significant challenge in veterinary and human medicine. This guide provides a detailed comparison of two alternative anthelmintics, emodepside and levamisole, focusing on their efficacy against BZ-resistant nematode populations. We examine their distinct mechanisms of action, present supporting experimental data, and outline the methodologies used in their evaluation.

Comparative Efficacy and Mechanism of Action

This compound, a semi-synthetic cyclooctadepsipeptide, and levamisole, a synthetic imidazothiazole, operate via fundamentally different neuromuscular pathways in nematodes. This distinction is crucial, as this compound's novel mode of action allows it to bypass the resistance mechanisms that affect older drug classes, including levamisole and benzimidazoles.[1][2]

Levamisole acts as a cholinergic agonist, specifically targeting the nicotinic acetylcholine receptors (nAChRs) on nematode muscle cells.[3][4][5] This activation leads to a constant influx of cations, causing sustained muscle contraction and resulting in spastic paralysis of the worm, which is then expelled from the host.[5][6] However, resistance to levamisole is common in many parasitic worm populations.[3]

In contrast, this compound has a unique dual mechanism of action. It interacts with a presynaptic latrophilin receptor (LAT-1), which triggers a signal transduction cascade involving Gqα protein and phospholipase-Cβ, ultimately leading to the release of an inhibitory neurotransmitter that causes flaccid paralysis.[7][8] More significantly for its broad efficacy, this compound also directly targets the SLO-1 potassium channel, a calcium-activated voltage-gated channel.[9][10][11] Its binding forces the channel to open, leading to an efflux of potassium ions, hyperpolarization of the nerve and muscle cell membrane, and cessation of muscle contraction, resulting in flaccid paralysis of the pharynx and body wall.[8][12] This novel mechanism makes it highly effective against nematodes that have developed resistance to other anthelmintics like levamisole and benzimidazoles.[2][13]

Quantitative Data Presentation

The following table summarizes the efficacy of this compound and levamisole against anthelmintic-resistant nematode isolates, as demonstrated in controlled studies.

Parameter This compound Levamisole Nematode Species & Resistance Profile Reference Study
Worm Count Reduction 100% (at 1 mg/kg, oral)0% (at 7.5 mg/kg)Haemonchus contortus (Levamisole-resistant isolate)[14]
Fecal Egg Count Reduction >99% (at 0.05 mg/kg, oral)Not Applicable (due to resistance)Haemonchus contortus (Ivermectin-resistant isolate)[14]
General Efficacy Fully effective against BZ, levamisole, and ivermectin-resistant strains.[2][13][15]Ineffective against resistant strains.[14]Various gastrointestinal nematodes[2][13][14]

Signaling Pathway Visualizations

The diagrams below illustrate the distinct molecular mechanisms of this compound and levamisole.

Emodepside_Pathway cluster_presynaptic Presynaptic Neuron cluster_membrane Nerve/Muscle Membrane cluster_postsynaptic Postsynaptic Muscle Cell Emodepside1 This compound LAT1 LAT-1 Receptor Emodepside1->LAT1 binds Gq Gqα LAT1->Gq activates PLC PLCβ Gq->PLC activates DAG DAG PLC->DAG activates Vesicle Synaptic Vesicle (Inhibitory Neurotransmitter) DAG->Vesicle activates Paralysis1 Flaccid Paralysis Vesicle->Paralysis1 causes Emodepside2 This compound SLO1 SLO-1 K+ Channel Emodepside2->SLO1 directly activates K_out K+ Efflux SLO1->K_out Hyperpolarization Hyperpolarization K_out->Hyperpolarization Hyperpolarization->Paralysis1 causes

Caption: this compound's dual mechanism of action on nematode neurons and muscles.

Levamisole_Pathway cluster_membrane Postsynaptic Muscle Membrane Levamisole Levamisole nAChR Nicotinic ACh Receptor (nAChR) Levamisole->nAChR binds & activates Ion_in Cation Influx (Na+, Ca2+) nAChR->Ion_in Depolarization Sustained Depolarization Ion_in->Depolarization Contraction Muscle Contraction Depolarization->Contraction Paralysis Spastic Paralysis Contraction->Paralysis

Caption: Levamisole's mechanism via activation of nicotinic acetylcholine receptors.

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized in vivo and in vitro assays.

In Vivo: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the gold standard for detecting anthelmintic resistance in livestock populations.[16][17]

1. Animal Selection and Group Allocation:

  • Select a group of animals (e.g., sheep, cattle) with naturally or experimentally induced nematode infections.

  • Confirm infection and estimate parasite load via a baseline fecal egg count (eggs per gram of feces, EPG).

  • Randomly allocate animals into a treatment group and an untreated control group (a minimum of 10-15 animals per group is recommended).[18]

2. Treatment Administration:

  • Administer the anthelmintic (e.g., this compound or levamisole) to the treatment group according to the manufacturer's recommended dosage and route. The control group receives a placebo or no treatment.

3. Post-Treatment Sampling:

  • Collect fecal samples from all animals in both groups at a set time post-treatment, typically 10-14 days.[18]

4. Egg Counting:

  • Process the fecal samples using a standardized technique (e.g., McMaster method) to determine the EPG for each animal.

5. Calculation of Efficacy:

  • Calculate the percentage reduction in fecal egg count using the following formula: FECRT (%) = [1 - (Mean EPG of Treatment Group / Mean EPG of Control Group)] x 100

  • Resistance is suspected if the reduction is less than 95% and the lower 95% confidence limit is less than 90%.[18]

In Vitro: Larval Development Test (LDT)

The LDT assesses the effect of an anthelmintic on the development of nematode larvae from eggs to the third larval stage (L3).[19]

1. Sample Collection and Egg Recovery:

  • Collect fresh fecal samples from infected animals.

  • Isolate nematode eggs from the feces using a series of sieving and flotation techniques.

2. Assay Setup:

  • Dispense a suspension of approximately 80-100 eggs into each well of a 96-well microtiter plate.

  • Add serial dilutions of the test anthelmintic (this compound, levamisole) to the wells. Include control wells with no drug.

  • Add a nutritive medium to support larval development.

3. Incubation:

  • Incubate the plates at a controlled temperature (e.g., 25-27°C) for approximately 7 days.

4. Development Inhibition Assessment:

  • After incubation, add a stopping agent (e.g., Lugol's iodine) to kill and stain the larvae.

  • Examine each well under a microscope and count the number of eggs, L1, L2, and L3 larvae.

  • The primary endpoint is the inhibition of development to the L3 stage. The effective concentration that inhibits 50% of development (EC50) is calculated.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical Fecal Egg Count Reduction Test.

FECRT_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A1 Select Infected Animal Cohort A2 Collect Pre-Treatment Fecal Samples (Day 0) A1->A2 A3 Perform Baseline Fecal Egg Count (EPG) A2->A3 A4 Randomly Allocate Animals into Groups A3->A4 B1 Control Group (Placebo) A4->B1 B2 Treatment Group (Anthelmintic) A4->B2 C1 Collect Post-Treatment Fecal Samples (Day 14) B1->C1 B2->C1 C2 Perform Post-Treatment Fecal Egg Count (EPG) C1->C2 C3 Calculate Mean EPG for Each Group C2->C3 C4 Calculate % FECR and Confidence Intervals C3->C4 C5 Determine Resistance Status (<95% Reduction) C4->C5

Caption: Standard workflow for the Fecal Egg Count Reduction Test (FECRT).

Conclusion

This compound demonstrates high efficacy against nematode strains that are resistant to older anthelmintic classes, including benzimidazoles and levamisole.[13][14] Its unique mode of action, targeting the SLO-1 potassium channel and the LAT-1 receptor, makes it a critical tool for managing parasitic infections in the face of widespread resistance.[8][9] In contrast, the utility of levamisole is severely compromised by the prevalence of resistant nematode populations. For researchers and drug development professionals, this compound represents a successful example of a novel compound that effectively circumvents existing resistance mechanisms, highlighting the importance of targeting new physiological pathways in the development of future anthelmintics.

References

Emodepside: A Novel Anthelmintic Circumventing Cross-Resistance in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cross-resistance studies reveals emodepside's unique mechanism of action, rendering it highly effective against nematode populations resistant to conventional anthelmintic classes. This guide provides a detailed comparison of this compound's performance against other anthelmintics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a semi-synthetic cyclooctadepsipeptide, stands as a critical tool in the fight against parasitic nematode infections, which are increasingly challenging to control due to widespread anthelmintic resistance.[1][2][3][4][5][6] Its distinct mode of action, targeting the SLO-1 (slow-poke-1) potassium channel, sets it apart from traditional anthelmintics such as benzimidazoles, levamisole, and macrocyclic lactones.[7][8][9][10][11] This unique mechanism is the basis for its efficacy against multidrug-resistant nematode strains, a significant advantage in both veterinary and human medicine.[1][12][13][14]

Lack of Cross-Resistance: A Key Advantage

Studies have consistently demonstrated that nematodes resistant to other anthelmintic classes remain susceptible to this compound.[2][4][5][6] This lack of cross-resistance is a direct consequence of its novel target. While benzimidazoles disrupt microtubule formation, levamisole acts as a nicotinic acetylcholine receptor agonist, and macrocyclic lactones target glutamate-gated chloride channels, this compound induces paralysis and death by activating the SLO-1 potassium channel, leading to hyperpolarization of the pharyngeal and body wall muscle cells.[7][10][12]

Quantitative Efficacy Against Resistant Strains

The following tables summarize the substantial efficacy of this compound against various nematode species with confirmed resistance to other anthelmintic classes.

Table 1: Efficacy of this compound Against Anthelmintic-Resistant Haemonchus contortus in Sheep

Anthelmintic Class with ResistanceThis compound DoseEfficacy (Worm Count Reduction %)Reference
BenzimidazoleNot SpecifiedFully Effective[1]
Levamisole1 mg/kg (oral)99.7%[14]
IvermectinNot SpecifiedFully Effective[1]

Table 2: Efficacy of this compound Against Ivermectin-Resistant Cooperia oncophora in Cattle

Anthelmintic Class with ResistanceThis compound DoseEfficacy (Worm Count Reduction %)Reference
IvermectinNot SpecifiedFully Effective[1]

Table 3: Efficacy of this compound Against Multi-Anthelmintic Drug-Resistant (MADR) Ancylostoma caninum in Dogs

Anthelmintic Class with ResistanceThis compound DoseEfficacy (Fecal Egg Count Reduction %)Reference
Pyrantel, Fenbendazole, Milbemycin Oxime, Moxidectin1 mg/kg (oral, extra-label)100%[15][16][17][18]

Interestingly, one in vitro study on Ancylostoma caninum found that a triple-anthelmintic-resistant isolate was surprisingly more susceptible to this compound than a drug-susceptible isolate.[7][19][20][21][22] This enhanced sensitivity in the resistant strain was reversed by a SLO-1 channel inhibitor, suggesting potential alterations in the basal expression or function of these channels in resistant worms.[7][19][21]

Experimental Protocols

The data presented above are derived from studies employing rigorous experimental designs. Below are summaries of the methodologies used in key experiments.

In Vivo Efficacy Study in Sheep and Cattle
  • Objective: To assess the efficacy of this compound against anthelmintic-resistant nematode populations.

  • Animal Models: Experimentally infected sheep and cattle.

  • Parasite Species: Benzimidazole-, levamisole-, and ivermectin-resistant Haemonchus contortus in sheep; ivermectin-resistant Cooperia oncophora in cattle.[1][14]

  • Drug Administration: Animals were treated with this compound or its parent compound, PF1022A, via oral, subcutaneous, or intravenous routes.[1][14]

  • Efficacy Assessment: Anthelmintic effects were determined by fecal egg count reduction (FECR) and/or worm count reduction at necropsy.[1][14] For the levamisole-resistant H. contortus study, sheep were infected, and patent infections were confirmed before treatment.[14] Post-mortem worm counts were conducted to determine efficacy.[14]

In Vivo Efficacy Study in Dogs
  • Objective: To evaluate the efficacy of this compound against multi-anthelmintic drug-resistant (MADR) Ancylostoma caninum.

  • Animal Model: Dogs from a kennel with a history of persistent hookworm infections.[16]

  • Parasite Species: Ancylostoma caninum resistant to pyrantel pamoate, fenbendazole, milbemycin oxime, and moxidectin.[16]

  • Drug Administration: Dogs were treated with an extra-label oral formulation of this compound (Profender® topical solution for cats) at a dose of 1 mg/kg.[15][17]

  • Efficacy Assessment: Fecal egg count reduction (FECR) was performed on samples collected before and 11 days after treatment.[15][16]

In Vitro Larval Survival Assay
  • Objective: To evaluate the in vitro efficacy of this compound against drug-susceptible and drug-resistant Ancylostoma caninum larvae.[7]

  • Parasite Isolates: Third-stage larvae (L3) of a drug-susceptible (WMD) and a triple-anthelmintic-resistant (BCR) isolate of A. caninum.[7]

  • Methodology: L3 larvae were exposed to varying concentrations of this compound. To investigate the mechanism, a SLO-1 channel inhibitor, penitrem A, was co-incubated with this compound.[7]

  • Assessment: Larval survival was assessed after a 24-hour incubation period.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and a typical workflow for evaluating anthelmintic cross-resistance.

Emodepside_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_muscle Muscle Cell This compound This compound LAT1 LAT-1 (Latrophilin Receptor) This compound->LAT1 Binds SLO1_neuron SLO-1 Channel LAT1->SLO1_neuron Activates Hyperpolarization_neuron Hyperpolarization SLO1_neuron->Hyperpolarization_neuron K+ efflux Inhibition_neurotransmitter Inhibition of Neurotransmitter Release Hyperpolarization_neuron->Inhibition_neurotransmitter Emodepside_muscle This compound SLO1_muscle SLO-1 Channel Emodepside_muscle->SLO1_muscle Directly Activates Hyperpolarization_muscle Hyperpolarization SLO1_muscle->Hyperpolarization_muscle K+ efflux Paralysis Flaccid Paralysis Hyperpolarization_muscle->Paralysis

Caption: this compound's dual mechanism of action on neuronal and muscle cells.

Anthelmintic_Resistance_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Resistant_Strain Isolate Anthelmintic- Resistant Nematode Strain Resistant_this compound Resistant Strain + this compound Resistant_Strain->Resistant_this compound Resistant_Conventional Resistant Strain + Conventional Anthelmintic Resistant_Strain->Resistant_Conventional Control Untreated Control Resistant_Strain->Control Susceptible_Strain Maintain Susceptible Control Strain Susceptible_this compound Susceptible Strain + this compound Susceptible_Strain->Susceptible_this compound Susceptible_Strain->Control FECRT Fecal Egg Count Reduction Test (FECRT) Resistant_this compound->FECRT Worm_Count Worm Burden Reduction at Necropsy Resistant_this compound->Worm_Count Resistant_Conventional->FECRT Resistant_Conventional->Worm_Count Susceptible_this compound->FECRT Susceptible_this compound->Worm_Count Control->FECRT Control->Worm_Count Comparison Compare Efficacy Data FECRT->Comparison Worm_Count->Comparison

Caption: Workflow for assessing cross-resistance to anthelmintics.

Conclusion

References

Emodepside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anthelmintic activity of Emodepside, with supporting experimental data and detailed protocols.

This compound, a semi-synthetic derivative of the fungal metabolite PF1022A, has emerged as a promising broad-spectrum anthelmintic with a novel mechanism of action, setting it apart from classical drug classes.[1] This guide provides a detailed comparison of its efficacy in both laboratory settings (in vitro) and within living organisms (in vivo), supported by quantitative data, experimental methodologies, and visual representations of its molecular pathway and experimental workflows. This compound is currently used in veterinary medicine and is under clinical development for human use against onchocerciasis and soil-transmitted helminthiasis.[2][3]

Quantitative Efficacy of this compound: In Vitro vs. In Vivo

The following tables summarize the efficacy of this compound against a range of nematode species, providing key metrics such as the half-maximal inhibitory concentration (IC50) from in vitro studies and the half-maximal effective dose (ED50) or cure rates from in vivo studies.

In Vitro Efficacy of this compound Against Various Helminth Species
Parasite SpeciesLife StageIC50 (µM)Incubation Time (hours)
Trichuris murisL1 Larvae3.724
Ancylostoma ceylanicumAdult<0.00524
Necator americanusAdult<0.00524
Heligmosomoides polygyrusL3 Larvae<124
Strongyloides rattiL3 Larvae<424
Schistosoma mansoniAdult30-5024
Schistosoma haematobiumAdult30-5024
Brugia malayiAdult Male0.294Not Specified
Brugia malayiAdult Female0.720Not Specified

Data compiled from multiple sources.[2]

In Vivo Efficacy of this compound Against Various Helminth Infections
Parasite SpeciesHostDose (mg/kg)Efficacy MetricValue
Trichuris murisMouse1.25Worm Burden Reduction73.9%
2.5Worm Burden Reduction69.6%
10Worm Burden Reduction85.9%
75Worm Burden Reduction100%
-ED501.2 mg/kg
Ancylostoma ceylanicumHamster2.5Cure Rate100%
Necator americanusHamster1.25Worm Burden Reduction62.5%
2.5Worm Burden Reduction100%
5Cure Rate100%
10Cure Rate100%
Strongyloides stercoralisHuman5Predicted Cure Rate78.3%
15Predicted Cure Rate89.1%
HookwormHuman30Cure Rate96.6%

Data compiled from multiple sources.[2][3][4]

Comparative Efficacy with Other Anthelmintics

This compound has demonstrated significant efficacy, in some cases superior to existing anthelmintics, particularly against drug-resistant strains.

In Vivo Efficacy Comparison: this compound vs. Standard Anthelmintics
Parasite SpeciesHostDrugDose (mg/kg)Worm Burden Reduction (%)
Trichuris murisMouseThis compound 10 85.9
Albendazole60020.2
Levamisole-HCl20095.9
Pyrantel pamoate3000
Ancylostoma ceylanicumHamsterThis compound 2.5 100
Albendazole1.2587.8
Levamisole-HCl1060.2
Pyrantel pamoate1087.2
Necator americanusHamsterThis compound 2.5 100
Albendazole570.8
HookwormHumanThis compound 30 96.6 (Cure Rate)
Albendazole40081.2 (Cure Rate)

Data compiled from multiple sources.[2][4]

Experimental Protocols

In Vitro Viability Assay

Objective: To determine the direct effect of this compound on the viability of helminth larvae and adults.

Materials:

  • 96-well plates

  • Helminth larvae (e.g., T. muris L1) or adult worms (e.g., A. ceylanicum)

  • Appropriate culture medium (e.g., RPMI-1640)

  • This compound stock solution (dissolved in DMSO)

  • Positive control (e.g., Levamisole)

  • Negative control (medium with DMSO)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Helminth larvae or adult worms are washed and suspended in the appropriate culture medium.

  • A defined number of larvae or a single adult worm is added to each well of a 96-well plate.

  • This compound is serially diluted to achieve a range of final concentrations in the wells.

  • The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • The viability of the worms is assessed at different time points using a microscope. For larvae, this is often determined by motility. For adult worms, a scoring system based on phenotype and motility is typically used.

  • The IC50 value, the concentration of the drug that inhibits 50% of the biological activity, is calculated from the dose-response curve.[2]

In Vivo Efficacy Study in a Rodent Model

Objective: To evaluate the anthelmintic efficacy of this compound in a living host.

Materials:

  • Laboratory animals (e.g., mice, hamsters)

  • Infective larvae of the target parasite (e.g., T. muris eggs, N. americanus L3 larvae)

  • This compound formulation for oral administration

  • Vehicle control

  • Gavage needles

  • Cages with wire mesh floors to collect feces

  • Dissection tools

  • Microscope for worm counting

Procedure:

  • Animals are experimentally infected with a known number of infective parasite stages.

  • The infection is allowed to establish over a specific period (prepatent period).

  • Animals are randomly assigned to treatment and control groups.

  • The treatment group receives a single oral dose of this compound, while the control group receives the vehicle.

  • Feces are collected for a set period (e.g., 3 days) post-treatment to count the number of expelled worms.

  • At the end of the study period, animals are euthanized, and their gastrointestinal tracts are dissected to recover and count the remaining worms.

  • Efficacy is calculated based on the worm burden reduction in the treated group compared to the control group and the worm expulsion rate.[2]

Mechanism of Action and Experimental Workflow

Signaling Pathway of this compound

This compound exerts its anthelmintic effect through a unique mechanism of action primarily targeting the neuromuscular system of nematodes. It binds to a presynaptic latrophilin receptor (LAT-1), a G-protein coupled receptor.[5] This binding event initiates a signaling cascade involving the activation of a Gq alpha protein and phospholipase C-beta, leading to the mobilization of diacylglycerol (DAG).[5] While the complete downstream pathway is still under investigation, it is understood that this cascade ultimately results in the activation of the SLO-1 potassium channel.[1][6][7] The opening of SLO-1 channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization inhibits neurotransmitter release, leading to a flaccid paralysis of the pharynx and somatic musculature of the nematode.[5]

Emodepside_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound lat1 Latrophilin Receptor (LAT-1) (GPCR) This compound->lat1 Binds slo1 SLO-1 K+ Channel This compound->slo1 Directly Activates gq Gq Protein lat1->gq Activates plc Phospholipase C-β (PLC-β) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 dag->slo1 Activates (indirectly) k_ion K+ slo1->k_ion Efflux hyperpolarization Hyperpolarization k_ion->hyperpolarization neurotransmitter Neurotransmitter Release Inhibition hyperpolarization->neurotransmitter paralysis Flaccid Paralysis neurotransmitter->paralysis

Caption: Signaling pathway of this compound in nematodes.

Experimental Workflow for Efficacy Evaluation

The evaluation of a novel anthelmintic like this compound follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies in animal models, and finally to clinical trials in the target host species.

Emodepside_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials (Human) invitro_assay Larval/Adult Viability Assay (e.g., Motility, Phenotype) ic50 Determine IC50 invitro_assay->ic50 infection Experimental Infection of Animal Model (e.g., Mouse, Hamster) ic50->infection Promising candidates progress treatment Drug Administration (this compound vs. Control/Comparator) infection->treatment monitoring Monitor Worm Expulsion (Fecal Egg/Worm Counts) treatment->monitoring necropsy Necropsy and Final Worm Burden Count monitoring->necropsy ed50 Determine ED50/Cure Rate necropsy->ed50 phase1 Phase I: Safety and Pharmacokinetics in Healthy Volunteers ed50->phase1 Successful preclinical candidates progress phase2 Phase II: Efficacy and Dose-Ranging in Infected Individuals phase1->phase2 phase3 Phase III: Large-scale Efficacy and Safety Confirmation phase2->phase3

Caption: Experimental workflow for evaluating this compound efficacy.

References

Emodepside's Macrofilaricidal Efficacy in Bovine Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the macrofilaricidal (adult worm-killing) activity of emodepside with other anthelmintics in cattle models, specifically focusing on Onchocerca ochengi, the closest relative to the human parasite Onchocerca volvulus which causes river blindness.[1][2][3][4] The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, a semi-synthetic cyclooctadepsipeptide, has demonstrated significant and promising macrofilaricidal activity against Onchocerca ochengi in naturally infected cattle.[5][6] Its unique mode of action, targeting the SLO-1 potassium channel, distinguishes it from existing anthelmintics and makes it a strong candidate for combating potential drug resistance.[5][7][8] While current mainstream drugs like ivermectin are highly effective microfilaricides, they possess limited macrofilaricidal capabilities.[2][3][6] This guide synthesizes the available experimental data to objectively compare this compound against other relevant compounds.

Comparative Efficacy of Macrofilaricidal Drugs in Cattle

The following table summarizes the quantitative data on the efficacy of this compound and other anthelmintics against adult Onchocerca ochengi in cattle.

DrugDrug ClassDosage & AdministrationMacrofilaricidal Efficacy (vs. Adult O. ochengi)Microfilaricidal EfficacyKey Findings & Timescale
This compound CyclooctadepsipeptideSingle or 7-day treatments at 0.15 mg/kg and 0.75 mg/kg.Slow but significant. By 18 months post-treatment, most female adult worms were paralyzed or dead.[1][6] Some worms remained metabolically active, even in the high-dose group.[5][6]Rapid and sustained. Complete clearance of microfilariae in some animals within 18 months.[1]Shows a slow-acting but definitive macrofilaricidal and sterilizing effect.[1] Well-tolerated with only transiently increased blood glucose noted.[5][6]
Ivermectin Macrocyclic LactoneStandard veterinary doses (e.g., 200 µg/kg SC).[9] Long-acting formulations also tested.[10]Minimal. Does not kill adult O. volvulus or O. ochengi at standard doses.[2][3][4] Multiple doses may have a partial macrofilaricidal effect, reducing lifespan by 50-70% after 3 years of treatment.[11]Highly effective. Rapidly clears microfilariae from the skin for 6-12 months.[12]Primarily a microfilaricide that suppresses female worm fecundity for several months.[1][2] Long-acting formulations show a strong effect on embryogenesis but are not macrofilaricidal.[10]
Moxidectin Macrocyclic Lactone0.2 mg/kg via subcutaneous route.[13]Not specified as macrofilaricidal against Onchocerca in the provided results. Primarily used for gastrointestinal nematodes and other parasites.[13][14][15]Effective against various nematode larvae and adults.[14]A potent endectocide with persistent activity due to its lipophilic nature.[15]
Eprinomectin Macrocyclic Lactone0.5 mg/kg or 1 mg/kg as a pour-on or injectable.[16][17][18]Not specified as macrofilaricidal against Onchocerca. Primarily used for gastrointestinal roundworms, lungworms, and external parasites.[17][19]Effective against a broad spectrum of internal and external parasites.[19]Known for its zero milk discard and meat withdrawal times in beef and dairy cattle.[17]
Oxytetracycline Tetracycline AntibioticIntermittent treatment for six months.100% effective. All adult worms were killed by nine months post-treatment.[20][21]Effective; microfilariae were also killed.[20][21]Acts indirectly by eliminating essential Wolbachia endosymbionts, leading to worm death.[20][21]
UMF-078 Modified Benzimidazole (Flubendazole)Intramuscular or intra-abomasal administration.Potent. Demonstrated macrofilaricidal efficacy against O. ochengi.[3]Shown to be both micro- and macrofilaricidal depending on formulation and route.[3]Developed as part of the WHO MACROFIL program to find a safe and effective macrofilaricide.[3]

Experimental Protocols & Methodologies

The validation of macrofilaricidal activity in the Onchocerca ochengi cattle model is a long-term process that involves several key stages. This model is considered the gold standard for late-stage preclinical testing of onchocercacidal drugs due to O. ochengi being the closest relative to O. volvulus.[1][3]

1. Animal Selection and Baseline Assessment:

  • Naturally infected zebu cattle from regions endemic with O. ochengi (e.g., Cameroon) are used.[3][10][22]

  • Initial infection status is confirmed by quantifying microfilarial densities (MFD) from skin snips (biopsies).[10]

  • Palpable subcutaneous nodules containing adult worms are identified, counted, and sometimes biopsied for baseline viability assessment.

2. Drug Administration and Monitoring:

  • Animals are randomly allocated to treatment and control (vehicle) groups.

  • The test compound (e.g., this compound) is administered according to the specified dosage and regimen (e.g., single dose, multiple doses).

  • Animals are monitored for adverse effects. Blood samples may be collected for pharmacokinetic analysis.[23]

3. Post-Treatment Efficacy Assessment:

  • Microfilarial Density (MFD): Skin snips are collected at regular intervals (e.g., 6, 12, 18, 24 months) post-treatment to assess the drug's effect on microfilariae.[10]

  • Nodule Excision and Analysis: At predetermined endpoints, nodules are surgically excised under local anesthesia.[3][10]

  • Adult Worm Viability:

    • Motility Assessment: Adult female and male worms are carefully dissected from the nodules. Their viability is often assessed by observing motility.[1]

    • Histological Examination: Nodules and worms are fixed, sectioned, and stained for histological analysis to assess worm integrity, cellular infiltration, and reproductive status (embryogenesis).[10]

    • Biochemical Assays: The metabolic activity of worms can be evaluated using assays like the MTT reduction assay, which measures mitochondrial function.[5][23]

4. Data Analysis:

  • Statistical comparisons are made between treatment and control groups for MFD, number of live/dead adult worms, and female worm fecundity.

  • The percentage reduction in worm viability and MFD is calculated to determine efficacy.

Visualizations

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the key mechanisms of action for different drug classes and the typical experimental workflow for evaluating macrofilaricidal candidates in the bovine model.

Fig 1. Comparative Mechanisms of Macrofilaricidal Action cluster_this compound This compound cluster_MacrocyclicLactones Macrocyclic Lactones (Ivermectin) cluster_Tetracyclines Tetracyclines (Oxytetracycline) EMO This compound SLO1 SLO-1 K+ Channel (Onchocerca) EMO->SLO1 Binds & Activates EFFLUX K+ Efflux SLO1->EFFLUX HYPER Hyperpolarization EFFLUX->HYPER PARA Flaccid Paralysis & Worm Death HYPER->PARA IVM Ivermectin GLUCL Glutamate-gated Cl- Channels IVM->GLUCL Binds & Opens EMBRYO Inhibition of Embryogenesis IVM->EMBRYO INFLUX Cl- Influx GLUCL->INFLUX HYPER_IVM Hyperpolarization INFLUX->HYPER_IVM PARA_IVM Paralysis (primarily microfilariae) HYPER_IVM->PARA_IVM TETRA Tetracycline WOL_REP Wolbachia Replication & Metabolism TETRA->WOL_REP Inhibits WOL Wolbachia (Endosymbiont) WORM_BIO Filarial Worm Biology (Fertility, Viability) WOL->WORM_BIO Essential for WOL_REP->WORM_BIO Disrupts WORM_DEATH Worm Sterilization & Macrofilaricidal Effect WORM_BIO->WORM_DEATH Leads to

Fig 1. Comparative Mechanisms of Macrofilaricidal Action

Fig 2. Workflow for In Vivo Macrofilaricide Validation in Cattle cluster_assessment Efficacy Assessment Endpoints start Animal Selection (Naturally infected cattle) baseline Baseline Assessment - Skin snips (MFD) - Nodule palpation & mapping start->baseline random Randomization (Treatment vs. Control groups) baseline->random admin Drug Administration random->admin monitor Monitoring Period (Months to Years) admin->monitor skin Skin Snips (Microfilarial Density) monitor->skin nodule Nodule Excision monitor->nodule analysis Data Analysis (% reduction in MFD & adult worm viability) skin->analysis worm Adult Worm Analysis - Motility - Histology - MTT Assay nodule->worm worm->analysis end Conclusion on Macrofilaricidal Activity analysis->end

References

Comparative Pharmacokinetics of Emodepside Across Various Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate across different animal models is fundamental for preclinical development and predicting its behavior in target species. This guide provides a comparative overview of the pharmacokinetics of Emodepside, a semi-synthetic cyclooctadepsipeptide anthelmintic, in several animal models. The data presented is compiled from publicly available research to facilitate informed decision-making in drug development programs.

This compound has demonstrated broad-spectrum efficacy against a variety of nematodes.[1] Its unique mechanism of action, targeting the presynaptic latrophilin receptor in nematodes, makes it a valuable tool against resistant parasite strains.[1] This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visualizations of the drug's signaling pathway and a typical experimental workflow.

Data Presentation: A Comparative Look at this compound's Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of this compound in rats, dogs, and cats. These species are commonly used in preclinical safety and efficacy studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, variations in experimental design should be considered when interpreting these data.

ParameterRatDogCat
Route of Administration Oral (p.o.), Intravenous (i.v.)Oral (p.o.), TopicalTopical
Dose 1 mg/kg (p.o.), 0.5 mg/kg (i.v.)1 mg/kg (p.o.), 3 mg/kg (topical)3 mg/kg (topical)
Cmax (Maximum Plasma Concentration) ~79 ng/mL (p.o.)381 ng/mL (p.o., feline topical solution), Not specified (modified-release tablet)44 µg/L
Tmax (Time to Maximum Plasma Concentration) Not specified2 hours (p.o., feline topical solution)1.5 days
AUC (Area Under the Curve) 1.9 µg·h/mL (p.o.)Not specified20.6 mg·h/L
t1/2 (Elimination Half-life) 33-43 hours (p.o., i.v.)33.2-66.3 hours (p.o., formulation dependent)14.5 days
Clearance (CL) 0.77 L/kg·h (i.v.)0.30 L/kg·h (i.v.)Not specified
Volume of Distribution (Vd) 38.7 L/kg (i.v.)8.5 L/kg (i.v.)Not specified
Absolute Bioavailability 44% (p.o.)52% (p.o.)Not specified

Data for other species such as rabbits, sheep, and cattle are limited in publicly available literature. While studies have been conducted on the efficacy and safety of this compound in these animals, specific pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are not well-documented in the reviewed sources. For context, pharmacokinetic studies of other anthelmintics, like macrocyclic lactones, have been conducted in sheep and cattle and demonstrate the importance of species-specific dosing regimens.[2][3]

Experimental Protocols: Methodologies Behind the Data

The pharmacokinetic data presented in this guide were derived from studies employing specific methodologies. Understanding these protocols is crucial for replicating and comparing findings.

Animal Models
  • Rats: Studies have utilized various strains of laboratory rats. Animals are typically housed in controlled environments with standardized diet and water ad libitum. For oral administration studies, rats are often fasted overnight prior to dosing.

  • Dogs: Healthy adult dogs of various breeds have been used. In some studies, dogs were fasted before oral administration. For topical administration, the formulation is typically applied to the skin between the shoulder blades.[4][5]

  • Cats: Clinically healthy domestic cats have been used in pharmacokinetic studies of topical formulations. The product is applied directly to the skin on the neck at the base of the skull.[6]

Drug Formulation and Administration
  • Oral (p.o.): this compound has been administered to rats and dogs in liquid solutions or as modified-release tablets.[3][4][5]

  • Intravenous (i.v.): For determining absolute bioavailability and intrinsic clearance, this compound has been administered as a solution directly into the bloodstream in rats and dogs.[3]

  • Topical: A spot-on solution is the common formulation for cats and has also been tested in dogs.[4][5][6]

Sample Collection and Analysis
  • Blood Sampling: Blood samples are typically collected from a peripheral vein at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

  • Analytical Method: The concentration of this compound in plasma samples is predominantly determined using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for quantifying the drug and its metabolites.

Mandatory Visualizations

To further aid in the understanding of this compound's mechanism and the experimental processes involved in its pharmacokinetic evaluation, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound latrophilin Latrophilin Receptor (LAT-1) This compound->latrophilin Binds to gq_protein Gq Protein latrophilin->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates dag Diacylglycerol (DAG) plc->dag ip3 Inositol Trisphosphate (IP3) plc->ip3 pip2 PIP2 pip2->plc Hydrolyzes vesicle_release Neurotransmitter Vesicle Release dag->vesicle_release Stimulates neurotransmitter Neurotransmitter vesicle_release->neurotransmitter Releases postsynaptic_receptor Postsynaptic Receptor neurotransmitter->postsynaptic_receptor paralysis Flaccid Paralysis postsynaptic_receptor->paralysis Leads to

Caption: Signaling pathway of this compound in nematodes.

G cluster_workflow Pharmacokinetic Study Workflow animal_selection Animal Model Selection (e.g., Rat, Dog, Cat) acclimatization Acclimatization Period animal_selection->acclimatization dosing_group Dosing Group Assignment (Oral, Topical, IV) acclimatization->dosing_group drug_admin Drug Administration dosing_group->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_processing Plasma Separation & Storage blood_sampling->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) lcms_analysis->pk_analysis data_interpretation Data Interpretation & Reporting pk_analysis->data_interpretation

Caption: Experimental workflow for a typical pharmacokinetic study.

References

Evaluating the Synergistic Potential of Emodepside in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Emodepside, a semi-synthetic cyclooctadepsipeptide, is a broad-spectrum anthelmintic effective against a wide range of gastrointestinal nematodes. Its unique mechanism of action, targeting the presynaptic latrophilin receptor and the SLO-1 potassium channel in nematodes, makes it a valuable tool in combating parasitic infections, including those resistant to other anthelmintics. To enhance its spectrum of activity and manage complex parasitic infections, this compound is often formulated in combination with other compounds. This guide provides a comparative overview of the synergistic effects and efficacy of this compound in combination with praziquantel and toltrazuril, supported by experimental data and detailed methodologies.

Mechanism of Action: this compound

This compound exerts its anthelmintic effect through a novel pathway. It binds to a presynaptic latrophilin receptor in nematodes, which triggers a signal transduction cascade involving the activation of Gqα protein and phospholipase-Cβ. This leads to the mobilization of diacylglycerol (DAG), which in turn activates UNC-13 and synaptobrevin, proteins crucial for presynaptic vesicle function. The ultimate result is the release of an unidentified transmitter that acts on the postsynaptic membrane, causing flaccid paralysis of the pharynx and somatic musculature of the nematodes.[1]

Additionally, this compound targets the SLO-1 potassium channel, a calcium-activated potassium channel, leading to hyperpolarization and inhibition of neurotransmitter release, which contributes to the paralysis of the parasite.

This compound in Commercially Available Combinations

This compound is a key component in several commercially available veterinary products, where it is combined with other antiparasitic agents to broaden the spectrum of activity.

  • Profender® : This formulation combines this compound with praziquantel . Praziquantel is a well-established anthelmintic effective against cestodes (tapeworms). This combination provides a comprehensive treatment for both nematode and cestode infections in cats and dogs.[2][3]

  • Felpreva® : A combination for cats that includes this compound, praziquantel , and tigolaner . Tigolaner is an acaricide and insecticide, making this product effective against a wide range of internal and external parasites.[2]

  • Procox® : This oral suspension for dogs combines this compound with toltrazuril .[4] Toltrazuril is a coccidiostat, effective against protozoal parasites of the genus Isospora and Eimeria. This combination is particularly useful for treating mixed infections of nematodes and coccidia in puppies.[4]

Efficacy of this compound Combination Therapies

This compound and Praziquantel (Profender®)

The combination of this compound and praziquantel has proven to be highly effective against a variety of nematode and cestode infections in felines and canines.

Target ParasiteHostEfficacyStudy TypeReference
Toxocara cati (mature & immature adults)Cats100%Controlled Studies[5]
Toxocara cati (L3 larvae)Cats96.8%Controlled Studies[5]
Toxocara cati (L4 larvae)Cats>99.4%Controlled Studies[5]
Toxascaris leonina (mature, immature adult & L4)Cats>93.4%Controlled Studies[5]
Ancylostoma tubaeforme (mature adults)Cats100%Laboratory Studies[6]
Ancylostoma tubaeforme (L4 larvae)Cats>95%Laboratory Studies[6]
Ancylostoma tubaeforme (immature adults)Cats>97%Laboratory Studies[6]
Dipylidium caninumCats100%Controlled Studies[7]
Taenia taeniaeformisCats100%Controlled Studies[7]
Echinococcus multilocularisCats98.5-100%Controlled Studies[7]
Trichuris vulpis (mature & immature adults)Dogs>99%Laboratory Studies[8]
Troglostrongylus breviorCats100% (after two doses)Experimental Infection[9][10]
Reptilian and Rodent Nematodes and CestodesReptiles, RodentsRapid disappearanceCase Studies[7]
This compound and Toltrazuril (Procox®)

The combination of this compound and toltrazuril is designed to treat mixed infections of roundworms and coccidia, particularly in young dogs.

Target ParasiteHostEfficacy (Reduction in fecal egg/oocyst counts)Study TypeReference
Toxocara canis (mature adult)Dogs100%Laboratory Studies[11]
Uncinaria stenocephalaDogs99.8%Laboratory Studies[11]
Trichuris vulpisDogs100%Laboratory Study[11][12]
Naturally acquired nematodesDogs100%Field Studies[13][14]
Isospora spp. (patent infections)Dogs100%Field Studies[13][14]
Isospora spp. (prepatent infections)Dogs98.7%Field Studies[13][14]

Evidence of Synergism: this compound and Diethylcarbamazine

A study on the filarial nematode Brugia has demonstrated a synergistic effect between this compound and diethylcarbamazine (DEC). DEC, a known anthelmintic, was found to interact with the TRP-2 receptor in Brugia muscle cells, promoting calcium entry. This influx of calcium can then activate the SLO-1 calcium-activated potassium channels, which are also a target of this compound. The combined action on the SLO-1 channels leads to a synergistic inhibition of worm motility.[1] This finding highlights the potential for this compound to act synergistically with other compounds that modulate ion channel activity in nematodes.

Experimental Protocols for Evaluating Synergy

To formally evaluate the synergistic, additive, or antagonistic effects of drug combinations, specific experimental protocols are employed. The two most common methods are the checkerboard assay and isobologram analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial or antiparasitic agents.

Methodology:

  • Preparation of Drug Dilutions: Two drugs (Drug A and Drug B) are serially diluted.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of Drug A are added to the columns, and the dilutions of Drug B are added to the rows. This creates a matrix of wells containing various combinations of the two drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the target parasite (e.g., nematode larvae).

  • Incubation: The plate is incubated under appropriate conditions for a predetermined period.

  • Assessment of Activity: The activity is assessed by determining the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits the visible growth or motility of the parasite.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction.

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Isobologram Analysis

Isobologram analysis is a graphical method used to evaluate the interaction between two drugs.

Methodology:

  • Dose-Response Curves: The dose-response curves for each drug acting alone are determined to establish the concentration of each drug that produces a specific level of effect (e.g., 50% inhibition of motility, ED50).

  • Isobologram Construction: An isobologram is constructed with the concentrations of the two drugs plotted on the x and y axes. A line of additivity is drawn by connecting the ED50 values of the two drugs. This line represents all the combinations of the two drugs that would be expected to produce the 50% effect if their interaction is purely additive.

  • Testing Drug Combinations: Various combinations of the two drugs are tested to find the concentrations that produce the same 50% effect.

  • Plotting and Interpretation: The experimentally determined isoeffective concentrations are plotted on the isobologram.

    • Synergy: The data points for the combination fall significantly below the line of additivity.

    • Additivity: The data points fall on or close to the line of additivity.

    • Antagonism: The data points fall significantly above the line of additivity.

Visualizing the Pathways and Workflows

Emodepside_Mechanism_of_Action This compound This compound Latrophilin_Receptor Latrophilin Receptor This compound->Latrophilin_Receptor binds to SLO1 SLO-1 K+ Channel This compound->SLO1 targets Gq_alpha Gqα Protein Latrophilin_Receptor->Gq_alpha activates PLC_beta Phospholipase-Cβ Gq_alpha->PLC_beta activates DAG Diacylglycerol (DAG) PLC_beta->DAG mobilizes UNC13_Synaptobrevin UNC-13 & Synaptobrevin DAG->UNC13_Synaptobrevin activates Transmitter_Release Transmitter Release UNC13_Synaptobrevin->Transmitter_Release Paralysis Flaccid Paralysis Transmitter_Release->Paralysis Hyperpolarization Hyperpolarization SLO1->Hyperpolarization leads to Hyperpolarization->Paralysis

Mechanism of action of this compound.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DrugA_Dilution Serial Dilutions of Drug A Plate_Setup 96-well Plate Setup (Checkerboard Matrix) DrugA_Dilution->Plate_Setup DrugB_Dilution Serial Dilutions of Drug B DrugB_Dilution->Plate_Setup Parasite_Inoculum Standardized Parasite Inoculum Inoculation Inoculation of Wells Parasite_Inoculum->Inoculation Plate_Setup->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determine MICs Incubation->MIC_Determination FIC_Calculation Calculate FIC Index MIC_Determination->FIC_Calculation Interpretation Interpret Results (Synergy, Additive, Antagonism) FIC_Calculation->Interpretation

Workflow for a checkerboard assay.

Isobologram_Analysis_Logic Dose_Response Determine Dose-Response Curves for Drug A and Drug B alone ED50 Calculate ED50 for each drug Dose_Response->ED50 Isobologram Construct Isobologram with Line of Additivity ED50->Isobologram Plotting Plot Experimental Data Points Isobologram->Plotting Combination_Testing Test Drug Combinations to find isoeffective concentrations Combination_Testing->Plotting Interpretation Interpret Interaction Plotting->Interpretation

Logical flow of isobologram analysis.

References

Emodepside Poised to Redefine Anthelmintic Treatment Paradigms: A Head-to-Head Clinical Trial Comparison

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The novel anthelmintic, emodepside, is demonstrating significant potential in clinical trials, outperforming standard treatments for major soil-transmitted helminth infections. This comparison guide provides a comprehensive analysis of the head-to-head clinical trial data for this compound against current standard-of-care anthelmintics, offering researchers, scientists, and drug development professionals a detailed look at its efficacy, safety, and unique mechanism of action.

This compound, a semi-synthetic derivative of a fungal metabolite, is the first new anthelmintic class for human use in decades. Its distinct mechanism of action, targeting the SLO-1 potassium channel in nematodes, offers a promising solution to the growing threat of resistance to existing drug classes like benzimidazoles (e.g., albendazole) and macrocyclic lactones (e.g., ivermectin).[1][2]

Efficacy in Head-to-Head Clinical Trials

Recent clinical trials have provided robust data on the superiority of this compound in treating hookworm and strongyloidiasis infections when compared directly with standard therapies.

This compound versus Albendazole for Hookworm Infection

A phase 2b, double-blind, randomized controlled trial in Pemba Island, Tanzania, compared the efficacy and safety of a single 30 mg dose of this compound with a single 400 mg dose of albendazole for the treatment of hookworm infection.[3] The results, summarized in the table below, show a statistically significant higher cure rate for this compound.

Performance MetricThis compound (30 mg)Albendazole (400 mg)p-value
Cure Rate 96.6%81.2%0.0001
Most Common Adverse Events Blurred vision (39%), Headache (38%), Dizziness (30%)Headache (18%), Dizziness (10%)-
Severity of Adverse Events 93% mildNot specified-
Data from the Phase 2b clinical trial NCT05538767.[3]
This compound versus Ivermectin for Strongyloidiasis

In a phase 2a dose-ranging, randomized, single-blind clinical trial in Laos, the efficacy of ascending doses of this compound was compared with a standard dose of ivermectin for the treatment of Strongyloides stercoralis infection.[4] The 15 mg dose of this compound demonstrated a cure rate comparable to ivermectin.

Performance MetricThis compound (15 mg)IvermectinPlacebo
Predicted Cure Rate 89.1%88.0% (observed)0% (observed)
Most Common Adverse Event Somnolence (36%)Not specifiedNot specified
Data from the Phase 2a clinical trial NCT06373835.[4]

Onchocerciasis: An Evolving Landscape

Phase II clinical trials are currently underway to evaluate the efficacy and safety of this compound for the treatment of onchocerciasis (river blindness), a filarial disease for which ivermectin is the standard treatment.[5][6] While detailed head-to-head data is not yet publicly available, initial findings from these trials suggest a favorable safety profile and proof of concept for its use.[5] The development of this compound for onchocerciasis is a significant step forward, as it has shown macrofilaricidal (adult worm killing) activity in preclinical models, a key advantage over the primarily microfilaricidal action of ivermectin.[2][7]

Mechanisms of Action: A Visual Comparison

The distinct mechanisms of action of this compound, ivermectin, and albendazole are crucial to understanding their efficacy and potential to combat drug resistance.

This compound's Novel Signaling Pathway

This compound exerts its anthelmintic effect by binding to a presynaptic latrophilin receptor, which triggers a Gq protein signaling cascade. This leads to the activation of the SLO-1 potassium channel, causing an influx of potassium ions and subsequent hyperpolarization of the nerve and muscle cells of the nematode.[8][9] This results in flaccid paralysis and death of the worm.

Emodepside_Pathway This compound This compound Latrophilin Latrophilin Receptor This compound->Latrophilin Gq Gq Protein Latrophilin->Gq activates PLC Phospholipase C Gq->PLC activates SLO1 SLO-1 K+ Channel PLC->SLO1 activates Hyperpolarization Hyperpolarization SLO1->Hyperpolarization K+ influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Signaling pathway of this compound leading to paralysis.

Ivermectin's Mechanism of Action

Ivermectin's primary mode of action involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[10] This leads to an influx of chloride ions, causing hyperpolarization and resulting in paralysis of the parasite.

Ivermectin_Pathway Ivermectin Ivermectin GluCl Glutamate-gated Cl- Channel Ivermectin->GluCl binds to Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Cl- influx Paralysis Paralysis Hyperpolarization->Paralysis

Caption: Mechanism of action of Ivermectin.

Albendazole's Mechanism of Action

Albendazole, a benzimidazole, works by binding to β-tubulin in the intestinal cells of parasitic worms. This inhibits the polymerization of microtubules, which are essential for cellular structure and glucose uptake.[11][12][13] The disruption of these processes leads to energy depletion and death of the parasite.

Albendazole_Pathway Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin binds to Microtubules Microtubule Polymerization BetaTubulin->Microtubules inhibits GlucoseUptake Impaired Glucose Uptake Microtubules->GlucoseUptake Death Parasite Death GlucoseUptake->Death

Caption: Mechanism of action of Albendazole.

Experimental Protocols: A Summary

The clinical trials cited in this guide followed rigorous, well-defined protocols to ensure the validity and reliability of the findings.

Hookworm Trial (this compound vs. Albendazole)[3]
  • Study Design: A phase 2b, double-blind, superiority, randomized controlled trial.

  • Participants: 293 individuals aged 12-60 years with confirmed hookworm infection.

  • Intervention: A single oral dose of 30 mg this compound (six 5 mg tablets and one placebo) or a single oral dose of 400 mg albendazole (one 400 mg tablet and six placebos).

  • Primary Outcome: Cure rate, defined as the absence of hookworm eggs in stool samples 14-21 days post-treatment, determined by the Kato-Katz thick-smear technique.

  • Safety Assessment: Adverse events were monitored at 3, 24, 48 hours, and 14-21 days post-treatment.

Strongyloidiasis Trial (this compound vs. Ivermectin)[4]
  • Study Design: A phase 2a, dose-ranging, randomized, parallel-group, placebo-controlled, single-blind clinical trial.

  • Participants: 202 individuals with confirmed Strongyloides stercoralis infection.

  • Intervention: Single oral doses of this compound (5, 10, 15, 20, 25, or 30 mg), a standard dose of ivermectin, or placebo.

  • Primary Outcome: Cure rate, with the specific diagnostic method to determine cure not detailed in the abstract.

  • Safety Assessment: Adverse events were assessed at 3, 24, 72 hours, and 14 days post-treatment.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Screening of Potential Participants Inclusion Inclusion Criteria Met (e.g., confirmed infection) Screening->Inclusion Enrollment Participant Enrollment Inclusion->Enrollment Randomization Randomization Enrollment->Randomization Treatment Administration of This compound or Standard Treatment Randomization->Treatment FollowUp Follow-up Assessments (e.g., stool samples) Treatment->FollowUp Efficacy Primary Outcome Assessment (Cure Rate) FollowUp->Efficacy Safety Safety Assessment (Adverse Events) FollowUp->Safety

Caption: General experimental workflow for the clinical trials.

Conclusion

The available head-to-head clinical trial data strongly suggest that this compound is a highly efficacious and well-tolerated anthelmintic with a promising safety profile. Its superior performance against albendazole for hookworm and comparable efficacy to ivermectin for strongyloidiasis, coupled with its novel mechanism of action, positions this compound as a critical new tool in the global fight against neglected tropical diseases. The forthcoming results from the onchocerciasis trials are eagerly awaited and have the potential to further solidify the role of this compound in transforming the treatment landscape for helminth infections.

References

Safety Operating Guide

Emodepside: A Guide to Safe Handling and Proper Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Emodepside is a semisynthetic cyclooctadepsipeptide anthelmintic agent effective against a broad spectrum of gastrointestinal nematodes.[1][2] Its unique mechanism of action makes it a valuable compound in both veterinary medicine and ongoing human clinical trials.[1] However, its toxicological profile, particularly its high toxicity to aquatic organisms, necessitates strict adherence to proper handling and disposal procedures to ensure personnel safety and environmental protection.[3][4]

This document provides essential safety and logistical information for the proper management and disposal of this compound in a laboratory environment.

Hazard Profile and Safety Summary

This compound presents several health and environmental hazards that require stringent safety protocols. It is classified as harmful if swallowed and may cause damage to organs such as the liver, kidneys, and pancreas through prolonged or repeated exposure.[3][5] It can also cause skin and serious eye irritation.[6] The most critical hazard is its environmental toxicity; this compound is very toxic to aquatic life with long-lasting effects.[3][4][7]

Hazard CategoryGHS ClassificationDescriptionKey Safety Precaution
Acute Oral Toxicity Category 4Harmful if swallowed.[4][6]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[3]
Specific Target Organ Toxicity (Repeated Exposure) Category 1Causes damage to organs (liver, kidney, pancreas, testes, adrenal gland) through prolonged or repeated exposure.[3][5]Avoid prolonged or repeated exposure. Use only with adequate ventilation.[5][6]
Skin Irritation Category 2Causes skin irritation.[6]Wear chemically resistant gloves and protective clothing. Wash skin thoroughly after handling.[3][7]
Eye Irritation Category 2ACauses serious eye irritation.[6]Wear safety glasses or goggles.[3]
Aquatic Hazard (Acute) Category 1Very toxic to aquatic life.[3][4]Avoid release to the environment. Do not allow to enter drains, sewers, or waterways.[3][7]
Aquatic Hazard (Chronic) Category 1Very toxic to aquatic life with long-lasting effects.[3][4]All waste must be treated as hazardous and disposed of via a licensed contractor.[3]

Logical Workflow for this compound Waste Management

Proper disposal begins with correct waste stream identification and segregation at the point of generation. The following diagram outlines the decision-making process for managing this compound waste in the laboratory.

G start This compound Waste Generated decision_type Waste Type? start->decision_type pure_solid Unused / Expired Solid Compound decision_type->pure_solid  Pure Solid   liquid_sol Liquid Waste (e.g., in DMSO) decision_type->liquid_sol  Liquid Solution   contaminated_solid Contaminated Solids (Gloves, Tubes, Wipes) decision_type->contaminated_solid Contaminated Solid contaminated_sharps Contaminated Sharps (Needles, Glassware) decision_type->contaminated_sharps Contaminated Sharps container_hw Collect in a designated, sealed, and labeled Hazardous Chemical Waste container. pure_solid->container_hw liquid_sol->container_hw contaminated_solid->container_hw container_sharps Collect in a designated, puncture-proof Sharps Container for Hazardous Chemical Waste. contaminated_sharps->container_sharps disposal Arrange for pickup by a licensed professional waste disposal service. container_hw->disposal container_sharps->disposal G cluster_presynaptic Presynaptic Neuron cluster_membrane Neuronal / Muscle Membrane This compound This compound latrophilin Latrophilin Receptor This compound->latrophilin binds gq Gq Protein Activation latrophilin->gq plc Phospholipase C gq->plc dag DAG Mobilization plc->dag vesicle Transmitter Vesicle Release dag->vesicle transmitter Inhibitory Transmitter vesicle->transmitter slo1 SLO-1 K+ Channel hyperpol Hyperpolarization slo1->hyperpol paralysis Flaccid Paralysis of Nematode hyperpol->paralysis emodepside_mem This compound emodepside_mem->slo1 activates transmitter->paralysis acts on postsynaptic membrane G cluster_waste Waste Generation Points waste_bedding Contaminated Bedding waste_feces Contaminated Feces waste_carcass Dosed Carcasses waste_materials Dosing Equipment, PPE, Dissection Tools infection Infection of Animal Model (e.g., hamster) dosing Oral Administration of this compound infection->dosing dosing->waste_bedding generates dosing->waste_materials collection Feces Collection (e.g., 72h post-dose) dosing->collection collection->waste_feces generates euthanasia Euthanasia & Intestinal Dissection collection->euthanasia euthanasia->waste_carcass generates analysis Worm Burden Quantification euthanasia->analysis

References

Comprehensive Safety and Handling Guide for Emodepside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Emodepside, a cyclooctadepsipeptide with broad-spectrum anthelmintic activity. The following procedural guidance is designed to be a critical resource for laboratory safety and chemical management.

This compound is recognized as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it has the potential to cause organ damage through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., rubber, latex)To prevent skin contact.[2][3]
Eye Protection Chemical safety goggles or a full face shieldTo protect eyes from splashes and dust.[2][4]
Skin and Body Protection Long-sleeved shirt and long pants or a lab coat. Protective suit as needed.[5][6]To minimize skin exposure.
Respiratory Protection Air-purifying respirator with a particulate filter (if dust is generated) or in poorly ventilated areas.[7]To prevent inhalation of dust or aerosols.
Hazard Summary and GHS Classification

The table below outlines the hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity - Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Irritation (Category 2)H315: Causes skin irritationGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationGHS07
Specific Target Organ Toxicity - Repeated Exposure (Category 1)H372: Causes damage to organs through prolonged or repeated exposureGHS08
Hazardous to the Aquatic Environment - Acute (Category 1)H400: Very toxic to aquatic lifeGHS09
Hazardous to the Aquatic Environment - Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effectsGHS09

Source: Cayman Chemical Safety Data Sheet, 2024[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[2]

  • Work Area : Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid dust formation.[8]

  • Weighing and Transfer : When weighing or transferring the substance, use techniques that minimize dust generation.

  • Solution Preparation : When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][9] Clean all contaminated surfaces.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately call a doctor or poison control center.[1][8]
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental harm.

  • Waste Collection : Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Environmental Precaution : Prevent the release of this compound into the environment. It is very toxic to aquatic organisms.[1][10] Do not allow it to enter sewers or watercourses.[1][10]

  • Final Disposal : Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[8]

Visual Workflow and Pathway Diagrams

To further clarify the procedures and mechanisms, the following diagrams are provided.

prep 1. Preparation - Review SDS - Don appropriate PPE handling 2. Handling - Use in well-ventilated area - Minimize dust/aerosol generation prep->handling spill Spill or Exposure Event handling->spill decon 3. Decontamination - Clean work surfaces - Wash hands thoroughly handling->decon first_aid Emergency First Aid (See Table) spill->first_aid waste 4. Waste Collection - Collect all contaminated materials - Label hazardous waste decon->waste disposal 5. Final Disposal - Arrange for licensed disposal - Prevent environmental release waste->disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

This compound This compound lat_1 Latrophilin Receptor (LAT-1) (Presynaptic) This compound->lat_1 slo_1 SLO-1 K+ Channel This compound->slo_1 gq_plc Gq/PLC Signaling lat_1->gq_plc hyperpolarization Cell Hyperpolarization slo_1->hyperpolarization ca_release Ca2+ Release from Internal Stores gq_plc->ca_release neurotransmitter Inhibition of Neurotransmitter Release ca_release->neurotransmitter paralysis Flaccid Paralysis of Nematode (Pharynx, Body Wall) neurotransmitter->paralysis hyperpolarization->paralysis

Caption: Simplified Signaling Pathway for this compound's Mode of Action.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emodepside
Reactant of Route 2
Emodepside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.